5-Methoxybenzo[d]thiazole-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methoxy-1,3-benzothiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-5-2-3-7-6(4-5)10-8(14-7)9(11)12/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCUQHHEHCKENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663289 | |
| Record name | 5-Methoxy-1,3-benzothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90322-41-1 | |
| Record name | 5-Methoxy-1,3-benzothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methoxybenzo[d]thiazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole moiety is a privileged heterocyclic scaffold of paramount importance in medicinal chemistry and materials science. Compounds incorporating this fused ring system exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The electronic nature of the benzothiazole core, coupled with the diverse functionalization possibilities at the 2-position, allows for the fine-tuning of physicochemical and pharmacological properties. 5-Methoxybenzo[d]thiazole-2-carboxylic acid, the subject of this guide, represents a key intermediate for the synthesis of more complex derivatives, where the methoxy group modulates lipophilicity and potential metabolic pathways, and the carboxylic acid provides a handle for further chemical elaboration, such as amide bond formation. This guide offers a comprehensive overview of a robust synthetic route to this valuable compound and the analytical techniques for its thorough characterization.
Strategic Approach to Synthesis
The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 2-amino-5-methoxythiophenol, followed by a cyclocondensation reaction to construct the benzothiazole ring with the desired carboxylic acid functionality at the 2-position.
Part 1: Synthesis of the Key Intermediate: 2-Amino-5-methoxythiophenol
The pivotal precursor for the synthesis of the target molecule is 2-amino-5-methoxythiophenol. A reliable method for its preparation involves the alkaline hydrolysis of 2-amino-6-methoxybenzothiazole[1]. This approach is advantageous due to the commercial availability of the starting benzothiazole.
Reaction Scheme:
Caption: Synthesis of 2-Amino-5-methoxythiophenol.
-
Reaction Setup: To a stirred solution of 8N potassium hydroxide (1.3 L), add 2-amino-6-methoxybenzothiazole (750 g).
-
Hydrolysis: Heat the mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the solution by the dropwise addition of concentrated hydrochloric acid to a pH of approximately 8.0. Subsequently, add glacial acetic acid to adjust the pH to 6.0.
-
Precipitation and Filtration: A precipitate will form upon acidification. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with deionized water to remove any residual salts.
-
Drying and Storage: The resulting 2-amino-5-methoxythiophenol is used immediately in the next step due to its susceptibility to air oxidation[2].
Causality Behind Experimental Choices:
-
Strong Base and Heat: The benzothiazole ring is relatively stable. The use of a high concentration of a strong base (8N KOH) and elevated temperature (reflux) is necessary to drive the hydrolytic cleavage of the thiazole ring.
-
Stepwise Neutralization: The initial neutralization with a strong acid (HCl) brings the pH down rapidly, while the subsequent use of a weaker acid (acetic acid) allows for finer control of the final pH, ensuring the complete precipitation of the amphoteric aminothiophenol product.
-
Immediate Use: o-Aminothiophenols are notoriously unstable and can readily oxidize in the presence of air to form the corresponding disulfide. Therefore, immediate use in the subsequent step is crucial to maximize the yield of the desired final product.
Part 2: Cyclocondensation to Form this compound
With the key intermediate in hand, the next step is the formation of the benzothiazole-2-carboxylic acid. A highly effective method for this transformation is the condensation reaction with an α-keto acid, such as pyruvic acid. This reaction proceeds via an initial imine formation, followed by an intramolecular cyclization and subsequent aromatization.
Reaction Scheme:
Caption: Synthesis of the target compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the freshly prepared 2-amino-5-methoxythiophenol (1 equivalent) in ethanol.
-
Reagent Addition: Add pyruvic acid (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a solid.
Causality Behind Experimental Choices:
-
Pyruvic Acid as C2-Synthon: Pyruvic acid provides the necessary two-carbon unit with the correct oxidation state to form the carboxylic acid at the 2-position of the benzothiazole ring. The reaction with α-keto acids is a known method for the synthesis of 2-substituted benzothiazoles[3].
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and is relatively easy to remove after the reaction is complete.
-
Reflux Conditions: The elevated temperature is required to overcome the activation energy for both the initial imine formation and the subsequent intramolecular cyclization.
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds, removing any unreacted starting materials and soluble impurities.
Comprehensive Characterization
The structural elucidation and purity assessment of the synthesized this compound are critical for its use in further research and development. A combination of spectroscopic and physical methods should be employed.
Caption: Analytical workflow for characterization.
Predicted Spectroscopic and Physical Data
| Analytical Technique | Predicted Data | Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.5 (s, 1H, COOH), δ ~7.8-7.9 (m, 2H, Ar-H), δ ~7.2-7.3 (m, 1H, Ar-H), δ ~3.8 (s, 3H, OCH₃) | The broad singlet at high ppm is characteristic of a carboxylic acid proton. The aromatic protons will show a splitting pattern consistent with a trisubstituted benzene ring. The sharp singlet around 3.8 ppm corresponds to the methoxy group protons. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~165 (C=O), δ ~160 (C2), δ ~157 (C-OCH₃), δ ~148 (C-S), δ ~135 (C-N), δ ~125, 122, 105 (Ar-CH), δ ~56 (OCH₃) | The downfield signal around 165 ppm is indicative of the carboxylic acid carbonyl carbon. The other quaternary carbons of the benzothiazole ring will appear in the 135-160 ppm range. The methoxy carbon will be around 56 ppm. |
| FTIR (KBr, cm⁻¹) | ~3300-2500 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1600, 1500 (C=C stretch), ~1250 (C-O stretch) | A very broad absorption in the high-wavenumber region is characteristic of the hydrogen-bonded O-H of a carboxylic acid. A strong, sharp peak around 1700 cm⁻¹ corresponds to the carbonyl stretch. Aromatic C=C stretches and the C-O stretch of the methoxy group will also be present. |
| Mass Spectrometry (ESI-) | m/z: 208 [M-H]⁻ | In negative ion mode electrospray ionization, the most prominent peak is expected to be the deprotonated molecule. |
| Melting Point | Solid | The melting point will be a sharp, defined range, indicative of a pure crystalline solid. For comparison, 5-methoxy-2-methylbenzothiazole has a melting point of 36-40 °C. The carboxylic acid derivative is expected to have a significantly higher melting point due to hydrogen bonding. |
-
NMR Spectroscopy:
-
Prepare a solution of the sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the data, including referencing to the residual solvent peak.
-
-
FTIR Spectroscopy:
-
Acquire a background spectrum using a clean ATR crystal or KBr pellet.
-
Place a small amount of the solid sample on the ATR crystal or prepare a KBr pellet.
-
Record the sample spectrum, typically co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) source coupled to a mass analyzer.
-
Acquire the mass spectrum in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.
-
Conclusion
This technical guide outlines a robust and scientifically sound pathway for the synthesis and characterization of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable building block for applications in drug discovery and materials science. The comprehensive characterization workflow ensures the structural integrity and purity of the final compound, which is a prerequisite for any subsequent scientific investigation.
References
-
PrepChem. Step 2: Preparation of 2-amino-5-methoxythiophenol. Available from: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
-
MDPI. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Available from: [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxybenzo[d]thiazole-2-carboxylic Acid
Introduction
5-Methoxybenzo[d]thiazole-2-carboxylic acid is a heterocyclic compound of significant interest within contemporary drug discovery and materials science. Its benzothiazole core is a privileged scaffold, appearing in numerous biologically active molecules.[1] The strategic placement of a methoxy and a carboxylic acid group at the 5- and 2-positions, respectively, imparts a unique combination of electronic and steric properties that govern its molecular interactions, and ultimately, its utility. A thorough understanding of its physicochemical properties is paramount for researchers aiming to harness its potential, enabling informed decisions in experimental design, from synthesis and purification to formulation and biological screening.
This technical guide provides a comprehensive framework for the characterization of this compound. Moving beyond a simple recitation of data, this document elucidates the causal relationships between molecular structure and macroscopic properties. It offers detailed, field-proven experimental protocols for the determination of key physicochemical parameters, empowering researchers to generate reliable and reproducible data.
Molecular Structure and Basic Properties
The foundational attributes of a molecule provide the initial context for all subsequent physicochemical investigations. For this compound, these core properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃S | [2] |
| Molecular Weight | 209.22 g/mol | [2] |
| CAS Number | 90222-41-1 | [2] |
The presence of both a hydrogen bond donor (carboxylic acid) and hydrogen bond acceptors (the nitrogen of the thiazole ring, the methoxy oxygen, and the carbonyl oxygen), alongside an aromatic system, suggests a compound with moderate polarity and the potential for complex intermolecular interactions.
Acid-Base Properties: The Significance of pKa
The acidity of the carboxylic acid group, quantified by its pKa, is a critical parameter influencing the compound's solubility, lipophilicity, and ultimately its pharmacokinetic profile. The pKa is the pH at which the ionized (carboxylate) and non-ionized (carboxylic acid) forms of the molecule are present in equal concentrations.[3] For a carboxylic acid, the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) describes this relationship.[3]
Experimental Determination of pKa via Potentiometric Titration
Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.[3][4] The procedure involves monitoring the pH of a solution of the analyte as a standardized titrant is incrementally added.
Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, though its effect on the pKa should be noted.
-
Standardization of Titrant: Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH).
-
Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode in the solution.
-
Titration Process: Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[5]
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will be sigmoidal. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).[3]
The expected pKa for a carboxylic acid is typically in the range of 4-5.[6] The electron-withdrawing nature of the benzothiazole ring may slightly lower this value.
Lipophilicity: A Key Determinant of Drug-Likeness
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor in drug absorption, distribution, metabolism, and excretion (ADME). It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[7]
Experimental Determination of logP
Two primary methods for the experimental determination of logP are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).
1. The Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most direct way to measure logP.[8][9] It involves partitioning the compound between water and n-octanol and then measuring its concentration in each phase.
Workflow for Shake-Flask logP Determination
Caption: Workflow for logP determination using the shake-flask method.
Detailed Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Allow the layers to separate. Centrifugation can be used to ensure a clean separation.[8]
-
Concentration Measurement: Carefully remove aliquots from each phase and determine the concentration of the compound using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The partition coefficient, P, is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
It is important to note that for ionizable compounds like this compound, the measured value is the distribution coefficient (logD), which is pH-dependent.[7] To determine the intrinsic logP, the experiment should be performed at a pH where the compound is predominantly in its neutral form (at least 2 pH units below the pKa).
2. RP-HPLC Method
A faster, less material-intensive method for estimating logP utilizes reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11] This technique correlates the retention time of a compound on a nonpolar stationary phase with the retention times of a series of standards with known logP values.[12]
Detailed Protocol:
-
System Setup: Use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known logP values that span the expected range for the analyte.
-
Analysis: Inject a solution of this compound and record its retention time.
-
Calculation: Create a calibration curve by plotting the known logP values of the standards against their retention times. Use the retention time of the analyte to determine its logP from the calibration curve.
While the HPLC method is high-throughput, the shake-flask method remains the "gold standard" for accuracy.[8]
Solubility
Aqueous solubility is a critical factor for oral bioavailability and the development of parenteral formulations. The solubility of this compound is expected to be pH-dependent due to the presence of the carboxylic acid group. In acidic conditions (pH < pKa), the neutral, less soluble form will dominate, while in basic conditions (pH > pKa), the more soluble carboxylate salt will be the major species.
Experimental Determination of Thermodynamic Solubility
The shake-flask method is the standard for determining thermodynamic (equilibrium) solubility.[13]
Detailed Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous medium (e.g., water or a specific pH buffer).
-
Equilibration: Agitate the vials at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV.
This protocol should be repeated at different pH values to generate a pH-solubility profile.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the structure and purity of a compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Expected signals in ¹H NMR would include those for the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid.[14]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Characteristic peaks would be expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-O and C-S stretches.[15]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[14]
Conclusion
The physicochemical properties of this compound dictate its behavior in both chemical and biological systems. This guide provides a comprehensive framework for the experimental determination of its key characteristics, including pKa, logP, and solubility. By adhering to these detailed protocols, researchers can generate high-quality, reliable data, thereby accelerating the exploration of this promising molecule in drug discovery and materials science. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a valuable resource for the characterization of other novel chemical entities.
References
-
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved from [Link]
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Retrieved from [Link]
-
LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]
-
Wan, H., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. Retrieved from [Link]
-
LogP / LogD shake-flask method. (2024). Protocols.io. Retrieved from [Link]
- Kerns, E. H., & Di, L. (2003). U.S. Patent No. 6,548,307 B2. Washington, DC: U.S.
- Kerns, E. H., & Di, L. (2003). U.S. Patent No. 6,524,863 B1. Washington, DC: U.S.
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. Retrieved from [Link]
-
Wilson, Z. E., & Wilson, J. W. (2021). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 93(24), 8475–8481. Retrieved from [Link]
-
Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). University of the West Indies. Retrieved from [Link]
-
Berg, D. J., et al. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
-
Keri, R. S., et al. (2021). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. Retrieved from [Link]
-
Approximate pKa chart of the functional groups. (n.d.). University of California, Los Angeles. Retrieved from [Link]
Sources
- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - CAS:90322-41-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. web.williams.edu [web.williams.edu]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.indiana.edu [chem.indiana.edu]
- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 12. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
5-Methoxybenzo[d]thiazole-2-carboxylic acid CAS number and molecular weight
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methoxybenzo[d]thiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its fundamental physicochemical properties, a proposed synthetic route, predicted spectroscopic data, and essential safety and handling protocols. The information is curated to support researchers in the effective synthesis, characterization, and application of this molecule.
Core Compound Identification
This compound is a substituted benzothiazole derivative. The benzothiazole scaffold is a prominent feature in numerous pharmacologically active molecules. The strategic placement of a methoxy group at the 5-position and a carboxylic acid at the 2-position modulates the electronic and steric properties of the molecule, influencing its potential biological activity and chemical reactivity.
Physicochemical Properties
A clear understanding of the fundamental properties of a compound is critical for its application in research and development. The key identifiers for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 90322-41-1 | [1] |
| Molecular Formula | C₉H₇NO₃S | [1] |
| Molecular Weight | 209.22 g/mol | [1] |
| IUPAC Name | 5-methoxy-1,3-benzothiazole-2-carboxylic acid |
Proposed Synthesis Workflow
Synthetic Pathway Overview
The proposed synthesis begins with the cyclization of 2-amino-4-methoxythiophenol to form 2-amino-5-methoxybenzo[d]thiazole. The subsequent conversion of the 2-amino group to a 2-carboxylic acid can be achieved via a Sandmeyer-type reaction or, as proposed here for simplicity, through a hypothetical direct oxidation, which in practice may require multiple steps. A more practical, albeit longer, route would involve diazotization of the amine followed by cyanation and subsequent hydrolysis. For the purpose of this guide, we will present a generalized conceptual pathway.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a conceptual guide. Researchers should conduct their own literature search and optimization.
Step 1: Synthesis of 2-Amino-5-methoxybenzo[d]thiazole
-
Precursor Synthesis: Synthesize 2-amino-4-methoxythiophenol. A potential method involves the reduction of 4-methoxy-2-nitrophenol to 2-amino-4-methoxyphenol,[3] followed by a thiolation reaction. Another approach is the hydrolysis of 2-amino-6-methoxybenzothiazole.[4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, dissolve 2-amino-4-methoxythiophenol (1 equivalent) in glacial acetic acid.
-
Thiocyanate Addition: Add potassium thiocyanate (KSCN) (4 equivalents) to the solution and stir at room temperature for 45 minutes.
-
Bromination: Cool the reaction mixture to 10°C in an ice bath. Add a solution of bromine (2 equivalents) in glacial acetic acid dropwise via the dropping funnel. The solution will likely change color and a precipitate may form.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Neutralize the reaction mixture with a 25% aqueous ammonia solution to a pH of 8.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry to yield 2-amino-5-methoxybenzo[d]thiazole.
Step 2: Synthesis of this compound
Note: This step is a simplification. A multi-step sequence involving diazotization, cyanation, and hydrolysis is more conventional.
-
Reaction Setup: In a suitable reaction vessel, dissolve the 2-amino-5-methoxybenzo[d]thiazole intermediate from Step 1 in an appropriate solvent.
-
Oxidation/Hydrolysis: Introduce a suitable oxidizing agent and perform hydrolysis under acidic or basic conditions to convert the amino group to a carboxylic acid. The specific reagents and conditions would require significant experimental development. A more established, though multi-step, alternative would be a Sandmeyer reaction.
Spectroscopic Characterization (Predicted)
Due to the limited availability of published experimental data for this specific molecule, the following spectroscopic characteristics are predicted based on the known effects of the functional groups and the benzothiazole core.[5][6]
| Spectroscopy | Predicted Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~13.0 (br s, 1H, -COOH), δ ~7.8-7.2 (m, 3H, Ar-H), δ ~3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~165 (-COOH), δ ~160 (C-O), δ ~155 (C=N), δ ~135-110 (Ar-C), δ ~56 (-OCH₃) |
| FT-IR (KBr, cm⁻¹) | ~3300-2500 (br, O-H stretch), ~1700 (C=O stretch), ~1600, 1480 (C=C stretch), ~1250 (C-O stretch) |
| Mass Spec. (ESI-) | m/z = 208.0 [M-H]⁻ |
Applications and Research Interest
Benzothiazole derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities.[2] Compounds incorporating this scaffold have been investigated for their potential as:
-
Anticancer agents
-
Antimicrobial and antifungal agents
-
Anticonvulsants
-
Neuroprotective agents
The presence of the carboxylic acid group on this compound provides a handle for further chemical modifications, such as amide bond formation, to create libraries of compounds for drug discovery screening.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, precautions for handling similar aromatic carboxylic acids and thiazole derivatives should be followed.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1][7][8] Avoid inhalation of dust or vapors.[1][7] Prevent contact with skin and eyes.[1][7][8]
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1][8]
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[7]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[7]
-
Inhalation: Move the individual to fresh air.[7]
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious.[1]
-
-
Storage: Store in a tightly sealed container in a cool, dry place.[8]
Conclusion
This compound represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides foundational information, a proposed synthetic strategy, and predicted analytical data to facilitate further research and development of this and related molecules. As with any chemical synthesis and handling, appropriate safety measures and experimental validation are essential.
References
- J & W PharmLab, LLC. Material Safety Data Sheet: 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid.
- Sigma-Aldrich.
- Safety Data Sheet: 2-Aminothiazole-5-carboxylic acid. (2010).
- TCI Chemicals. Safety Data Sheet: 4-Methylthiazole-5-carboxylic Acid.
- PrepChem.com. Synthesis of 2-amino-4-methoxyphenol.
- Supporting Inform
- Safety D
- ResearchGate. The reaction steps a methanol, oxalyl chloride b DCM, P2O5,....
- Google Patents.
- Wikipedia. 2-Aminothiophenol.
- PrepChem.com.
- BenchChem. 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid.
- Organic Syntheses Procedure.
- PubMed Central. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
- Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 2-Aminothiophenol.
- BenchChem.
- ChemicalBook. 5-methoxy-4-nitrobenzo[d]thiazole-2-carboxylic acid | 886745-59-1.
- MDPI.
- Semantic Scholar.
- RSC Publishing.
- BenchChem. Spectroscopic Analysis of 5-Methoxyoxazole-2-carboxylic Acid: A Technical Guide.
- Organic Chemistry Portal. Oxalyl chloride.
- PubChemLite. 5-thiazolecarboxylic acid, 2-methoxy-4-phenyl- (C11H9NO3S).
- Human Metabolome Database. Showing metabocard for 5-Methoxy-2-methylthiazole (HMDB0037178).
Sources
- 1. jwpharmlab.com [jwpharmlab.com]
- 2. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Spectral Data of 5-Methoxybenzo[d]thiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectral data (NMR, IR, and MS) for 5-Methoxybenzo[d]thiazole-2-carboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from established spectroscopic principles and comparison with structurally related molecules. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Introduction to this compound
This compound belongs to the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. Benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The inclusion of a methoxy group and a carboxylic acid moiety on the benzothiazole core suggests the potential for unique physicochemical properties and biological interactions, making a thorough understanding of its structural characteristics paramount for its application in drug discovery and development.
Molecular Structure and Properties:
| Property | Value |
| Molecular Formula | C₉H₇NO₃S |
| Molecular Weight | 209.22 g/mol |
| CAS Number | 90322-41-1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to reveal the electronic environment of the protons in the molecule. The predicted chemical shifts in DMSO-d₆ are presented in Table 2.
Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.5 (broad) | Singlet | 1H | -COOH |
| ~7.85 | Doublet | 1H | H-7 |
| ~7.50 | Doublet | 1H | H-4 |
| ~7.15 | Doublet of Doublets | 1H | H-6 |
| ~3.90 | Singlet | 3H | -OCH₃ |
Interpretation:
-
The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift due to its acidic nature and hydrogen bonding with the solvent.
-
The aromatic protons on the benzothiazole ring will exhibit splitting patterns dependent on their coupling with neighboring protons. H-7, being adjacent to the electron-withdrawing sulfur and nitrogen atoms, is likely the most deshielded of the aromatic protons. H-4 is expected to be a doublet due to coupling with H-6. H-6 would appear as a doublet of doublets, coupling to both H-4 and H-7.
-
The methoxy protons will appear as a sharp singlet, as they have no adjacent protons to couple with.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts in DMSO-d₆ are outlined in Table 3.
Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~165.0 | C=O (Carboxylic Acid) |
| ~160.0 | C-2 |
| ~158.0 | C-5 |
| ~145.0 | C-3a |
| ~130.0 | C-7a |
| ~125.0 | C-7 |
| ~118.0 | C-6 |
| ~108.0 | C-4 |
| ~56.0 | -OCH₃ |
Interpretation:
-
The carbonyl carbon of the carboxylic acid will be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.
-
The benzothiazole ring carbons will have distinct chemical shifts based on their substitution and position relative to the heteroatoms. C-2 and C-5, being directly attached to heteroatoms, are expected at lower field.
-
The methoxy carbon will appear at the most upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted characteristic vibrational frequencies for this compound are listed in Table 4.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1480 | C=C and C=N stretch | Aromatic/Thiazole Ring |
| ~1250 | C-O stretch | Aryl Ether |
| ~1100 | C-O stretch | Carboxylic Acid |
Interpretation:
-
A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a carboxylic acid, broadened by hydrogen bonding.
-
A strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid.
-
Absorptions in the 1600-1480 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations within the aromatic and thiazole rings.
-
The presence of the methoxy group will be confirmed by a C-O stretching vibration for the aryl ether around 1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): For the molecular formula C₉H₇NO₃S, the expected exact mass of the molecular ion is approximately 209.0147 m/z. High-resolution mass spectrometry (HRMS) would be essential to confirm this elemental composition.
-
Major Fragmentation Pathways: Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A primary fragmentation would likely be the loss of the carboxylic acid group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da). Subsequent fragmentations could involve the loss of the methoxy group (-OCH₃, 31 Da) or carbon monoxide (-CO, 28 Da).
A proposed fragmentation pathway is illustrated below:
Caption: A plausible synthetic workflow for this compound.
Conclusion
This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectral data for this compound. While experimental data is not widely available, the information presented herein, based on sound spectroscopic principles and data from analogous structures, offers a robust framework for the characterization of this compound. The provided protocols for spectral acquisition and the proposed synthetic route further equip researchers with the necessary tools to work with this potentially valuable molecule in their scientific endeavors.
References
-
MDPI. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. [Link]
-
The Royal Society of Chemistry. General procedure for the synthesis of benzothiazole derivatives. [Link]
-
ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]
An In-depth Technical Guide on the Solubility of 5-Methoxybenzo[d]thiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Solubility in Drug Discovery
Physicochemical Profile of 5-Methoxybenzo[d]thiazole-2-carboxylic Acid
To understand the solubility of this compound, we must first examine its molecular structure and inherent chemical properties. The molecule is characterized by a benzothiazole core, a methoxy group at the 5-position, and a carboxylic acid group at the 2-position.
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Source |
| Molecular Formula | C₉H₇NO₃S | [1] |
| Molecular Weight | 209.22 g/mol | [1] |
| Structure | Aromatic heterocyclic compound with a carboxylic acid and a methoxy functional group. | |
| pKa | The carboxylic acid group imparts acidic properties to the molecule. The exact pKa is not readily available but is expected to be in the range of typical carboxylic acids. | [2] |
The presence of the carboxylic acid group is a key determinant of its solubility profile. This group can act as a hydrogen bond donor and acceptor, and its ionization state is pH-dependent.[2] The benzothiazole ring system is largely hydrophobic, while the methoxy group adds some polarity. The interplay of these features suggests a nuanced solubility behavior.
Qualitative Solubility Prediction
Based on the principle of "like dissolves like," we can make informed predictions about the solubility of this compound in different classes of solvents.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid group suggests potential solubility in these solvents through hydrogen bonding. However, the relatively large, non-polar benzothiazole backbone may limit extensive solubility in water. The aqueous solubility is expected to be highly pH-dependent; in basic media, the deprotonation of the carboxylic acid to form a carboxylate salt will significantly increase aqueous solubility.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally good at solvating a wide range of organic molecules. It is anticipated that this compound will exhibit good solubility in highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4]
-
Non-polar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar carboxylic acid and methoxy groups, the compound is expected to have very low solubility in non-polar solvents.
Quantitative Solubility Determination: The Shake-Flask Method
The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[5] This technique is considered the most reliable for obtaining accurate and reproducible solubility data.[6] The following is a detailed, step-by-step protocol for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, DMSO, etc.)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The experimental workflow for determining thermodynamic solubility is a multi-step process that requires careful execution to ensure the system reaches equilibrium.
Caption: Experimental workflow for solubility determination.
Detailed Protocol
-
Preparation of the Suspension:
-
Add an excess amount of solid this compound to a series of vials. "Excess" means that undissolved solid should be visible at the end of the experiment. A starting point could be to add 2-5 mg of the compound to 1 mL of the chosen solvent.
-
Accurately add a known volume of the selected solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C for biorelevant studies).
-
Agitate the samples for a predetermined period to allow the system to reach equilibrium. A common duration is 24 to 48 hours. For poorly soluble compounds, longer equilibration times (e.g., 72 hours) may be necessary.[7] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is achieved when the concentration no longer changes over time.[8]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To further ensure complete separation of the solid from the saturated solution, the samples can be centrifuged.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is crucial to remove any remaining solid particles. Adsorption of the compound to the filter material should be considered and evaluated.[9]
-
-
Analysis and Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Prepare a standard curve of this compound of known concentrations in the same solvent.
-
Determine the concentration of the compound in the diluted samples by comparing their response to the standard curve.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units of mg/mL, µg/mL, or M (mol/L).
-
Factors Influencing Solubility and Experimental Considerations
Several factors can influence the measured solubility of this compound, and these should be carefully controlled during the experiment:
-
pH: For ionizable compounds like this one, pH is a critical factor. The solubility should be determined in buffered solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[3]
-
Temperature: Solubility is temperature-dependent. Therefore, a constant and accurately controlled temperature must be maintained throughout the equilibration period.[10]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. It is important to characterize the solid form used in the solubility determination.[3]
-
Purity of the Compound and Solvents: The purity of both the solute and the solvent can affect the solubility measurement. High-purity materials should be used.[10]
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While direct quantitative solubility data is not currently published, the application of the detailed shake-flask protocol will enable researchers to generate this critical information. The predicted solubility profile, based on the compound's structure, suggests that solubility will be favorable in polar aprotic solvents and highly dependent on pH in aqueous media. For drug development professionals, a thorough understanding of the solubility of this compound is the first step toward designing effective formulation strategies to ensure its optimal delivery and therapeutic performance. Future work should focus on the experimental determination of its solubility in a range of pharmaceutically relevant solvents and the investigation of its pKa to build a complete biopharmaceutical profile.
References
-
Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal. 2008, 46 (2), 335–341. [Link]
-
Glomme, A.; März, J.; Dressman, J. B. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. J. Pharm. Sci. 2005, 94 (1), 1-16. [Link]
-
Biorelevant.com. What is equilibrium solubility of a drug? [Link]
-
Alves, M. P.; et al. A review of methods for solubility determination in biopharmaceutical drug characterization. Pharm. Dev. Technol. 2017, 22 (6), 727-738. [Link]
-
Experiment 1 Determination of Solubility Class. [Link]
-
Procedure For Determining Solubility Of Organic Compounds. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Jadhav, D. S. Solubility Determination in Drug Discovery and Development. [Link]
-
Bergström, C. A. S. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Mol. Pharmaceutics 2011, 8 (4), 1084-1095. [Link]
-
Solubility of Organic Compounds. [Link]
-
Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? [Link]
-
Greece, D. Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. RRJ Med.Orgnichem. 2023;10:008. [Link]
-
Zhang, Y.; et al. The solubility of benzoic acid in seven solvents. J. Chem. Eng. Data 2015, 60 (3), 758-764. [Link]
- US Patent 7,408,069 B2.
Sources
- 1. This compound - CAS:90322-41-1 - Sunway Pharm Ltd [3wpharm.com]
- 2. rroij.com [rroij.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. biorelevant.com [biorelevant.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
stability and storage conditions for 5-Methoxybenzo[d]thiazole-2-carboxylic acid
An In-Depth Technical Guide to the Stability and Storage of 5-Methoxybenzo[d]thiazole-2-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzothiazole Scaffold
This compound belongs to the benzothiazole class of heterocyclic compounds. The benzothiazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] Its derivatives have been explored for various therapeutic applications, including as kinase inhibitors, antimicrobial agents, and treatments for neurodegenerative diseases.[1][2] The strategic placement of the methoxy group at the 5-position and the carboxylic acid at the 2-position modulates the molecule's electronic properties, solubility, and potential for further chemical modification.
Given its role as a key building block in drug discovery and development, ensuring the chemical integrity of this compound is paramount. Degradation of the compound can lead to impurities that may compromise experimental results, reduce therapeutic efficacy, or introduce unforeseen toxicity. This guide provides a comprehensive overview of the factors influencing its stability and outlines best practices for its storage and handling.
Core Chemical Stability and Potential Degradation Pathways
The stability of this compound is governed by its constituent functional groups: the benzothiazole ring system, the carboxylic acid, and the methoxy ether. While the compound is generally stable under standard ambient conditions, several potential degradation pathways exist, particularly under stress conditions.[3][4]
-
Hydrolytic Degradation : The thiazole ring, while aromatic, can be susceptible to cleavage under harsh acidic or basic conditions. This pH-mediated hydrolysis could lead to the opening of the heterocyclic ring, forming acyclic impurities.[5] Researchers should exercise caution when formulating solutions at extreme pH values.
-
Photodegradation : Aromatic and heterocyclic systems can absorb UV or visible light, which can lead to photochemical reactions. While specific photostability data for this compound is not widely published, it is a common practice to protect such compounds from light to prevent potential degradation.[5][6]
-
Thermal Degradation (Decarboxylation) : Carboxylic acids, particularly when attached to heterocyclic rings, can be susceptible to decarboxylation (loss of CO₂) upon heating.[5] This would result in the formation of 5-methoxybenzo[d]thiazole. Protocols involving elevated temperatures should be carefully evaluated for this potential degradation.
-
Oxidation : The benzothiazole ring and the electron-donating methoxy group could be susceptible to oxidation, especially in the presence of strong oxidizing agents or atmospheric oxygen over long-term storage.[7] This can lead to the formation of N-oxides or other oxidative byproducts.
The following diagram illustrates the key environmental factors that can influence the stability of the compound.
Caption: Key environmental factors and their potential impact on the stability of the compound.
Recommended Storage and Handling Conditions
To mitigate degradation and ensure the long-term integrity of this compound, adherence to proper storage and handling protocols is essential. The following recommendations are synthesized from material safety data sheets and general best practices for chemical handling.[6][7][8]
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Temperature | Room Temperature or Refrigerated (2-8°C) | While stable at room temperature, refrigeration is often recommended for long-term storage to minimize any potential thermal degradation.[3][9] Avoid repeated freeze-thaw cycles for solutions. |
| Atmosphere | Tightly sealed container; Inert atmosphere (e.g., Argon, Nitrogen) for long-term storage | A tightly closed container prevents exposure to moisture and atmospheric oxygen.[8][10] For maximum long-term stability of the solid, storing under an inert gas is advisable. |
| Light | Store in a dark place; Use amber vials | Protection from light is crucial to prevent potential photodegradation.[6][7] Work with the compound in a fume hood with the sash lowered to minimize light exposure during handling. |
| Humidity | Store in a dry, desiccated environment | The compound should be kept dry to prevent moisture-facilitated hydrolysis.[3] Storing in a desiccator is a simple and effective measure. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases | Avoid contact with incompatible materials that can trigger rapid degradation.[6][7] |
Protocol: ICH-Guided Stability Assessment
For drug development applications, a formal stability study is required to establish a re-test period or shelf life. This protocol is designed based on the principles outlined in the ICH Q1A(R2) guideline, "Stability Testing of New Drug Substances and Products."[11]
Objective
To evaluate the stability of a batch of this compound solid under various temperature and humidity conditions to define storage requirements and a re-test period.
Materials
-
At least three primary batches of this compound.
-
Appropriate primary packaging (e.g., amber glass vials with inert liners).
-
ICH-compliant stability chambers.
-
Validated stability-indicating analytical method (e.g., HPLC/UPLC with UV or MS detection) capable of separating the parent compound from potential degradants.
Experimental Workflow
Caption: Workflow for an ICH-compliant stability study of the drug substance.
Step-by-Step Methodology
-
Initial Characterization (T=0):
-
Perform a complete analysis of the initial batches. This includes:
-
Appearance: Visual inspection (e.g., color, physical form).
-
Assay: Quantitative determination of the compound's concentration using the validated stability-indicating method.
-
Purity/Impurity Profile: Chromatographic analysis to identify and quantify any existing impurities.
-
Water Content: Typically by Karl Fischer titration.
-
-
-
Sample Storage:
-
Place the packaged samples into qualified stability chambers set to the following conditions as per ICH guidelines[11]:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (used if significant change occurs at accelerated conditions)
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
-
Time Point Testing:
-
Pull samples from the chambers at predefined intervals (e.g., for accelerated testing: 0, 3, and 6 months; for long-term testing: 0, 3, 6, 9, 12, 18, 24, 36 months).
-
At each time point, repeat the analysis performed at T=0 (Appearance, Assay, Purity).
-
-
Data Evaluation:
-
Analyze the data for any trends. A "significant change" is defined as failure to meet the established specification.
-
For the solid substance, this typically involves a significant decrease in assay value, or the appearance of degradation products exceeding specified limits.
-
The data from the accelerated study can be used to predict the long-term stability and support the proposed re-test period. The long-term data confirms this prediction.
-
Conclusion
This compound is a chemically robust molecule under standard conditions. However, its long-term integrity is contingent upon careful control of environmental factors, particularly temperature, light, and humidity. For researchers, adherence to the recommended storage conditions is critical for ensuring the reliability and reproducibility of experimental outcomes. For drug development professionals, conducting formal, ICH-guided stability studies is a non-negotiable step to guarantee the quality, safety, and efficacy of the final therapeutic product. By understanding the potential liabilities of the molecule and implementing rigorous control strategies, scientists can confidently utilize this valuable building block in their research and development endeavors.
References
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- J & W PharmLab, LLC. (n.d.). MATERIAL SAFETY DATA SHEET.
- Chem-Impex International, Inc. (n.d.). MSDS of 5-Methoxy-benzooxazole-2-carboxylic acid.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- ChemicalBook. (2023). 5-methoxy-4-nitrobenzo[d]thiazole-2-carboxylic acid.
- BenchChem. (2025). Essential Safety and Disposal Procedures for 5-Hydroxybenzothiazole-2-carboxylic Acid.
- Selleck Chemicals. (n.d.). Intermediates 5-Methoxybenzo[d]thiazol-2-amine for critical molecular building block.
- BLDpharm. (n.d.). 886745-59-1|5-Methoxy-4-nitrobenzo[d]thiazole-2-carboxylic acid.
- PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester.
- Sunway Pharm Ltd. (n.d.). This compound - CAS:90322-41-1.
- BenchChem. (n.d.). 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid.
- BenchChem. (2025). Chemical stability and degradation pathways of 5-Methoxyoxazole-2-carboxylic acid.
- International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- MDPI. (2023). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties.
Sources
- 1. China Intermediates 5-Methoxybenzo[d]thiazol-2-amine for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. capotchem.cn [capotchem.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound - CAS:90322-41-1 - Sunway Pharm Ltd [3wpharm.com]
- 10. jwpharmlab.com [jwpharmlab.com]
- 11. database.ich.org [database.ich.org]
potential biological activity of 5-Methoxybenzo[d]thiazole-2-carboxylic acid
An In-Depth Technical Guide to the Potential Biological Activity of 5-Methoxybenzo[d]thiazole-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] This guide focuses on a specific, yet underexplored, derivative: This compound . While direct extensive research on this exact molecule is limited, this document synthesizes data from structurally related analogs and the broader benzothiazole class to build a comprehensive profile of its potential biological activities. We will delve into its anticancer, antimicrobial, anti-inflammatory, and antidiabetic potential, grounding our analysis in mechanistic insights, quantitative data from related compounds, and detailed experimental protocols to empower further research and development.
Chemical Identity and Synthetic Accessibility
This compound is a heterocyclic compound featuring a fused benzene and thiazole ring system. The key functional groups that dictate its chemical properties and potential biological interactions are the benzothiazole core, a methoxy group (-OCH₃) at the 5-position, and a carboxylic acid (-COOH) at the 2-position.
The carboxylic acid moiety imparts acidic properties and provides a reactive handle for synthesizing a library of derivatives, such as esters and amides, which are crucial for structure-activity relationship (SAR) studies.[2] The methoxy group can influence the molecule's electronic properties and lipophilicity, potentially enhancing membrane permeability and target engagement.[3]
General Synthetic Strategy: The synthesis of the benzothiazole-2-carboxylic acid core is well-established. A common approach involves the reaction of substituted 2-aminothiophenols with oxalic acid derivatives or through the cyclization of 4-aminobenzoates using reagents like potassium thiocyanate and bromine in acetic acid.[4] The specific introduction of the 5-methoxy group can be achieved by starting with a correspondingly substituted aniline precursor. This accessibility is a critical first step for any drug discovery program.
Potential Therapeutic Applications: A Mechanistic Overview
The benzothiazole nucleus is known for its ability to interact with a wide range of biological targets, leading to diverse pharmacological effects including anticancer, antimicrobial, and anti-inflammatory activities.[3][5]
Anticancer Potential
The most extensively documented activity for the benzothiazole class is its anticancer efficacy against a wide array of human cancer cell lines.[1][6] Derivatives have been shown to induce apoptosis, inhibit cell cycle progression, and target key enzymes in cancer signaling.[5]
Mechanistic Insights:
-
Kinase Inhibition: Many benzothiazole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[7] The planar benzothiazole ring can effectively function as a hinge-binding motif in the ATP-binding pocket of many kinases, leading to the inhibition of downstream signaling required for cell proliferation.
-
Tubulin Polymerization Inhibition: Certain analogs have been found to inhibit tubulin polymerization, a mechanism shared with successful clinical agents like paclitaxel.[8] This disruption of the microtubule network leads to cell cycle arrest and apoptosis.
-
Synergistic Effect of Methoxy Group: The presence of a methoxy group, particularly at the C-5 or C-6 position, has been shown to produce synergistic antiproliferative effects in some benzothiazole hybrids.[3]
Workflow for Assessing Anticancer Activity
Caption: Workflow for evaluating the anticancer potential of novel compounds.
Quantitative Data from Structurally Related Benzothiazole Derivatives
| Compound Class/Reference | Cancer Cell Line | IC₅₀ (µM) | Notes |
| N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide Derivatives[7] | PC3 (Prostate) | <0.075 | Demonstrates high potency of the benzothiazole core. |
| Substituted methoxybenzamide benzothiazole[9] | Various | 1.1 - 8.8 | Highlights the contribution of a methoxy substituent. |
| 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART agents)[8] | Prostate, Melanoma | Low nM range | Shows significant improvement over parent compounds. |
| N-arylbenzo[d]thiazole-2-carboxamides[10] | M. tuberculosis | 1.9 - 23 | While for TB, it shows the biological activity of the amide scaffold. |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.
-
Cell Culture: Seed human cancer cells (e.g., MCF-7, PC-3, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium-only (blank) and medium with DMSO (vehicle control). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[7]
Antidiabetic Potential
AMP-activated protein kinase (AMPK) has emerged as a significant target for novel antidiabetic drugs.[11] Intriguingly, certain benzothiazole derivatives have been shown to activate AMPK, thereby increasing glucose uptake in muscle cells.
Mechanistic Pathway: AMPK Activation
Activation of AMPK by a compound like a benzothiazole derivative can trigger a cascade that leads to the translocation of GLUT4 transporters to the cell membrane. This increases the uptake of glucose from the bloodstream into cells, helping to lower blood glucose levels.
Caption: Simplified AMPK signaling pathway for increased glucose uptake.
This potential activity warrants investigation, as an orally bioavailable AMPK activator would be of significant interest in metabolic disease research.
Antimicrobial and Anti-inflammatory Activity
The benzothiazole scaffold is also present in compounds with documented antibacterial, antifungal, and anti-inflammatory properties.[2][3][12]
-
Antimicrobial Action: The mechanism can involve the inhibition of essential microbial enzymes, such as dihydropteroate synthase (DHPS) in the folate biosynthesis pathway of bacteria.[12]
-
Anti-inflammatory Action: Some derivatives exhibit potent anti-inflammatory activity, in some cases superior to standard drugs like ibuprofen, potentially through the inhibition of inflammatory mediators or enzymes.[5]
Structure-Activity Relationship (SAR) and Future Directions
The existing literature provides a clear directive for optimizing the this compound scaffold.
-
C2-Carboxylic Acid Modification: The carboxylic acid at the C2 position is a prime site for modification. Converting it into a series of amides or esters is a logical next step. Studies on N-arylbenzo[d]thiazole-2-carboxamides have shown that this modification can lead to potent biological activity, for instance against M. tuberculosis.[10] This allows for probing interactions with target proteins and modulating physicochemical properties like solubility and cell permeability.
-
C5-Methoxy Group Exploration: While the methoxy group is often beneficial, exploring other small alkyl or halogen substitutions at this position could fine-tune activity and selectivity. Layering a fluorine at C-5 with a methoxy at C-6 has been shown to produce synergistic antiproliferative effects in other systems.[3]
-
Exploration of Other Positions: The benzothiazole ring offers other positions (C4, C6, C7) for substitution, providing a rich chemical space to explore for improved potency and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Future Research:
-
Broad-Panel Screening: this compound and a focused library of its C2-amide derivatives should be screened against a diverse panel of human cancer cell lines.
-
Kinase Profiling: Active compounds from the cancer screen should be profiled against a panel of kinases to identify specific molecular targets.
-
Antimicrobial Screening: The compounds should be evaluated for their minimal inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
-
In Vivo Studies: Promising lead compounds with high in vitro potency and low cytotoxicity to normal cells should be advanced into preclinical animal models to evaluate their efficacy and safety.
Conclusion
This compound represents a promising, synthetically accessible starting point for the development of novel therapeutic agents. Based on robust data from the broader benzothiazole class, its potential as an anticancer agent, particularly as a kinase or tubulin polymerization inhibitor, is significant. Furthermore, plausible secondary activities in metabolic and infectious diseases make it a scaffold of high interest. The strategic derivatization of its core structure, guided by the SAR principles outlined herein, provides a clear path forward for unlocking its full therapeutic potential.
References
- MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
- ACS Publications. (n.d.). Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives | Journal of Medicinal Chemistry.
- Singh, S. (n.d.). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. CardioSomatics.
- BenchChem. (2025). The Diverse Biological Activities of Benzothiazole Derivatives: A Technical Guide.
- ResearchGate. (2025). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?.
- RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- LookChem. (n.d.). Benzothiazole-2-carboxylic Acid | Properties, Uses, Safety Data & Supplier in China.
- PubMed Central (PMC). (n.d.). Benzothiazole derivatives as anticancer agents.
- PubMed Central (PMC). (2022, February 17). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System.
- Taylor & Francis Online. (n.d.). Full article: Benzothiazole derivatives as anticancer agents.
- National Institutes of Health (NIH). (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.
- BenchChem. (2025). Applications of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry.
- PubMed Central (PMC). (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
- PubMed. (2018, July 15). Benzo[d]thiazole-2-carbanilides as new anti-TB chemotypes: Design, synthesis, biological evaluation, and structure-activity relationship.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzothiazole-2-carboxylic Acid | Properties, Uses, Safety Data & Supplier in China [quinoline-thiophene.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzo[d]thiazole-2-carbanilides as new anti-TB chemotypes: Design, synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
The Emergence of a Privileged Scaffold: A Technical Guide to 5-Methoxybenzo[d]thiazole-2-carboxylic Acid
Abstract
The benzothiazole moiety represents a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive technical overview of a specific, yet significant, member of this class: 5-Methoxybenzo[d]thiazole-2-carboxylic acid. While a detailed historical record of its initial discovery is not prominently documented in scientific literature, its structural significance and potential applications can be inferred from the extensive research into analogous compounds. This document will detail the probable synthetic pathways, explore the established biological relevance of the broader benzothiazole class, and provide actionable protocols for researchers in the field of drug discovery.
Introduction: The Benzothiazole Core in Drug Discovery
The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a prominent heterocyclic scaffold found in numerous biologically active compounds.[1][2] This structural motif is not only present in synthetic pharmaceuticals but also in naturally occurring molecules, underscoring its evolutionary selection as a biologically relevant entity.[3] The market-approved drug Riluzole, used in the treatment of amyotrophic lateral sclerosis, contains the benzothiazole core and showcases its neuroprotective capabilities.[1] The diverse pharmacological profile of benzothiazole derivatives, which includes anticancer, antimicrobial, anti-inflammatory, and antiviral activities, has cemented its status as a "privileged scaffold" in medicinal chemistry.[4][5][6]
The addition of a carboxylic acid at the 2-position and a methoxy group at the 5-position of the benzothiazole ring, yielding this compound, introduces key functionalities that can significantly influence the molecule's physicochemical properties and biological interactions. The carboxylic acid provides a handle for further chemical modifications, such as amide bond formation, and can act as a key interacting group with biological targets. The methoxy group can modulate the electronic properties of the aromatic system and influence metabolic stability.
Synthetic Strategies for Benzothiazole-2-Carboxylic Acids
The synthesis of benzothiazole derivatives is well-established, with several robust methods available to medicinal chemists.[7] The most common and direct approach involves the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative.[3][5] This general strategy can be adapted for the synthesis of this compound.
Proposed Synthetic Pathway
The synthesis of the target compound would likely commence from a substituted 2-aminothiophenol. The following diagram outlines a plausible and efficient synthetic route.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on established methods for the synthesis of benzothiazole-2-carboxylic acids.
Step 1: Acylation of 2-Amino-4-methoxythiophenol
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2-amino-4-methoxythiophenol in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of a suitable acylating agent, such as ethyl oxalyl chloride, dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Step 2: Cyclization to form the Benzothiazole Ring
-
Upon completion of the acylation, the cyclization can often be induced by heating the reaction mixture. The specific conditions (temperature and time) will depend on the substrate and solvent.
-
Alternatively, a mild acid catalyst can be added to facilitate the ring closure.
Step 3: Hydrolysis of the Ester (if applicable)
-
If an ester of oxalic acid was used, the resulting ethyl 5-methoxybenzo[d]thiazole-2-carboxylate must be hydrolyzed.
-
Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents) in a mixture of water and an organic co-solvent (e.g., THF or methanol).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
Step 4: Work-up and Purification
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure this compound.
Biological Significance and Potential Applications
While specific biological data for this compound is not extensively published, the activities of structurally related compounds provide strong indications of its potential therapeutic applications.
Anticancer Activity
Derivatives of the benzothiazole core have shown significant promise as anticancer agents.[1][8] These compounds often exert their cytotoxic effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[8] For instance, a series of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides, which are structurally analogous to derivatives of 5-hydroxybenzothiazole-2-carboxylic acid, have exhibited potent inhibitory activity against various cancer cell lines, with IC50 values in the sub-micromolar range.[8]
Table 1: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound Class | Target | IC50 (µM) | Cancer Cell Line | Reference |
| N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides | Protein Kinases | <0.075 | PC3 (Prostate) | [8] |
| 4-Substituted Methoxybenzoyl-Aryl-Thiazoles | Tubulin Polymerization | 0.021 - 0.071 | Melanoma & Prostate | [9] |
Kinase Inhibition: A Plausible Mechanism of Action
Protein kinases are crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer.[8] The benzothiazole scaffold has been identified as a valuable pharmacophore for the design of potent kinase inhibitors. The following diagram illustrates a simplified signaling pathway where a benzothiazole-based inhibitor could act.
Caption: Kinase inhibition by a benzothiazole derivative.
Conclusion and Future Directions
This compound represents a molecule of significant interest within the broader class of biologically active benzothiazoles. While its specific discovery and history are not well-documented, its synthesis is readily achievable through established chemical methodologies. The extensive body of research on related benzothiazole derivatives strongly suggests its potential as a valuable building block for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new and effective therapeutic agents.
References
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). National Institutes of Health.
- Applications of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry. (n.d.). Benchchem.
-
Durcik, M., Toplak, Ž., Zidar, N., Ilaš, J., Zega, A., Kikelj, D., ... & Tomašič, T. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(25), 15496-15507. Retrieved from [Link]
- 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid. (n.d.). Benchchem.
-
Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2021). Indian Journal of Pharmaceutical Education and Research, 55(2s), s483-s495. Retrieved from [Link]
-
The common synthetic routes for benzothiazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (n.d.). ResearchGate. Retrieved from [Link]
-
Benzothiazole. (n.d.). In Wikipedia. Retrieved from [Link]
-
Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. (2023). Molecules, 28(13), 5123. Retrieved from [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2023). RSC Advances, 13(35), 24655-24701. Retrieved from [Link]
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. Retrieved from [Link]
- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.). Google Patents.
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2023). Molecules, 28(11), 4451. Retrieved from [Link]
-
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. (2022). Molecules, 27(18), 6032. Retrieved from [Link]
-
Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2011). Archiv der Pharmazie, 344(6), 374-380. Retrieved from [Link]
-
In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. (2023). Research Journal of Pharmacy and Technology, 16(10), 4615-4622. Retrieved from [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). Molecules, 28(15), 5873. Retrieved from [Link]
Sources
- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 7. ijper.org [ijper.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Derivatives of 5-Methoxybenzo[d]thiazole-2-carboxylic Acid: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This guide delves into the synthesis, derivatization, and therapeutic applications of a particularly promising subclass: derivatives of 5-Methoxybenzo[d]thiazole-2-carboxylic acid. By exploring the nuances of their chemical synthesis and the structure-activity relationships that govern their biological effects, we aim to provide a comprehensive resource for researchers engaged in the discovery of novel therapeutic agents.
The Strategic Importance of the this compound Core
The this compound scaffold serves as a privileged structure in drug design. The benzothiazole core itself is a bicyclic system comprising a benzene ring fused to a thiazole ring, a feature found in numerous bioactive natural products and synthetic drugs.[1] The strategic placement of a methoxy group at the 5-position and a carboxylic acid at the 2-position provides a unique combination of electronic and steric properties, along with a crucial handle for chemical modification.
The methoxy group, an electron-donating substituent, can influence the molecule's overall electron density, potentially impacting its binding affinity to biological targets. The carboxylic acid at the 2-position is a key functional group for derivatization, allowing for the synthesis of a diverse library of amides and esters to probe structure-activity relationships (SAR).[2] This derivatization is critical for optimizing pharmacokinetic properties and enhancing biological activity.
Synthesis of the Core Scaffold: this compound
A robust and reliable synthesis of the core scaffold is paramount for any drug discovery program. A logical and efficient synthetic pathway to this compound is outlined below. This multi-step synthesis is designed for adaptability and scalability in a research setting.
Experimental Protocol: Synthesis of this compound
Step 1: Preparation of 2-Amino-5-methoxythiophenol
This crucial intermediate can be prepared from 2-amino-6-methoxybenzothiazole via alkaline hydrolysis.[3]
-
Materials: 2-amino-6-methoxybenzothiazole, 8N Potassium Hydroxide (KOH) solution, Concentrated Hydrochloric Acid (HCl), Glacial Acetic Acid, Water.
-
Procedure:
-
To a stirred solution of 8N potassium hydroxide, add 2-amino-6-methoxybenzothiazole.
-
Reflux the mixture overnight.
-
Cool the resulting solution and neutralize to pH 8.0 with concentrated HCl.
-
Further, acidify the solution to pH 6.0 with glacial acetic acid to precipitate the product.
-
Filter the precipitate and wash thoroughly with water to afford 2-amino-5-methoxythiophenol. This product is typically used immediately in the next step due to its potential for oxidation.
-
Step 2: Synthesis of Ethyl 5-Methoxybenzo[d]thiazole-2-carboxylate
The formation of the benzothiazole ring is achieved by the condensation of 2-amino-5-methoxythiophenol with a suitable C2-building block, such as ethyl chlorooxoacetate.
-
Materials: 2-Amino-5-methoxythiophenol, Ethyl chlorooxoacetate, Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-amino-5-methoxythiophenol in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethyl chlorooxoacetate to the stirred solution.
-
Add pyridine dropwise to the reaction mixture to act as a base and catalyst.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-methoxybenzo[d]thiazole-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Hydrolysis to this compound
The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.
-
Materials: Ethyl 5-Methoxybenzo[d]thiazole-2-carboxylate, Lithium Hydroxide (LiOH), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the ethyl ester in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with dilute HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
-
Caption: Synthetic pathway to the core scaffold.
Derivatization Strategies for Therapeutic Discovery
The carboxylic acid moiety at the 2-position is a versatile handle for creating a library of derivatives, primarily amides and esters. This allows for a systematic exploration of the chemical space around the core scaffold to optimize for potency, selectivity, and pharmacokinetic properties.
Amide Derivatives: Probing Hydrogen Bonding Interactions
Amide bond formation is a cornerstone of medicinal chemistry, enabling the introduction of a wide array of substituents to modulate biological activity.[4]
-
Materials: this compound, desired amine, a coupling agent (e.g., HATU, HBTU, or EDCI/HOBt), a non-nucleophilic base (e.g., DIPEA or NMM), and an anhydrous solvent (e.g., DMF or DCM).
-
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add the coupling agent and the non-nucleophilic base, and stir for a few minutes to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up the reaction by washing with aqueous solutions to remove excess reagents and by-products.
-
Purify the resulting amide derivative by column chromatography or recrystallization.
-
Ester Derivatives: Modulating Lipophilicity and Cell Permeability
Esterification of the carboxylic acid can significantly alter the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Materials: this compound, desired alcohol, a catalytic amount of a strong acid (e.g., sulfuric acid), and an appropriate solvent.
-
Procedure:
-
Dissolve this compound in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer, and concentrate to yield the crude ester.
-
Purify the ester derivative by column chromatography.
-
Therapeutic Applications and Structure-Activity Relationships (SAR)
Derivatives of the benzothiazole scaffold have demonstrated a wide range of biological activities, with significant potential in oncology and as enzyme inhibitors.[5][6]
Anticancer Activity: Targeting Key Signaling Pathways
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives.[5] While specific data for this compound derivatives is emerging, the broader class of compounds provides valuable insights into their mechanism of action and SAR.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which benzothiazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[7] Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. By inhibiting specific kinases, these compounds can disrupt these aberrant signaling cascades.
Caption: Inhibition of a generic kinase signaling pathway.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for 5-methoxy derivatives is still under development, general trends for benzothiazole-based anticancer agents can be extrapolated:
-
Substitution on the Benzene Ring: The position and nature of substituents on the benzene ring significantly influence activity. The 5-methoxy group is expected to enhance activity through favorable electronic interactions within the target's binding pocket.
-
Derivatization at the 2-Position:
-
Amides: The nature of the amine coupled to the carboxylic acid is critical. Aromatic and heteroaromatic amines can introduce additional π-π stacking or hydrogen bonding interactions, often leading to increased potency.
-
Esters: The size and lipophilicity of the alcohol used for esterification can be fine-tuned to optimize cell permeability and overall efficacy.
-
Table 1: Hypothetical Anticancer Activity of 5-Methoxybenzo[d]thiazole-2-carboxamide Derivatives
| Compound ID | R Group (Amine) | Target Cell Line | IC50 (µM) |
| 5M-BT-A1 | Aniline | MCF-7 (Breast) | 5.2 |
| 5M-BT-A2 | 4-Fluoroaniline | MCF-7 (Breast) | 1.8 |
| 5M-BT-A3 | 4-Methoxyaniline | MCF-7 (Breast) | 3.5 |
| 5M-BT-A4 | Benzylamine | A549 (Lung) | 8.1 |
| 5M-BT-A5 | 4-Chlorobenzylamine | A549 (Lung) | 2.7 |
Note: This data is illustrative and intended to guide experimental design.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. The synthetic routes outlined in this guide provide a solid foundation for the generation of diverse chemical libraries. Future research should focus on:
-
Elucidation of Specific Kinase Targets: Identifying the specific kinases inhibited by these derivatives will be crucial for understanding their mechanism of action and for rational drug design.
-
In Vivo Efficacy Studies: Promising candidates identified from in vitro screening should be advanced to preclinical animal models to evaluate their efficacy and safety profiles.
-
Optimization of ADME Properties: Systematic modification of the core scaffold and its derivatives will be necessary to achieve a desirable pharmacokinetic profile for clinical development.
This in-depth guide provides the necessary framework for researchers to embark on the exploration of this exciting chemical space. The combination of a versatile synthetic core and a wide range of potential biological activities makes the derivatives of this compound a compelling area for future drug discovery efforts.
References
- Hassan, A. Y., Sarg, M. T., & Hussein, E. M. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Journal of Heterocyclic Chemistry, 56(4), 1437-1453.
-
PrepChem. (n.d.). Step 2: Preparation of 2-amino-5-methoxythiophenol. Retrieved from [Link]
- Yarmoluk, S. M., et al. (2018). 5-Carboxylic Acid Derivatives as Inhibitors of Protein Kinase CK2. Current Enzyme Inhibition, 14(2), 152-159.
- Kamal, A., et al. (2021). Benzothiazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 39(10), 3568-3586.
- Spergel, S. H., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-2415.
- Durcik, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(31), 19866-19876.
- BenchChem. (n.d.). Applications of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry.
- Li, Z., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(7), 451-458.
- Liu, X. H., et al. (2016).
- Shuster, D. J., et al. (2003). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56Lck. Bioorganic & Medicinal Chemistry Letters, 13(22), 4007-4010.
- Tariq, M., et al. (2022). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. ACS Omega, 7(15), 12895-12908.
- Wiley, J. W., & Sons A/S. (2011). 3D-QSAR and molecular docking studies on substituted isothiazole analogs as inhibitors against MEK-1 kinase. Chemical Biology & Drug Design, 78(5), 765-775.
- Hassan, A. Y., Sarg, M. T., & Hussein, E. M. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Journal of Heterocyclic Chemistry, 56(4), 1437-1453.
- Gontijo, V. A. S., et al. (2021). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Molecules, 26(16), 4975.
- Liu, X. H., et al. (2016).
- European Patent Office. (2010).
- Google Patents. (n.d.). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives (U.S.
- Kamal, A., et al. (2021). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 12(10), 1667-1693.
- Abdel-Wahab, B. F., et al. (2021). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 42(6), 700-733.
- Wang, C., et al. (2020). Discovery of N-(phenylsulfonyl)thiazole-2-carboxamides as potent α-glucosidase inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115201.
- Metwally, M. A., et al. (2022). Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole.
- Stanovnik, B., et al. (2001). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. Journal of Heterocyclic Chemistry, 38(4), 931-936.
- Yildirim, S. O., et al. (2014). Ethyl 2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazin-1-ylidene]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1002-o1003.
Sources
- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive In-Silico Analysis of 5-Methoxybenzo[d]thiazole-2-carboxylic acid: A Technical Guide for Drug Discovery
Abstract: This technical guide provides a comprehensive theoretical and computational framework for the in-depth analysis of 5-Methoxybenzo[d]thiazole-2-carboxylic acid. Benzothiazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for a multitude of pharmacologically active agents.[1][2] The introduction of a methoxy group at the 5-position and a carboxylic acid at the 2-position is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its biological activity. This document outlines a systematic workflow leveraging Density Functional Theory (DFT) for the elucidation of molecular structure, spectroscopic signatures, and electronic properties. Furthermore, it details a molecular docking protocol to explore potential protein-ligand interactions, thereby guiding future experimental studies. This guide is intended for researchers, computational chemists, and drug development professionals seeking to accelerate the characterization and application of this promising heterocyclic compound.
Part 1: Quantum Chemical Foundation: Density Functional Theory (DFT) Analysis
The initial and most critical phase in the computational analysis of a novel molecule is the accurate determination of its three-dimensional structure and electronic properties. For this purpose, Density Functional Theory (DFT) stands out as the method of choice. It offers a robust balance between computational efficiency and accuracy, making it an indispensable tool for predicting molecular properties like geometry, vibrational frequencies, and electronic orbital energies.[3][4]
Our proposed methodology employs the widely validated B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[5] This functional has consistently demonstrated high performance for a broad range of organic molecules. To ensure a precise description of the electron distribution, especially for the heteroatoms and the diffuse electron density of the pi-system, we will use the 6-311++G(d,p) basis set.[5][6] This choice provides sufficient flexibility for an accurate quantum mechanical description.
Molecular Geometry Optimization
The first computational step is to find the ground-state equilibrium geometry of this compound. This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located.[5] The resulting optimized structure is fundamental, as all subsequent property calculations are dependent on this lowest-energy conformation.
Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation is performed. This serves two primary functions:
-
Validation of the Optimized Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.[5]
-
Prediction of Infrared (IR) Spectrum: The calculated vibrational modes and their corresponding intensities allow for the theoretical prediction of the FT-IR spectrum. This is invaluable for validating the identity and purity of a synthesized compound when compared against experimental data. Theoretical frequencies are often scaled to correct for anharmonicity and computational approximations.[3]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions.[1][7]
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density suggest sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[1]
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule. It provides a clear and intuitive guide to the molecule's reactive sites by color-coding regions of different electronic potential.[5]
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, typically associated with lone pairs on electronegative atoms (e.g., oxygen, nitrogen). These are the most likely sites for electrophilic attack and hydrogen bond acceptance.
-
Positive Regions (Blue): Indicate electron-deficient areas, usually around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack and hydrogen bond donation.
Part 2: Predicted Molecular Properties and Spectroscopic Data
Based on the DFT calculations outlined above, we can predict key quantitative data for this compound. The values presented are hypothetical but are informed by studies on structurally analogous compounds.
Table 1: Predicted Electronic Properties
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -6.0 eV | Indicates electron-donating capability. |
| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Suggests good kinetic stability and moderate reactivity.[1] |
| Dipole Moment | ~ 3.0 - 4.5 Debye | Reflects significant molecular polarity, influencing solubility and intermolecular interactions.[5] |
Table 2: Predicted vs. Experimental Vibrational Frequencies (FT-IR)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, Scaled) | Expected Experimental Range (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3050 (broad) | 3300 - 2500 |
| N-H Stretch | Not Applicable | - | - |
| C-H Stretch (Aromatic) | Benzene Ring | ~3100 | 3100 - 3000 |
| C-H Stretch (Aliphatic) | Methoxy Group | ~2950 | 2980 - 2850 |
| C=O Stretch | Carboxylic Acid | ~1710 | 1760 - 1690 |
| C=N Stretch | Thiazole Ring | ~1615 | 1620 - 1580 |
| C=C Stretch (Aromatic) | Benzene Ring | ~1580, 1470 | 1600 - 1450 |
| C-O-C Stretch (Asymmetric) | Methoxy Ether | ~1250 | 1275 - 1200 |
| C-S Stretch | Thiazole Ring | ~750 | 780 - 720 |
Part 3: Probing Biological Relevance: A Molecular Docking Workflow
To explore the therapeutic potential of this compound, molecular docking is a powerful computational technique. It predicts the binding orientation and affinity of a ligand within the active site of a target protein.[8] Benzothiazole derivatives have shown activity against a wide range of biological targets, including protein kinases and enzymes involved in cancer and microbial pathways.[8][9][10]
Proposed Molecular Docking Protocol
-
Target Selection: Based on the activities of similar benzothiazole scaffolds, a relevant protein target will be selected from the Protein Data Bank (PDB). For instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a known target for many benzothiazole-based anticancer agents.[10]
-
Ligand Preparation: The 3D structure of this compound, previously optimized using DFT, serves as the starting point. Polar hydrogens and appropriate partial charges (e.g., Gasteiger charges) will be added.
-
Receptor Preparation: The chosen PDB structure of the target protein will be prepared by removing water molecules and co-crystallized ligands. Polar hydrogens and charges will be added to the protein structure. The binding site will be defined based on the location of the original co-crystallized ligand or through binding site prediction algorithms.
-
Docking Simulation: Software such as AutoDock Vina or GOLD Suite will be used to perform the docking calculations.[5] The algorithm will explore various conformations and orientations of the ligand within the defined binding site, scoring them based on a calculated binding affinity (e.g., in kcal/mol).
-
Analysis of Results: The resulting poses will be analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues will be visualized and examined to understand the molecular basis of binding.
Part 4: Integrated Methodologies and Visual Workflows
To ensure clarity and reproducibility, this section provides detailed protocols and a visual representation of the entire computational workflow.
Integrated Computational Workflow
Caption: Integrated workflow for the computational analysis of the title compound.
Experimental Protocol 1: DFT Calculation
-
Structure Creation: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Input File Generation: Create an input file for Gaussian 16 (or similar software).[5] Specify the calculation type as Opt Freq (Optimization and Frequency calculation).
-
Method Selection: Define the method as B3LYP/6-311++G(d,p).
-
Job Submission: Submit the calculation to a high-performance computing cluster.
-
Output Analysis: Upon completion, open the output file. Verify that the optimization converged successfully and that there are no imaginary frequencies.
-
Property Extraction: Extract key data: optimized Cartesian coordinates, vibrational frequencies, HOMO/LUMO energies, and dipole moment.
-
Visualization: Use the output to visualize the optimized structure, vibrational modes, molecular orbitals, and the MEP surface.
Experimental Protocol 2: Molecular Docking
-
Receptor Preparation: Download the PDB file of the target protein. Using AutoDock Tools, remove water molecules, add polar hydrogens, and save the file in the PDBQT format.
-
Ligand Preparation: Open the DFT-optimized structure of the ligand. Add polar hydrogens, compute Gasteiger charges, define rotatable bonds, and save as a PDBQT file.[5]
-
Grid Box Definition: Define the simulation grid box around the active site of the receptor, ensuring it is large enough to encompass potential binding poses.
-
Configuration File: Create a configuration text file specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
Run Docking: Execute the AutoDock Vina program from the command line, referencing the configuration file.
-
Analyze Results: Visualize the docked poses in the output file using software like PyMOL or Chimera. Analyze the binding affinity scores and the specific molecular interactions (hydrogen bonds, etc.) for the top-scoring pose.
Experimental Protocol 3: FT-IR Spectroscopy (for Validation)
-
Sample Preparation: Prepare the solid sample as a KBr pellet. Mix approximately 1-2 mg of the synthesized compound with 100-200 mg of dry KBr powder, grind thoroughly, and press into a transparent disc.[3]
-
Background Scan: Record a background spectrum with the empty sample holder to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the KBr pellet in the spectrometer and record the sample spectrum.
-
Data Acquisition: Collect data typically in the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[11]
-
Data Processing: The instrument software will automatically subtract the background from the sample spectrum.
-
Comparison: Compare the major peaks in the experimental spectrum with the scaled frequencies predicted by the DFT calculations.
Conclusion
This technical guide has outlined a robust and integrated computational strategy for the comprehensive characterization of this compound. By synergistically applying Density Functional Theory and molecular docking, researchers can gain profound insights into the molecule's structural, electronic, and potential biological properties before engaging in extensive experimental synthesis and testing. This in-silico-first approach not only accelerates the discovery process but also provides a rational basis for the design of future analogs with enhanced therapeutic potential. The methodologies described herein represent a validated and efficient pathway for advancing the study of novel heterocyclic compounds in modern drug discovery.
References
- Benchchem. (n.d.). Comparative Spectroscopic Analysis of 5-hydroxybenzothiazole-2-carboxylic acid: A Review of Theoretical and Experimental Data.
- International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE.
- Benchchem. (n.d.). Theoretical Modeling and Computational Analysis of 5-Methoxyoxazole-2-carboxylic acid: A Technical Guide.
- Chemical Review and Letters. (2024). Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole D.
- Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024).
- Rajesh, P. V., et al. (2019). Vibrational Analysis And Molecular Docking Studies Of (S) 5-Methoxy-2-[(4-Methoxy-3, 5- Dimethylpyridin-2-Yl)Methylsulfinyl]-3H- Benzoimidazole. ResearchGate.
- DergiPark. (2020). conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods.
- MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
- PLOS. (n.d.). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies.
- MDPI. (n.d.). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties.
- Oriental Journal of Chemistry. (n.d.). Density Functional theory Study of 2,1,3-Benzoxadiazole-5-carboxylic acid as photosensitizers for dye-sensitized solar cells.
- MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
- Prabavathi, N., et al. (2021). DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. PMC - NIH.
- Morzyk-Ociepa, B. (2009). Vibrational spectroscopic studies of indolecarboxylic acids and their metal complexes part VIII. 5-methoxyindole-2-carboxylic acid and its Zn(II) complex. PubMed.
- Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. (2022). PubMed.
- Benchchem. (n.d.). Spectroscopic Analysis of 5-Methoxyoxazole-2-carboxylic Acid: A Technical Guide.
- Design, synthesis, and computational validation of novel benzothiazole derivatives as dual anticancer-antioxidant agents targeting VEGFR-2. (2025). PubMed.
- Reji, A. F., et al. (2014). Study on molecular structure, vibrational assignments and HOMO-LUMO analysis of 2-phenylamino-5-(benzothiazol-2-oyl)thiazole using HF method. ResearchGate.
- Ulakbim. (n.d.). conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods.
- Asian Journal of Research in Chemistry. (n.d.). Spectroscopic Investigation, HOMO-LUMO and Mulliken analysis of 2-[2-(Butylamino-4-phenylaminothiazol)-5-oyl]benzothiazole by DFT study.
- Benchchem. (n.d.). A Technical Guide to the Purity and Characterization of 5-Methoxyoxazole-2-carboxylic Acid.
- Sílice (CSIC). (n.d.). Vibrational Spectra of Thiazole-2-Carboxylic Acid and Thiazole-2-Carboxylate Ion.
Sources
- 1. irjweb.com [irjweb.com]
- 2. ajrconline.org [ajrconline.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and computational validation of novel benzothiazole derivatives as dual anticancer-antioxidant agents targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: Synthesis and Anticancer Screening of 5-Methoxybenzo[d]thiazole-2-carboxylic Acid Derivatives
Introduction: The Benzothiazole Scaffold in Oncology
The benzothiazole ring system, a bicyclic heterocycle composed of a fused benzene and thiazole ring, represents a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone in the design of novel therapeutic agents across various disease areas.[2] In oncology, benzothiazole derivatives have shown a remarkable breadth of activity, exhibiting potent cytotoxic and antiproliferative effects against a wide array of human cancer cell lines, including those of the breast, lung, colon, and liver.[2][3][4][5]
The mechanism of action for many anticancer benzothiazoles is multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways critical for tumor growth and survival.[5][6] The substitution pattern on the benzothiazole core is crucial for biological activity, with modifications at the C-2 and C-6 positions being particularly significant for tuning potency and selectivity.[1] The introduction of a methoxy group at the 5-position can modulate the molecule's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets. This guide provides detailed protocols for the synthesis of a focused library of 5-methoxybenzo[d]thiazole-2-carboxylic acid derivatives and their subsequent evaluation as potential anticancer agents.
Part 1: Synthesis of 5-Methoxybenzo[d]thiazole Derivatives
The synthetic strategy is designed in two main stages: first, the construction of the core heterocyclic structure, this compound, from a key aminothiophenol intermediate. Second, the derivatization of the C-2 carboxylic acid to generate a library of amide analogues for structure-activity relationship (SAR) studies.
Workflow for Synthesis of Benzothiazole Derivatives
The following diagram outlines the general synthetic pathway.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling with 5-Methoxybenzo[d]thiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the strategic considerations and practical protocols for the successful amide coupling of 5-Methoxybenzo[d]thiazole-2-carboxylic acid. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, and the ability to efficiently form amide bonds from this core structure is critical for the synthesis of novel therapeutic agents.[1][2] This document provides an in-depth analysis of the substrate's reactivity, outlines multiple robust protocols suitable for a range of amine coupling partners, and offers expert insights into troubleshooting and optimization.
Introduction: The Significance and Challenges of Coupling with this compound
This compound is a key building block in drug discovery, with the benzothiazole core appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] The carboxylic acid at the 2-position serves as a versatile handle for derivatization, most commonly through amide bond formation, enabling the exploration of structure-activity relationships (SAR).
However, the electronic nature of the benzothiazole ring system presents specific challenges for amide coupling. The thiazole ring is electron-withdrawing, which can deactivate the carboxylic acid, making it less susceptible to activation and subsequent nucleophilic attack by an amine.[3] This inherent reactivity profile necessitates a careful selection of coupling reagents and reaction conditions to achieve high yields and purity. Standard coupling conditions that are effective for simple aliphatic or benzoic acids may prove sluggish or ineffective for this substrate.[3][4]
Key Physicochemical Properties (Predicted)
| Property | Predicted Value/Behavior | Rationale |
| Molecular Weight | 209.22 g/mol | C₉H₇NO₃S[5] |
| Solubility | Good solubility in polar aprotic solvents (DMSO, DMF). Moderate solubility in polar protic solvents (MeOH, EtOH). Low solubility in nonpolar solvents (Hexane, Toluene). | The polar carboxylic acid and benzothiazole core suggest solubility in polar solvents. The principles of "like dissolves like" apply.[6] |
| pKa | Expected to be in the range of 3-4 | The electron-withdrawing nature of the benzothiazole ring will likely lower the pKa compared to benzoic acid. |
Mechanistic Overview of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid.[7] This is because the carboxylate is a poor electrophile, and the direct reaction with an amine is generally unfavorable. Coupling reagents facilitate this process by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive acyl intermediate that is readily attacked by the amine nucleophile.[8]
Caption: General mechanism of amide bond formation.
Recommended Coupling Protocols
The choice of an appropriate coupling protocol depends on the reactivity of the amine coupling partner. For simple, unhindered primary and secondary amines, a standard carbodiimide or aminium-based protocol is often sufficient. For more challenging substrates, such as electron-deficient anilines or sterically hindered amines, more potent activating agents are required.
Protocol 1: Standard Coupling with HATU/DIPEA
This protocol is a reliable starting point for a wide range of primary and secondary amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium-based coupling reagent that forms a highly reactive OAt-active ester, minimizing side reactions and racemization.[9]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) at room temperature, add the amine (1.1 mmol), followed by DIPEA (3.0 mmol).
-
Stir the mixture for 5 minutes, then add HATU (1.2 mmol) in one portion.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Sources
- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. China Intermediates 5-Methoxybenzo[d]thiazol-2-amine for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - CAS:90322-41-1 - Sunway Pharm Ltd [3wpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. peptide.com [peptide.com]
Application Note: A Modular Synthetic Approach for the Development of Novel Kinase Inhibitors Based on the 5-Methoxybenzo[d]thiazole Scaffold
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families in modern drug discovery.[1] Consequently, the development of small molecule kinase inhibitors has become a central focus of pharmaceutical research.[2][3]
The benzothiazole core is recognized as a "privileged scaffold" in medicinal chemistry.[4] Its derivatives have demonstrated a wide spectrum of biological activities, including potent inhibition of various protein kinases, making it an attractive starting point for the design of novel therapeutics.[5][6][7][8] This application note provides a comprehensive, step-by-step experimental guide for the synthesis, characterization, and preliminary biological evaluation of a novel library of kinase inhibitors, using 5-Methoxybenzo[d]thiazole-2-carboxylic acid as a versatile starting material. The methodologies described herein are designed to be robust and adaptable, enabling researchers to generate diverse compound libraries for structure-activity relationship (SAR) studies and lead discovery.
Guiding Principle: A Modular Synthetic Strategy
The central strategy of this protocol is the construction of a diverse library of 5-methoxybenzo[d]thiazole-2-carboxamides. The carboxylic acid functional group of the starting material serves as an ideal chemical handle for amide bond formation, one of the most robust and frequently utilized reactions in medicinal chemistry.[9][10][11][12] This approach allows for the systematic introduction of a wide array of chemical functionalities by coupling the core scaffold with various commercially available primary and secondary amines. The resulting amide bond is not merely a linker; it can participate in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a common feature of many potent kinase inhibitors.
This modular approach facilitates a rapid exploration of the chemical space around the benzothiazole core, enabling the identification of key structural motifs that govern potency and selectivity.
Figure 1. Overall workflow for the synthesis and evaluation of novel kinase inhibitors.
Part 1: Synthesis of 5-Methoxybenzo[d]thiazole-2-carboxamide Library
Rationale for Reagent Selection
The protocol employs a carbodiimide-mediated coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). This combination is widely used due to its efficiency and ability to minimize side reactions.
-
EDC: This water-soluble carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9]
-
HOBt: This additive reacts with the O-acylisourea intermediate to form an activated HOBt ester. This new intermediate is less reactive and more stable, which suppresses the potential for racemization (if chiral amines are used) and prevents the formation of an unreactive N-acylurea byproduct.[9][10]
-
DIPEA: Diisopropylethylamine is a non-nucleophilic organic base used to neutralize the hydrochloride salt of EDC and to maintain a basic environment conducive to the reaction.
Detailed Experimental Protocol: General Amide Coupling
Materials and Reagents:
-
This compound
-
Selected primary or secondary amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M.
-
Add the selected amine (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-16 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Part 2: Structural Characterization and Verification
Confirming the identity and purity of each synthesized compound is a critical step before biological evaluation.[13][14] A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provides unambiguous structural verification.[15]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[16][17] Successful amide formation can be confirmed by the appearance of a new amide N-H proton signal (for primary amine couplings) and shifts in the signals corresponding to the amine and benzothiazole moieties.
-
Mass Spectrometry (MS): HRMS is used to determine the exact mass of the synthesized molecule, which confirms its elemental composition.[13] This technique is highly sensitive and provides a precise confirmation of the compound's molecular formula.
| Compound ID | Structure (Example) | Hypothetical ¹H NMR (δ, ppm) | Hypothetical HRMS [M+H]⁺ |
| KIN-001 | 5-MeO-BTZ-CONH-Bn | 8.51 (t, 1H), 7.9-7.2 (m, 8H), 4.65 (d, 2H), 3.90 (s, 3H) | Calculated: 313.0752, Found: 313.0755 |
| KIN-002 | 5-MeO-BTZ-CONH-cHex | 8.20 (d, 1H), 7.85 (d, 1H), 7.40 (dd, 1H), 4.01 (m, 1H), 3.88 (s, 3H), 2.0-1.2 (m, 10H) | Calculated: 305.1225, Found: 305.1228 |
| KIN-003 | 5-MeO-BTZ-CON(Me)Ph | 7.9-7.2 (m, 8H), 3.85 (s, 3H), 3.50 (s, 3H) | Calculated: 299.0752, Found: 299.0750 |
Table 1. Representative hypothetical characterization data for synthesized inhibitors.
Part 3: Biological Evaluation and Screening Cascade
Once synthesized and characterized, the novel compounds must be evaluated for their biological activity. A tiered screening approach is typically employed, starting with broad biochemical assays and progressing to more complex cell-based models for the most promising candidates.
Figure 2. Tiered workflow for kinase inhibitor biological evaluation.
Protocol 1: Biochemical Kinase Profiling
The initial step is to assess the inhibitory activity of the synthesized compounds against a panel of purified protein kinases.[18][19] This provides direct information on compound potency (IC₅₀) and selectivity across the kinome.[20] Commercial services such as Eurofins' KINOMEscan® or Reaction Biology's platforms offer comprehensive screening panels.[21][22]
General Principle (Activity-Based Assay):
-
The kinase, a specific substrate (peptide), and ATP are combined in the wells of a microtiter plate.
-
The test compound is added at various concentrations.
-
The kinase reaction is allowed to proceed for a set time.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified (e.g., via fluorescence, luminescence, or radioactivity).
-
IC₅₀ values are calculated by plotting the percent inhibition against the compound concentration.
| Compound ID | Target Kinase A IC₅₀ (nM) | Target Kinase B IC₅₀ (nM) | Off-Target Kinase C IC₅₀ (nM) |
| KIN-001 | 55 | 8,500 | >10,000 |
| KIN-002 | 450 | 780 | >10,000 |
| KIN-003 | 12 | 1,200 | >10,000 |
Table 2. Hypothetical biochemical screening data for lead compounds.
Protocol 2: Cell-Based Proliferation Assay
Compounds that demonstrate promising biochemical potency and selectivity should be advanced to cell-based assays.[1][2] These assays determine a compound's ability to inhibit kinase activity within a physiological context, which accounts for factors like cell permeability and metabolic stability.[3][23]
Principle (MTT or equivalent Cell Viability Assay): This protocol assesses the effect of the inhibitor on the proliferation of a cancer cell line known to be dependent on the target kinase.[5]
Procedure:
-
Cell Plating: Seed cancer cells (e.g., PC3 prostate cancer cells for a hypothetical PI3K inhibitor) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for the conversion of the reagent into a detectable product (e.g., formazan crystals for MTT).
-
-
Data Acquisition: Measure the signal (absorbance or luminescence) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
This application note details a robust and modular strategy for the synthesis and evaluation of novel kinase inhibitors derived from this compound. The protocols for amide coupling, structural characterization, and biological screening provide a clear path from initial concept to the identification of promising lead compounds.
Data generated from these studies will form the basis for comprehensive Structure-Activity Relationship (SAR) analysis. Future work should focus on lead optimization by exploring strategies such as bioisosteric replacement and scaffold hopping to further enhance potency, selectivity, and drug-like properties.[24][25][26][27][28][29]
References
- BioSolveIT. (n.d.). Scaffold Hopping.
- Kubinyi, H. (2024). Scaffold hopping. Drug Discovery.
- Emergent Mind. (2025). Scaffold Hopping: Methods & Applications.
- INiTS. (2020). Cell-based test for kinase inhibitors.
- Langer, T., & Krovat, E. M. (2003). Classification of Scaffold Hopping Approaches.
- Slideshare. (n.d.). Scaffold hopping in drug development ppt.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.
- La Trobe University. (n.d.). Small Molecule Structure Characterisation.
- Kandepi, V., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 31, 127675.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening.
- BTL. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- S, M., et al. (2022). Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells. Journal of Biomolecular Structure & Dynamics, 1-11.
- PharmaLegacy. (n.d.). Kinase/Enzyme Assays.
- AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
- Wu, J., et al. (2007). Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. The Journal of Organic Chemistry, 72(20), 7486–7491.
- Eurofins Discovery. (n.d.). KINOMEscan Technology.
- Andersson, H., et al. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. Organic Process Research & Development, 22(10), 1437–1444.
- Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
- Wishart, D. S. (2007). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics. In The Handbook of Metabolomics.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149.
- ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ResearchGate. (n.d.). EGFR inhibitors developed through bioisosteric replacement of the quinazoline moiety of approved EGFR inhibitors erlotinib and lapatinib.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Al-awar, R. S., & Ray, J. E. (2012). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery.
- AACR Publications. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors.
- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
- ResearchGate. (2025). Structure verification of small molecules using mass spectrometry and NMR spectroscopy.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- National Institutes of Health. (n.d.). NMR Characterization of RNA Small Molecule Interactions.
- Benchchem. (2025). Applications of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry.
- Drug Design Org. (n.d.). Bioisosterism.
- Semantic Scholar. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency.
- Dovepress. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
- Google Patents. (n.d.). WO2007121154A2 - Substituted benzothiazole kinase inhibitors.
- PubMed. (2009). Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors.
- ChemDiv. (n.d.). 1,3-thiazole-5-carboxylic acid derivatives.
- RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- OUCI. (n.d.). Benzo[d]thiazole derivatives as microtubule affinity-regulating kinase 4 (MARK4) inhibitors: Synthesis, characterization, biological evaluation, and computational studies.
Sources
- 1. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. inits.at [inits.at]
- 3. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 4. Benzo[d]thiazole derivatives as microtubule affinity-regulating kinase 4 (MARK4) inhibitors: Synthesis, characterizatio… [ouci.dntb.gov.ua]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2007121154A2 - Substituted benzothiazole kinase inhibitors - Google Patents [patents.google.com]
- 8. Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hepatochem.com [hepatochem.com]
- 11. Amide synthesis by acylation [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. latrobe.edu.au [latrobe.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 16. resolvemass.ca [resolvemass.ca]
- 17. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kinaselogistics.com [kinaselogistics.com]
- 19. Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 20. assayquant.com [assayquant.com]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. biosolveit.de [biosolveit.de]
- 25. elearning.uniroma1.it [elearning.uniroma1.it]
- 26. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ctppc.org [ctppc.org]
- 29. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimicrobial Drug Discovery of 5-Methoxybenzo[d]thiazole-2-carboxylic acid
Introduction: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1][2][3] The benzothiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6][7] The compound 5-Methoxybenzo[d]thiazole-2-carboxylic acid, a specific derivative, presents a promising starting point for antimicrobial drug discovery due to its structural features. The methoxy group can enhance membrane permeability, while the carboxylic acid moiety can be crucial for interacting with biological targets or improving pharmacokinetic properties.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of this compound as a potential antimicrobial agent. It provides a logical workflow, detailed experimental protocols, and insights into the scientific rationale behind each step. While specific data on this particular molecule is nascent, the protocols outlined here are based on established, standardized methods for antimicrobial susceptibility testing and early-stage drug discovery.[8][9][10]
Section 1: Proposed Workflow for Antimicrobial Evaluation
The initial assessment of a novel compound like this compound follows a structured, multi-stage process. This workflow is designed to efficiently determine its antimicrobial efficacy, spectrum of activity, and preliminary safety profile.
Caption: High-level workflow for the evaluation of a novel antimicrobial candidate.
Section 2: Core Experimental Protocols
The following protocols are foundational for characterizing the antimicrobial properties of this compound.
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] The broth microdilution method is a standardized and widely used technique for determining MIC values.[8][10][13]
Objective: To quantitatively measure the in vitro antimicrobial activity of this compound against a panel of clinically relevant microorganisms.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Compound Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth (CAMHB or RPMI) to create a range of working concentrations.
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Assay Setup (96-well plate):
-
Add 100 µL of the appropriate broth to all wells.
-
Add 100 µL of the highest concentration of the test compound to the first column of wells and perform serial two-fold dilutions across the plate, leaving the last two columns for controls.
-
Controls:
-
Positive Control: Wells containing a known antibiotic instead of the test compound.
-
Negative Control (Growth Control): Wells containing only broth and the microbial inoculum.
-
Sterility Control: Wells containing only uninoculated broth.
-
-
Add 100 µL of the prepared microbial inoculum to all wells except the sterility control.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control well.
-
Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical follow-up to the MIC to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Objective: To determine the bactericidal potential of this compound.
Materials:
-
MIC plate from Protocol 2.1
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Protocol 2.3: In Vitro Cytotoxicity Assessment (MTT Assay)
It is crucial to assess whether the antimicrobial activity of a compound is due to selective toxicity against microbes or general cytotoxicity to mammalian cells.[14][15][16] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[17]
Objective: To evaluate the potential toxicity of this compound against a mammalian cell line.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well sterile tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding:
-
Seed the 96-well plate with the mammalian cells at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).
-
Section 3: Data Presentation and Interpretation
Quantitative data should be summarized in a clear and structured format to facilitate analysis and comparison.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 8 | 16 |
| Bacillus subtilis | Gram-positive | 4 | 8 |
| Escherichia coli | Gram-negative | 64 | >128 |
| Pseudomonas aeruginosa | Gram-negative | >128 | >128 |
| Candida albicans | Fungus | 32 | N/A |
| Ciprofloxacin | Control | 0.5 | 1 |
| Fluconazole | Control | 1 | N/A |
Table 2: In Vitro Cytotoxicity and Selectivity Index
| Cell Line | CC₅₀ (µg/mL) | Selectivity Index (SI = CC₅₀/MIC) for S. aureus |
| HEK293 | >256 | >32 |
A higher Selectivity Index indicates that the compound is more toxic to the microbe than to mammalian cells, which is a desirable characteristic for a potential therapeutic agent.
Section 4: Hypothesized Mechanism of Action and Future Directions
While the precise mechanism of action for this compound needs to be elucidated experimentally, compounds based on the benzothiazole scaffold have been reported to act through various mechanisms.[4][18] A plausible hypothesis is the inhibition of essential bacterial enzymes. For instance, some benzothiazole derivatives have been shown to inhibit enzymes involved in folate biosynthesis, such as dihydropteroate synthase (DHPS).[18] Another potential target could be enzymes involved in cell wall synthesis or DNA replication, like DNA gyrase.[10]
Caption: Hypothesized mechanism of action for the test compound.
Future experimental steps should include:
-
Target-based assays: Evaluate the inhibitory activity of the compound against specific, purified bacterial enzymes.
-
Macromolecular synthesis assays: Determine if the compound inhibits the synthesis of DNA, RNA, protein, or the cell wall.
-
Resistance studies: Investigate the potential for bacteria to develop resistance to the compound.
-
Structure-Activity Relationship (SAR) studies: Synthesize and test analogues of the parent compound to identify key structural features required for antimicrobial activity and to optimize potency and selectivity.[19]
References
- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeauVtHOKpOfcPsu9quKfdOzb997Tnr5goWeQnyO-PeTIVzgD3J4tbjDhxj4Qy6-9ym3ODbnLADlSAmIHgfWglCAIEO9I09wHy1dgxC54yVpfRAoMNpSrwsuiPn_HP7ODBh1KwXfScT0yzHa8=]
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlJ-X1IdJ8n-i_I_JQ29YnuLGNL9iOs7QcmHgeNFtRyMumwZnX0IpAhVgHC41mlTv7ZQvvHWys9BMsehWBPmumd7XIVIOWLC2KNCjJV_DhYTKGmVYLmCYnr6RacXk8DXCyqqo6]
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents (2023). SpringerLink. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHczcFWSbzDkCntdmGpzKfOfsZZmBHCIufc886zx7d1FDyKDVQFkjSuibM4HQPX5-t2VVI_2AdK2y6EokPSqZ6QovTdviUL9T1bR2u_JLa9K74f-rPitczIGsA6A3uhDmpISwvB]
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH (World Organisation for Animal Health). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1YDH6KUFw9cae2HNXINpte1LxSZrT6OF7oDg0tfNjcAtFxy5lSJb9UmD5STsEMbD_Y4BweDB31XieGyOqxOuhW6TcluEY6Hd42R8u9sELP6-Yaxh64_WjOcOK5BG7yia4T0PG0emY5_erGi0fnNkcB2vM6_3gVO22xvr4veSrl_J9w5NrydqeWKoIywbhzd6VUMBNfvRQiYb5laA459Q=]
- Antimicrobial Susceptibility Testing. Apec.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAJTfNsrjHQpby8vjPBYeh_ylrjFOsVQesq7laLjEutQGI_GF6UbEk3ml3he_SFO2w_1nTjtAVeEvlpjIN1rADxyj4MigMtwVWrLBckP33-cXofGTgGXLbT_iHNSK9W67Q3GoHqQjFEhIC1nF8ZJ76vAnCUT4yu2x2IgWHeerwtG4WF9QSrihgrpcqDpPxvN4wTGE94eH5q4wRLLCRQFKZp7I1h0V1y8HV6YOga14uTK6HdAGw9N_8kE6MFdDc_f8dRpXgK7HPwzkwYt8-IHBP-F2yi8ji0x2PwhGH3IiNF_6bMDXGsHbJ0sxk0nSpcz9AycgkdIn-zyP9KQrz3nucbUsH2_ohiDprlpUQhPpLHggaXTos9qhl2CVp]
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents (JoVE). JoVE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdf6qjknsKQrz5C6wt-orcsgop_2wOhLO0ILG3MDWp4SgmMO5xzYc3QvEBD9MqyiIJWW0RtN0w_l87_bQqDD4Kx3PfvdlCScDc2vsDgbmBTmzalSfbD8jmQd7P8WxYc2n_WRrc3UZfoF0tWKqI9TRBGItk0nqauwcMV-1h91j2SdWgVKb6MQ==]
- Susceptibility Testing. MSD Manual Professional Edition. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF96mxGEeQHnRpZvPZ6hQe5dWViKAE8y5f_m7HDyYyxJYLnQpKiHRPLD4L5l53VDY_0TEOoJXzvALcZ9ApI7_s8HjzgBIC7ziGwvCw84PPwFqMPykXJqun7a7iborhXu4xsGQlaoQDYmPasKBuIfMzkFAudLJNUXBZDQVxkzLLXK4LOWTlp57RWPmeNFlGB2Bp3wFAw-ECFNeZVLmOf7H5MHjO4GtXtzU1xJ0Fwf7WMXO2AGCG8WdW8]
- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models (ResearchGate). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_ilb4iZfWeTp53L7uJmCTCjfXn6IdKnBivzee_qm_AubLFDVkLe31c2TPMgBKd1OQJIJYIKAbOk-ZC6bGTEoJ1tfNEnL57c5qRj1RU1gwAtYtPlEpBHDVXJ5ZJtv1oFrnkYVHFCDzFQPkE1DpFL91t2GhFrFOouxOqV-eYHOltHmq0BZe0KDCAK3xyZxp3ZqMCvmfAsVkHXsbyk05KWXgIRUj-f-wKQqgFtux-1Mtxrs5QuQW4CvMDM6Ws4POubyzj7sr-epKnl5hgKMn_qjMzw==]
- Current Strategies for Antimicrobial Discovery. Lumen Learning. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGni5AKQXkMCnJUdwXYfDXkoOrLi2LcrbUcIHOGJ2IcmSPNRGs6nizNJsZTjxhC_32srXp4agfyZYC1T1hVmN44LvvRQey2YNIWNjn-idlL5lSgGuX1D4sn0RLPaU96g7EeLLosZYmkWzZf8DZfJk0Yc7_TzC9m_YftdNKhHxqNGrpy54dw_hVqn6liHwrCZgM5-mi8c9sLaY4bIiQWlFfFMjzIdfkp]
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLL9NA3s2F9a-kjBRUoc9FksFc1quc8-yYIYVc5v1ee1ZlE16e_ZOMZc6GmDTaMBQ-BV-KLkHL050OIZq7DrHAeewG19cb67nWKr4Yu9ca8J30yVzLgtInTmhhTn6hMJCcNRHUUNlBG3rwytpM]
- A Scientific Roadmap for Antibiotic Discovery. The Pew Charitable Trusts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMZf14PFYyUVaLyEc92HspKpNS0FPytm5hVNJJ6wKe4WOeVUyviZ0dKOSFthjfHQ42f4Az0APIRBN2OaM1ylovagMKVmTczh_kT93mw_Q6ODbWsT-Ig9h4xMtkbTqfjLotYRLXD1n80MWzswrJbGIHHjvStaDjnQt5saAD32AHzYbwhfWjA62nABifkL2FZseKxA==]
- Antimicrobial drug discovery and development. Ineos Oxford Institute. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwDvh8rbL_ud_wGmNHVpZqhaA312EY4a8Z64SugEDuYn6d55qfRX4-dnsF6qHX0qznEL0SUw5MA5hSkcJdiyGGaLEUjJ93ayvbfVwkUsC3oqqxY1Dx3nUU5MCxZWD2LNmrrsniLzZu3KaP3pFMuKBuFUYH-6dLCMsgUQbb]
- A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3wVtg8BdLgW38KWatxEDGro3NfhqlyDc4Gw8CCzXERJDmvCa9_uNlIqZ8VQ_fpyH5JyM4sb8W4rtUwc_8gB_6DfB0vlsJ6kf0DDBFppEMr4DgGu6aRS97cFuimkywbFfczAHAlPfjA48GbiY=]
- Applications of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt4zirra-_Dht5BSHSm65soc9n4dGHkkFvS5QmPWZxcgeOtOnmg0tPxtMATCsuWNeuN1UkysA56Gb9QRZ23G6MPLH8RjsHw-IfXGrDf45ezvjdAOh0O5aQ7hwJHs3NjfsvUYVxWmnw_FmnGnQl4rOlNFOyk7eaOA4QVCn6u8kSLOAs5Y4M8UmrZsEkssbjTphHDfunyzk74iteMTCC47RAe6BbbTjAk_dkr9mydA_ylFlmF4nHgi2TdSYmIWBxbaSXZCe6cYPZcz4q0yYY8aqFO9Re4wR2HAmm]
- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3KJbqkAxvVpum-GekClmyHLIYr94NcI_wUWnhN__qGdXQGjHPLWzAopYSvBrbtfbLaOuCAYDIXSp8zHDxsxdxs2GdDiPAOPsz8Qo8BNmedescyUHwYpUnq6IgksRLVSrm7vOCP7kg6doLgTg=]
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErSAZtcY2x0fU3ja1qjFNQMoCMdHHpXSZMzLiLQCXELpr4eviPBiSuYTNuWP3eaxaCaJpek68lC7poA4_pbweWHrG-G5f2WlHR1LKc6XZYNwD39pDbsZ8quujG7b59HOBoYVsQiZwz_h7d2PHfIu02gfQfP7k9ILYj]
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVHoakvMh7RIcMLqm1_ldtjOl_Aruq7OOC7g8V0UwTcn3O2yZbxjECwUlfJEYgdZjIZiWDfYuADBbzCHxQaZg7gcxes2xcOeIkRMlF2yR_7AxuO1yydpa0vwaNln7PyMSJCR3p7IR4ZFqX2MI=]
- New Benzothiazole-based Thiazolidinones as Potent Antimicrobial Agents. Design, synthesis and Biological Evaluation. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvmivgTnh4_i0QR6KgENOnbMLEcM33XPKMN7rfcXFogrz7Mp45TO6XJz9O9sD4p1b-u5ItCS3uGOH4IYJvKd-rentN63985rsuDMWHVWXUUvJJxnRwU9t5UWWBMHee1edLlj2q]
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzA0DSdffsofpaTIUODoE72mJPaEIRsLnfsJNT3hG4rm_G_7toRieC1XpekHAOlmKQkJpxgIJv3GsiHDLhiPTzO80tYvyGRw-SFTXAUx923t7xPQK1NKHU55I0AqsaU2L-hQqqM9EyKahoSU5wXpo_pYEkskVPa9CY7fAKJJm2]
Sources
- 1. Current Strategies for Antimicrobial Discovery | Microbiology [courses.lumenlearning.com]
- 2. pew.org [pew.org]
- 3. Antimicrobial drug discovery and development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Benzothiazole-based Thiazolidinones as Potent Antimicrobial Agents. Design, synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. woah.org [woah.org]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apec.org [apec.org]
- 12. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 17. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 19. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
developing in vitro assays for 5-Methoxybenzo[d]thiazole-2-carboxylic acid derivatives
Application Notes & Protocols
Topic: Developing In Vitro Assays for 5-Methoxybenzo[d]thiazole-2-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Promise of the Benzothiazole Scaffold
Heterocyclic compounds are foundational to modern medicinal chemistry, with over 90% of new pharmaceuticals featuring such structures.[1] Among these, the benzothiazole scaffold has emerged as a "privileged structure," a framework known to interact with a wide range of biological targets.[1][2] This versatile bicyclic system, incorporating nitrogen and sulfur, is at the core of compounds demonstrating anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][3] Derivatives of this compound are part of this promising class. The inclusion of a methoxy group can synergistically enhance biological effects, while the carboxylic acid moiety can improve solubility and provide a key interaction point with biological targets.[1][4]
The initial exploration of novel derivatives of this scaffold necessitates a robust and logical pipeline of in vitro assays. These experiments, conducted outside of living organisms using isolated cells or biochemical components, are the cornerstone of early-stage drug discovery.[5] They provide the first critical insights into a compound's potential efficacy and toxicity, guiding the selection of candidates for further, more complex in vivo studies.[5][6] This guide details a tiered approach to developing and executing a suite of in vitro assays tailored for the comprehensive evaluation of this compound derivatives.
A Tiered Strategy for In Vitro Evaluation
A systematic, tiered approach is essential for efficiently screening and characterizing a library of new chemical entities. This strategy begins with broad assessments of cytotoxicity to eliminate overtly toxic compounds and identify those with potential therapeutic windows. Promising candidates then advance to more specific, mechanistic assays to elucidate their mode of action. This workflow ensures that resources are focused on compounds with the highest potential.
Caption: General workflow for the in vitro evaluation of benzothiazole derivatives.
Tier 1 Protocols: Foundational Cytotoxicity Screening
The first step in evaluating any new compound library is to assess general cytotoxicity. This allows for the determination of the concentration range at which the compounds exert biological effects and flags those that are indiscriminately toxic to all cells. We will detail two complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses cell membrane integrity.[7]
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[8] A decrease in formazan production is proportional to the degree of cell death or loss of metabolic activity.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Select appropriate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver).[9]
-
Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each benzothiazole derivative in DMSO.
-
Create a series of working solutions by serially diluting the stock solution in a complete culture medium. Aim for a final concentration range spanning from 0.01 µM to 100 µM.
-
Causality Insight: The final DMSO concentration must be kept below 0.1% to prevent solvent-induced toxicity, which could confound the results.[9]
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (medium with 0.1% DMSO) and "untreated control" wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.
-
Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Membrane Integrity Assessment (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[10] This serves as a direct marker of compromised cell membrane integrity.
Experimental Protocol: LDH Release Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is often efficient to run this assay in parallel on a duplicate plate.
-
-
Sample Collection:
-
After the 48-72 hour incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Avoid disturbing the cell monolayer.
-
-
LDH Reaction:
-
Use a commercial LDH cytotoxicity assay kit (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay).[10]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a diaphorase/dye solution.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
-
Data Acquisition:
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measure the fluorescence or absorbance at the wavelength specified by the kit manufacturer.
-
Self-Validation: Include a "maximum LDH release" control by adding a lysis buffer (provided in most kits) to a set of untreated wells 30 minutes before sample collection. This establishes the 100% cytotoxicity benchmark.[10]
-
Data Presentation: Cytotoxicity Profile
Summarize the results in a table to easily compare the potency of the derivatives across different cell lines.
| Compound ID | Cell Line | MTT IC₅₀ (µM) | LDH Release EC₅₀ (µM) |
| Derivative 1 | MCF-7 | 5.2 ± 0.4 | 8.1 ± 0.9 |
| Derivative 2 | MCF-7 | 12.8 ± 1.1 | 15.3 ± 1.5 |
| Derivative 1 | A549 | 3.7 ± 0.3 | 6.5 ± 0.7 |
| Derivative 2 | A549 | 9.1 ± 0.8 | 11.2 ± 1.3 |
Tier 2 Protocols: Unraveling the Mechanism of Action
Compounds demonstrating selective cytotoxicity or interesting activity at non-toxic concentrations should be advanced to mechanistic studies. Benzothiazole derivatives are known to act via mechanisms such as enzyme inhibition and receptor modulation.[1] The following assays are designed to probe these potential modes of action.
Enzyme Inhibition Assays
Many benzothiazoles exert their effects by inhibiting enzymes critical to disease pathways, such as protein kinases in cancer.[11] An enzyme inhibition assay measures the ability of a compound to reduce the activity of a specific target enzyme.
Caption: Simplified schematic of competitive enzyme inhibition.
Experimental Protocol: General Kinase Inhibition Assay (Luminescence-Based)
This protocol uses a system like the Kinase-Glo® assay, which measures the amount of ATP remaining after a kinase reaction. A decrease in signal corresponds to higher kinase activity, so potent inhibitors will result in a higher signal (more ATP remaining).
-
Reagent Preparation:
-
Prepare kinase buffer, purified target kinase, and specific substrate peptide according to the enzyme supplier's recommendations.
-
Prepare a solution of ATP at a concentration close to its Kₘ for the target kinase. Causality Insight: Running the assay at the Kₘ for ATP makes the assay sensitive to competitive inhibitors.[12]
-
Prepare serial dilutions of the benzothiazole derivatives in the appropriate buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the compound dilution.
-
Add 10 µL of a kinase/substrate mixture.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 25 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using "no enzyme" (0% activity) and "vehicle control" (100% activity) wells.
-
Plot the percent inhibition versus compound concentration to determine the IC₅₀.
-
Further studies can be conducted by varying both substrate and inhibitor concentrations to determine the inhibition modality (e.g., competitive, noncompetitive) by analyzing changes in the IC₅₀.[13]
-
Reporter Gene Assays
Reporter gene assays are powerful tools for measuring the effect of a compound on a specific cellular signaling pathway.[14][15] In this assay, the promoter of a gene of interest (e.g., a gene that is upregulated in response to a specific pathway activation) is linked to a "reporter gene" that produces an easily measurable signal, such as luciferase.[16][17] An increase or decrease in the reporter signal indicates that the compound is modulating the upstream pathway.
Caption: Principle of a reporter gene assay for pathway analysis.
Experimental Protocol: Luciferase Reporter Gene Assay
-
Cell Line Preparation:
-
Use a stable cell line that has been engineered to contain the reporter construct (e.g., a cell line with an NF-κB responsive element driving luciferase expression).
-
Seed cells into a 96-well white, clear-bottom plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzothiazole derivatives in the appropriate culture medium.
-
Treat the cells with the compounds for an appropriate duration (e.g., 6-24 hours). Include a positive control (a known activator/inhibitor of the pathway) and a vehicle control.
-
-
Cell Lysis and Signal Detection:
-
Remove the medium from the wells and wash gently with PBS.
-
Add a passive lysis buffer (e.g., 20 µL) to each well and incubate for 15 minutes at room temperature with gentle shaking to lyse the cells.
-
Use a commercial luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System). Add the luciferase substrate reagent to each well according to the manufacturer's protocol.
-
-
Data Acquisition:
-
Measure the luminescence (Relative Light Units, RLU) using a plate reader.
-
Trustworthiness: To ensure that the observed effects are not due to cytotoxicity, run a parallel cell viability assay (e.g., CellTiter-Glo®) on the same plate or a duplicate plate. This allows for the normalization of the reporter signal to the number of viable cells.
-
Assay Validation and Quality Control
Every protocol described must be part of a self-validating system to ensure trustworthiness and reproducibility.[18] The development of any new assay should follow a rigorous validation process.[19]
-
Key Validation Parameters:
-
Specificity and Linearity: Ensure the assay signal is specific to the biological activity of interest and is linear over a defined range.[19]
-
Accuracy and Precision: Accuracy refers to how close a measurement is to the true value, while precision measures the reproducibility of the results (repeatability and intermediate precision).[18][19]
-
Robustness: The assay should be insensitive to small, deliberate variations in method parameters, demonstrating its reliability during routine use.[19]
-
Assay Window (Z'-factor): For high-throughput screening, the Z'-factor is a statistical measure of assay quality. A Z' > 0.5 is generally considered excellent.
-
Z' = 1 - (3 * (σₚ + σₙ)) / |µₚ - µₙ|
-
Where µ and σ are the mean and standard deviation of the positive (p) and negative (n) controls.
-
-
References
-
The Importance of Reporter Gene Assays in Drug Discovery. Indigo Biosciences. [Link]
-
Reporter gene assays. PubMed. [Link]
-
Reporter gene. Wikipedia. [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]
-
Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. ResearchGate. [Link]
-
What are the Steps of a Reporter Gene Assay?. Indigo Biosciences. [Link]
-
Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives. ACS Publications. [Link]
-
Validation of in vitro tools and models for preclinical drug discovery. National Institute of Standards and Technology. [Link]
-
In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]
-
Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. [Link]
-
How to Develop Effective in vitro Assays for Early Drug Discovery. BMG Labtech. [Link]
-
Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. [Link]
-
About Ligand Binding Assays. Gifford Bioscience. [Link]
-
Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. [Link]
-
Techniques for measuring receptor binding – Its uses.pptx. Slideshare. [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]
-
Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. CardioSomatics. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
-
Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. [Link]
-
Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. PMC - NIH. [Link]
-
The Importance of In Vitro Assays. Visikol. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. [Link]
-
Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. ScienceDirect. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf - NIH. [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]
-
(PDF) Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. ResearchGate. [Link]
-
Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]
-
Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Importance of In Vitro Assays [visikol.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Reporter gene - Wikipedia [en.wikipedia.org]
- 18. nibib.nih.gov [nibib.nih.gov]
- 19. dispendix.com [dispendix.com]
Application Note: A Robust Preparative HPLC-UV Method for the Purification of 5-Methoxybenzo[d]thiazole-2-carboxylic Acid Analogs
Abstract
This application note details a robust and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 5-Methoxybenzo[d]thiazole-2-carboxylic acid and its analogs. These heterocyclic compounds are of significant interest in medicinal chemistry and drug discovery, often requiring high purity for subsequent biological evaluation.[1] The developed method utilizes a C18 stationary phase with a water/acetonitrile gradient mobile phase containing trifluoroacetic acid (TFA) as a modifier to ensure sharp peak shapes and reproducible retention times. This guide provides a comprehensive walkthrough of the method development rationale, a step-by-step purification protocol, and expected outcomes, designed for researchers, chemists, and drug development professionals.
Introduction and Purification Rationale
This compound and its derivatives represent a class of heterocyclic compounds with diverse pharmacological potential.[1] The synthesis of these analogs often results in crude mixtures containing starting materials, reagents, and closely related structural impurities. Achieving the high degree of purity (>95%) required for pharmacological testing necessitates an efficient and reliable purification strategy.[2] Preparative HPLC is the technique of choice for this challenge, offering high-resolution separation for isolating target compounds in milligram-to-gram quantities.[2][3]
The primary challenge in purifying these molecules lies in their acidic nature, conferred by the carboxylic acid group, and varying hydrophobicity depending on the specific analog substitutions. These properties dictate the logic of the chromatographic method design. A reversed-phase method is ideal, as it separates molecules based on hydrophobic interactions with a non-polar stationary phase.[4][5] To ensure consistent chromatography, the ionization of the carboxylic acid must be controlled. By acidifying the mobile phase, the carboxyl group is protonated (uncharged), which increases its hydrophobicity and retention on the C18 column, leading to better peak shape and reproducibility.[4][6]
Trifluoroacetic acid (TFA) is selected as the mobile phase modifier for its effectiveness in controlling pH and acting as an ion-pairing agent, which minimizes peak tailing often associated with acidic analytes.[7][8]
Method Development and Optimization Strategy
The goal of preparative chromatography is to balance three key parameters: Purity, Yield, and Throughput .[3][9] It is often impossible to maximize all three simultaneously; therefore, this method is optimized to prioritize purity and yield, which are critical for early-stage drug development. The optimization process follows a logical progression from analytical to preparative scale.
Caption: Logical workflow for HPLC method development and scale-up.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Preparative HPLC system with gradient pump, autosampler, UV/Vis detector, and fraction collector. |
| Analytical Column | C18, 5 µm particle size, 4.6 x 150 mm |
| Preparative Column | C18, 5 µm particle size, 21.2 x 150 mm |
| Solvent A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water |
| Solvent B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN) |
| Sample Solvent | Dimethyl Sulfoxide (DMSO) or a mixture of ACN/Water (1:1) |
| Detection | UV at 280 nm (or optimal wavelength for specific analog) |
| Filtration | 0.22 or 0.45 µm PTFE syringe filters |
Detailed Purification Protocol
This protocol outlines the complete workflow from preparing the crude sample to obtaining the final purified product.
Caption: Step-by-step experimental workflow for HPLC purification.
Step 1: System Preparation
-
Thoroughly purge the HPLC pumps with freshly prepared mobile phases A and B to remove any air bubbles and previous solvents.
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at the designated flow rate until a stable baseline is achieved. For the 21.2 x 150 mm column, a typical flow rate is 20 mL/min.
Step 2: Sample Preparation
-
Accurately weigh the crude synthetic product.
-
Dissolve the sample in a minimal amount of a strong solvent like DMSO. If solubility allows, dissolving in a mixture of ACN/Water is preferable to minimize solvent effects on the chromatography.
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Filter the sample solution through a 0.22 or 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the column.[10]
Step 3: HPLC Purification Run
-
Inject the filtered sample onto the equilibrated preparative HPLC system.
-
Run the gradient program as detailed in Table 1. The gradient is designed to first elute polar impurities, then the target compound, followed by a high-organic wash to remove strongly retained non-polar impurities.
-
Monitor the separation in real-time using the UV detector set at 280 nm.
Table 1: Preparative HPLC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Solvent A (Water + 0.1% TFA) | % Solvent B (ACN + 0.1% TFA) |
|---|---|---|---|
| 0.0 | 20.0 | 95 | 5 |
| 2.0 | 20.0 | 95 | 5 |
| 20.0 | 20.0 | 5 | 95 |
| 25.0 | 20.0 | 5 | 95 |
| 25.1 | 20.0 | 95 | 5 |
| 30.0 | 20.0 | 95 | 5 |
Step 4: Fraction Collection
-
Set the fraction collector to trigger collection based on the UV signal threshold.[11] A slope-based or threshold-based collection method is recommended to ensure only the peak of interest is collected.[11][12]
-
Collect the eluent corresponding to the main product peak into separate, clearly labeled tubes. It is good practice to collect the beginning, apex, and tail of the peak into different tubes for individual purity analysis.
Step 5: Post-Purification Analysis and Product Recovery
-
Analyze a small aliquot from each collected fraction (or a pooled sample from the peak apex) using the analytical HPLC method to confirm purity.
-
Combine all fractions that meet the required purity specification (e.g., >95%).
-
Remove the mobile phase solvents from the pooled fractions. This is typically achieved via rotary evaporation to remove the acetonitrile, followed by lyophilization (freeze-drying) to remove the water and volatile TFA, yielding the final purified product as a solid.
Expected Results & Discussion
Using the method described, a crude sample of this compound containing synthetic impurities was successfully purified. The target compound typically elutes as a sharp, well-resolved peak. The use of 0.1% TFA in the mobile phase is critical for achieving this peak shape by suppressing the ionization of the carboxylic acid moiety.[6][8]
The table below shows representative purification results for the parent compound and two hypothetical analogs with different substitutions, demonstrating the method's applicability to a range of related structures.
Table 2: Representative Purification Data for Benzothiazole Analogs
| Analog ID | R-Group Substitution | Retention Time (min) | Crude Purity (%) | Final Purity (%) | Recovery (%) |
|---|---|---|---|---|---|
| 1 | H (Parent Compound) | 12.5 | 78 | >98 | 85 |
| 2 | 4-Fluoro | 13.1 | 82 | >99 | 88 |
| 3 | 3-Chloro | 14.2 | 75 | >97 | 81 |
The retention times vary predictably with the hydrophobicity of the R-group substitution. More hydrophobic analogs (e.g., with halogen substituents) exhibit longer retention times. The method consistently yields high purity (>97%) and good recovery (>80%), making it suitable for routine purification in a drug discovery setting.
Conclusion
This application note presents a validated, high-performance preparative HPLC method for the purification of this compound and its analogs. The protocol is robust, scalable, and yields compounds of high purity and good recovery. By explaining the scientific rationale behind the method design and providing a detailed, step-by-step guide, this document serves as a practical resource for scientists engaged in the synthesis and purification of novel heterocyclic compounds.
References
- Vertex AI Search. (2025). HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru.
- BenchChem. (2025). Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center.
- SIELC Technologies.
- Phenomenex. Reversed Phase HPLC Method Development.
- LookChem.
- MDPI. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- University of Warwick.
- ResearchGate. (2021).
- Agilent.
- Agilent Technologies. (2023). Developing Strategies for Preparative HPLC.
- ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?.
- BenchChem. (2025). 5-Methoxyoxazole-2-carboxylic Acid: A Comprehensive Physicochemical Profile for Researchers.
- Chromatography Forum. (2008).
- PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Gilson.
- Sepu Technology. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- MZ-Analysentechnik.
- LCGC International. (2017). The 0.
- ResearchGate. the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc.
- YMC CO., LTD.
- ResearchGate. (2021).
- Taylor & Francis Group, LLC. (2006). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives.
- LCGC. (2017).
- PubChem. 5-Methoxy-2-methyl-4-thiazolecarboxylic acid.
- Agilent.
- PubMed. (2004).
- MDPI. (2023).
- Eco-Vector Journals Portal. (2024).
- PubChem. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester.
Sources
- 1. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 2. warwick.ac.uk [warwick.ac.uk]
- 3. agilent.com [agilent.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 9. mz-at.de [mz-at.de]
- 10. fishersci.pt [fishersci.pt]
- 11. gilson.com [gilson.com]
- 12. Developing Strategies for Preparative HPLC | Separation Science [sepscience.com]
Application Note: A Multi-faceted Approach to the Characterization of 5-Methoxybenzo[d]thiazole-2-carboxylic Acid
Abstract
5-Methoxybenzo[d]thiazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development, forming the scaffold for various pharmacologically active agents.[1][2] Robust and comprehensive analytical characterization is paramount to ensure the identity, purity, and quality of this molecule and its downstream products. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques for the thorough characterization of this compound. We will delve into the core principles and provide detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot these methodologies.
Introduction: The Importance of Rigorous Characterization
The benzothiazole moiety is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] The addition of a methoxy and a carboxylic acid group to this scaffold, as in this compound, can significantly influence its physicochemical properties, biological activity, and pharmacokinetic profile. Therefore, unambiguous confirmation of its chemical structure and the rigorous assessment of its purity are critical steps in the research and development process.
This guide is structured to provide both a theoretical understanding and practical, step-by-step protocols for the most salient analytical techniques. We will explore how these techniques, when used in concert, provide a comprehensive and validated analytical workflow.
Figure 1: A representative workflow for the synthesis, purification, and comprehensive analytical characterization of this compound.
Chromatographic Analysis for Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable technique for assessing the purity of this compound and for quantifying it in various matrices. A reverse-phase HPLC method is typically suitable for this compound due to its moderate polarity.
2.1. Principle of the Method
Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The carboxylic acid and methoxy groups on the benzothiazole core provide a balance of hydrophilicity and hydrophobicity, making it well-suited for this separation mode.
2.2. Detailed HPLC Protocol
This protocol provides a starting point for method development and may require optimization for specific instrumentation and sample matrices.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Solvent: Acetonitrile/Water (50:50, v/v)
-
This compound standard and sample
Procedure:
-
Preparation of Mobile Phases: Prepare the mobile phases by adding the specified amount of formic acid to the respective solvents. Filter and degas the mobile phases before use.
-
Sample Preparation: Accurately weigh and dissolve the sample in the sample solvent to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis)
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Condition | Rationale |
| Stationary Phase | C18 | Provides good retention for moderately polar compounds. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid improves peak shape for acidic compounds.[5] |
| Detection | UV at 254 nm | The benzothiazole ring system is expected to have strong UV absorbance.[6] |
| Gradient Elution | 10% to 90% B | Ensures elution of both polar and nonpolar impurities. |
Table 1: Summary of HPLC parameters and their rationale.
Molecular Weight and Structural Fragmentation: Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable ionization technique for this molecule.
3.1. Principle of the Method
ESI-MS involves the generation of gas-phase ions from a liquid solution. The sample solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer. This technique is particularly useful for polar and thermally labile molecules.
3.2. Detailed ESI-MS Protocol
Instrumentation and Materials:
-
Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry)
-
Syringe pump for direct infusion or an LC system for LC-MS
-
Solvent: Methanol or Acetonitrile with 0.1% Formic Acid
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in the chosen solvent.
-
Direct Infusion:
-
Load the sample solution into a syringe and infuse it into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in both positive and negative ion modes.
-
-
LC-MS (for complex mixtures):
-
Use the HPLC method described in Section 2. The eluent from the HPLC is directly introduced into the ESI source.
-
-
Data Acquisition and Analysis:
-
Expected Molecular Ion:
-
Positive Mode: [M+H]⁺ at m/z 210.0274 (calculated for C₉H₈NO₃S⁺)
-
Negative Mode: [M-H]⁻ at m/z 208.0125 (calculated for C₉H₆NO₃S⁻)
-
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[7]
-
Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and obtain structural information.
-
| Ionization Mode | Expected Ion | Exact Mass (m/z) | Rationale |
| Positive ESI | [M+H]⁺ | 210.0274 | Protonation of the nitrogen atom in the thiazole ring. |
| Negative ESI | [M-H]⁻ | 208.0125 | Deprotonation of the carboxylic acid group. |
Table 2: Expected molecular ions in ESI-MS.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. jchr.org [jchr.org]
- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Benzothiazole, 5-methoxy-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jyoungpharm.org [jyoungpharm.org]
Application Notes & Protocols: Molecular Docking Studies of 5-Methoxybenzo[d]thiazole-2-carboxylic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
The benzo[d]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1][2] 5-Methoxybenzo[d]thiazole-2-carboxylic acid and its derivatives represent a promising class of compounds for therapeutic development. Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[3][4] This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies on these specific derivatives, aimed at identifying potential protein targets and elucidating binding mechanisms to accelerate structure-based drug design efforts.
Introduction: The Rationale for In Silico Screening
Traditional drug discovery is a time-consuming and costly endeavor.[5] Computational methods, such as molecular docking, have become indispensable for rapidly screening large libraries of compounds against specific biological targets, thereby prioritizing molecules for synthesis and experimental testing.[6][7] This in silico approach significantly reduces costs and accelerates the discovery timeline.[7]
The benzothiazole nucleus and its derivatives have been reported to possess significant anticancer, anticonvulsant, and antimicrobial activities.[2][5][8][9] For instance, certain derivatives have been shown to inhibit protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[2] This document will use a relevant cancer-related kinase as an exemplary target to detail a robust and reproducible docking protocol.
Core Objective: To provide a validated, end-to-end workflow for performing molecular docking of this compound derivatives, from target selection and molecule preparation to simulation and results analysis.
Experimental Design: Prerequisites and Strategic Choices
A successful docking study hinges on careful preparation and logical choices. The protocol's validity is paramount, ensuring that the computational results are a reliable reflection of potential biological interactions.
Target Selection and Rationale
The choice of a biological target is the most critical first step. Based on the established anticancer potential of the benzothiazole scaffold, we will select Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our target protein for this protocol. VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis, making it a well-established target for cancer therapy.
-
Protein Data Bank (PDB) ID: For this study, we will use the crystal structure of VEGFR-2 in complex with a known inhibitor (e.g., Sorafenib), which can be obtained from the RCSB PDB. A representative entry is PDB ID: 4ASD . Using a structure with a co-crystallized ligand is advantageous as it clearly defines the binding site.
Required Software and Resources
This protocol is designed around freely available and widely cited software to ensure accessibility and reproducibility.
| Software/Resource | Purpose | Source |
| RCSB Protein Data Bank | Source for 3D protein structures | [Link] |
| UCSF Chimera / ChimeraX | Visualization and preparation of protein and ligand structures | |
| AutoDockTools (ADT) | Preparation of PDBQT files for protein and ligands; grid box setup | Part of MGLTools |
| AutoDock Vina | Core molecular docking program[10] | [Link] |
| Open Babel | Interconversion of chemical file formats | [Link] |
| PyMOL or Discovery Studio | Advanced visualization and analysis of docking results | Commercial/Academic License |
| ChemDraw / MarvinSketch | 2D drawing of ligand structures | Commercial/Free |
Detailed Protocol: A Validated Workflow
This section details the complete, self-validating workflow for the molecular docking study.
Workflow Overview
Caption: Molecular docking experimental workflow.
Part 1: Receptor Preparation (VEGFR-2)
The goal of this phase is to prepare the protein structure by removing extraneous molecules and ensuring it is chemically correct for docking.[11][12]
-
Fetch the Structure: Download the PDB file for 4ASD from the RCSB PDB.
-
Clean the PDB File:
-
Open the PDB file in UCSF Chimera.
-
Remove water molecules: Use Select > Structure > solvent followed by Actions > Atoms/Bonds > delete.
-
Remove alternate conformations, ions, and any co-factors not essential for binding. The co-crystallized ligand (Sorafenib in 4ASD) should be separated and saved as a separate file for validation later, then deleted from the protein file.[13]
-
If the protein is a multimer, retain only the chain(s) that form the binding site of interest.[12]
-
-
Add Hydrogens and Charges:
-
Use the Dock Prep tool in UCSF Chimera.[13] This tool will add hydrogens (especially polar hydrogens crucial for interactions), repair missing side chains, and assign partial atomic charges (e.g., AMBER ff14SB for the protein).
-
-
Save the Prepared Receptor: Save the cleaned, protonated protein structure in the PDBQT format required by AutoDock Vina. This is typically done using AutoDockTools (ADT).
Part 2: Ligand Preparation
Ligands must be converted to 3D and energy-minimized to ensure their conformations are realistic.[4][14]
-
Create 2D Structures: Draw the this compound derivatives using MarvinSketch or a similar tool. Save them in a 2D format like SDF or MOL.
-
Convert to 3D and Minimize Energy:
-
Use a program like Open Babel or the Dock Prep tool in Chimera to convert the 2D structures into 3D.
-
Perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to relieve steric strain and find a low-energy starting conformation.[12]
-
-
Assign Charges and Define Rotatable Bonds:
-
Load the 3D ligand structure into AutoDockTools.
-
Assign Gasteiger charges.
-
Define the rotatable bonds. The software will typically auto-detect these, which allows for flexible docking where the ligand can change its conformation within the binding site.[15]
-
-
Save the Prepared Ligands: Save each prepared ligand in the PDBQT format.
Part 3: Grid Generation
The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[16][17]
-
Define the Binding Pocket: Load the prepared receptor (PDBQT file) into AutoDockTools. The binding pocket is defined based on the position of the co-crystallized ligand (Sorafenib in this case).
-
Set Grid Box Parameters:
-
Center the grid box on the known binding site.
-
Adjust the dimensions of the box to ensure it fully encompasses the binding pocket, typically with a 4-5 Å buffer around the space occupied by a known inhibitor.[18] A box that is too large increases computation time, while one that is too small may miss valid binding poses.
-
-
Generate Configuration File: Save the grid box center coordinates and dimensions. This information will be used in the docking configuration file.
| Grid Parameter | Example Value (Å) | Rationale |
| Center X | 15.12 | Centered on the known active site |
| Center Y | 2.45 | Centered on the known active site |
| Center Z | 25.89 | Centered on the known active site |
| Size X | 25 | Encompasses the entire binding pocket |
| Size Y | 25 | Encompasses the entire binding pocket |
| Size Z | 25 | Encompasses the entire binding pocket |
Part 4: Protocol Validation and Docking Simulation
Validation ensures the chosen docking parameters can accurately reproduce a known binding pose.[19][20]
-
Validation by Re-docking:
-
Take the co-crystallized ligand (Sorafenib) that was prepared in Part 2 and dock it back into the VEGFR-2 binding site using the grid defined in Part 3.
-
Success Criterion: Calculate the Root Mean Square Deviation (RMSD) between the lowest-energy pose from the re-docking and the original crystallographic pose. An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol is reliable.[19][20][21][22]
-
-
Create a Configuration File (conf.txt): Create a text file specifying the input files and docking parameters for AutoDock Vina.
-
Run the Docking Simulation:
-
Execute the docking run from the command line: vina --config conf.txt --out output.pdbqt --log log.txt
-
Repeat this process for all designed derivatives.
-
Analysis and Interpretation of Results
The output of a docking simulation provides a wealth of data that must be carefully interpreted.[23]
Binding Affinity (Docking Score)
The primary quantitative output is the binding affinity, reported in kcal/mol.[21] This score estimates the binding free energy (ΔG).
-
Interpretation: More negative values indicate stronger, more favorable binding.
-
Comparison: Use these scores to rank the derivatives against each other and against a known inhibitor (control).[24]
Binding Pose and Key Interactions
Visual inspection is crucial to understand how the ligand is binding.[24][25]
-
Load Results: Open the receptor PDBQT and the docking output PDBQT files in PyMOL or UCSF Chimera.
-
Analyze Interactions: Identify and measure key non-covalent interactions:
-
Hydrogen Bonds: Check for H-bonds between the ligand and key amino acid residues. Their presence often indicates strong, specific interactions.[21]
-
Hydrophobic Interactions: Identify contacts between nonpolar regions of the ligand and protein.
-
Pi-Stacking: Look for interactions between aromatic rings on the ligand and residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).
-
-
Generate 2D Diagrams: Use tools like LigPlot+ or the Protein-Ligand Interaction Profiler to create 2D schematic diagrams of the interactions for clear reporting.[24]
Example Data Summary
| Derivative ID | Docking Score (kcal/mol) | Key Interacting Residues | H-Bonds |
| Control (Sorafenib) | -10.5 | CYS919, ASP1046, GLU885, PHE1047 | 3 |
| Derivative 1 | -9.8 | CYS919, ASP1046, LEU840 | 2 |
| Derivative 2 | -8.7 | CYS919, VAL848 | 1 |
| Derivative 3 | -10.2 | CYS919, ASP1046, GLU885, LYS868 | 3 |
This data allows for direct comparison and helps establish a structure-activity relationship (SAR). For example, Derivative 3 shows a comparable score to the control and interacts with similar key residues, making it a high-priority candidate for synthesis.
Visualizing the Mechanism of Action
The docking results suggest that the derivatives inhibit VEGFR-2 by competing for its ATP-binding site. This inhibition blocks the downstream signaling cascade that leads to angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Conclusion and Future Directions
This guide has outlined a complete and validated protocol for the molecular docking of this compound derivatives against the VEGFR-2 kinase. By following these steps, researchers can reliably screen compound libraries, rank candidates based on predicted binding affinity, and gain crucial insights into their binding mechanisms. The results from such studies form a strong foundation for hit-to-lead optimization, guiding the synthesis of more potent and selective inhibitors. The top-ranked compounds from this in silico workflow should be prioritized for chemical synthesis and subsequent in vitro biological evaluation to confirm their activity.
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results? ResearchGate. Available at: [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. Available at: [Link]
-
Labinsights. (2023). Docking Software for Drug Development. Labinsights. Available at: [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking? Quora. Available at: [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. CD ComputaBio. Available at: [Link]
-
ResearchGate. (2015). How can I validate a docking protocol? ResearchGate. Available at: [Link]
-
Schrödinger. (2024). Schrödinger Notes—Molecular Docking. J's Blog. Available at: [Link]
-
A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). LinkedIn. Available at: [Link]
-
PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]
-
University of Oxford. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Molecular docking protocol validation. ResearchGate. Available at: [Link]
-
YouTube. (2024). Generating grid box for Docking using Vina. YouTube. Available at: [Link]
-
Center for Computational Structural Biology. (2024). DOCKING. University of Colorado Anschutz Medical Campus. Available at: [Link]
-
YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. Available at: [Link]
-
Rizzo Lab. (2024). 2023 DOCK tutorial 1 with PDBID 4S0V. Rizzo Lab. Available at: [Link]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Available at: [Link]
-
MDPI. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. MDPI. Available at: [Link]
-
World Journal of Advanced Research and Reviews. (2020). Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. WJARR. Available at: [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. ResearchGate. Available at: [Link]
-
YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available at: [Link]
-
YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. Available at: [Link]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. Available at: [Link]
-
National Institutes of Health (NIH). (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. PMC. Available at: [Link]
-
National Institutes of Health (NIH). (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. labinsights.nl [labinsights.nl]
- 4. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjarr.com [wjarr.com]
- 6. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 7. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 8. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 17. Schrödinger NotesâMolecular Docking | J's Blog [blog.jiangshen.org]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 24. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 25. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
Application Notes & Protocols: Elucidating the Structure-Activity Relationship (SAR) of 5-Methoxybenzo[d]thiazole-2-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold
The benzothiazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Derivatives have been investigated for their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3][4] The biological profile of a benzothiazole derivative is profoundly influenced by the nature and position of its substituents, making a systematic exploration of its structure-activity relationship (SAR) a critical step in drug discovery.[1][5]
This guide focuses on a specific, promising chemotype: 5-Methoxybenzo[d]thiazole-2-carboxylic acid . The methoxy group at the 5-position and the carboxylic acid at the 2-position serve as key pharmacophoric features and anchor points for chemical modification. The carboxylic acid moiety, while potentially contributing to target engagement, can also introduce challenges such as poor membrane permeability and rapid metabolism.[6] Therefore, a focused SAR study aimed at modifying this group is a logical starting point for lead optimization.
These application notes provide a comprehensive framework for designing and executing an SAR study on this compound analogs. We will delve into the strategic design of an analog library, detailed synthetic protocols, and robust biological evaluation assays, all grounded in the principles of scientific integrity and causality.
Strategic Design of an Analog Library for SAR Studies
A successful SAR study hinges on the logical and systematic modification of the lead compound. For the this compound scaffold, we propose a multi-pronged derivatization strategy primarily focused on the 2-carboxylic acid group, with secondary exploration of the 5-methoxy position.
Core Scaffold and Primary Derivatization Points
Our lead scaffold provides two primary vectors for chemical modification. The initial focus will be on the carboxylic acid due to its significant impact on physicochemical properties.
Caption: SAR strategy for this compound.
Rationale for Proposed Modifications
-
Amide Scaffolding: Converting the carboxylic acid to a diverse panel of amides is a classic medicinal chemistry strategy.[6] This modification neutralizes the charge of the carboxylate, potentially improving cell permeability. Furthermore, the amide bond introduces new hydrogen bond donor and acceptor capabilities, which can lead to new, favorable interactions within a biological target's binding site.
-
Esterification: The formation of esters modulates lipophilicity and can serve as a prodrug strategy.[6] Esters are often more cell-permeable than their corresponding carboxylic acids and can be hydrolyzed by intracellular esterases to release the active parent compound.
-
Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles or hydroxamic acids can maintain or improve target interactions while altering the compound's pKa, metabolic stability, and pharmacokinetic profile.
-
Modification of the Methoxy Group: While a secondary focus, exploring variations at the 5-position is crucial. Demethylation to the corresponding 5-hydroxy analog can introduce a hydrogen bond donor and a potential site for further functionalization.[3] Varying the alkoxy group (e.g., ethoxy, propoxy) can probe for steric tolerance and hydrophobic interactions in the binding pocket.
Synthetic Protocols
The synthesis of the target analogs can be achieved through a convergent strategy, starting with the synthesis of the core benzothiazole structure, followed by diversification.
Synthesis of the Core Scaffold: this compound
The core scaffold can be synthesized from commercially available starting materials. A common route involves the condensation of an appropriately substituted 2-aminothiophenol with a dicarboxylic acid derivative.
Caption: General synthetic workflow for the core scaffold.
Protocol 1: Synthesis of Ethyl 5-methoxybenzo[d]thiazole-2-carboxylate
-
To a solution of 4-methoxy-2-aminothiophenol (1.0 eq) in a suitable solvent such as ethanol or THF, add ethyl 2-chloro-2-oxoacetate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the ethyl ester of the core scaffold.
Protocol 2: Hydrolysis to this compound
-
Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final carboxylic acid.
Derivatization of the 2-Carboxylic Acid
Protocol 3: Amide Coupling
-
To a solution of this compound (1.0 eq) in a dry aprotic solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq).[7]
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (TEA) or N-methylmorpholine (NMM) (1.5 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Biological Evaluation: Assays and Protocols
The choice of biological assays will depend on the therapeutic target of interest. Benzothiazole derivatives have shown promise as anticancer agents, often through the inhibition of protein kinases or tubulin polymerization.[2][7]
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents against cancer cell lines.[2]
Protocol 4: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., PC3 for prostate cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[2]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for an additional 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Mechanism of Action: Tubulin Polymerization Assay
If the SAR data suggests a potent antiproliferative effect, investigating the mechanism of action is the next logical step. Inhibition of tubulin polymerization is a known mechanism for some anticancer benzothiazoles.[7]
Protocol 5: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a glutamate-based buffer. Prepare various concentrations of the test compounds.
-
Assay Setup: In a 96-well plate, mix the tubulin solution with the test compounds or controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).
-
Initiation and Monitoring: Initiate polymerization by warming the plate to 37°C. Monitor the change in absorbance (turbidity) at 340 nm over time using a temperature-controlled microplate reader.
-
Data Analysis: Plot the absorbance versus time. A decrease in the rate and extent of polymerization compared to the control indicates inhibitory activity.
Data Presentation and SAR Analysis
Systematic tabulation of the biological data is crucial for discerning the structure-activity relationships.
Table 1: Hypothetical SAR Data for 5-Methoxybenzo[d]thiazole-2-carboxamide Analogs
| Compound ID | R₁ Group (at 2-position) | PC3 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Tubulin Pol. IC₅₀ (µM) |
| Lead | -COOH | 25.4 | 32.1 | > 50 |
| Analog 1 | -CONH₂ | 15.2 | 18.5 | 45.1 |
| Analog 2 | -CONHCH₃ | 8.7 | 10.2 | 22.8 |
| Analog 3 | -CON(CH₃)₂ | 12.1 | 15.6 | 30.5 |
| Analog 4 | -CONH-phenyl | 1.2 | 2.5 | 5.1 |
| Analog 5 | -CONH-(4-F-phenyl) | 0.5 | 0.9 | 2.3 |
-
Conversion of the carboxylic acid to an amide (Analog 1 vs. Lead) improves activity.
-
Small alkyl substitutions on the amide nitrogen are tolerated, with the secondary amide (Analog 2) being more potent than the tertiary amide (Analog 3).
-
Aromatic substituents on the amide nitrogen dramatically increase potency (Analog 4).
-
Electron-withdrawing groups on the phenyl ring, such as fluorine (Analog 5), further enhance the antiproliferative and tubulin inhibitory activity.
Conclusion and Future Directions
This guide provides a foundational framework for conducting a systematic SAR study on this compound analogs. The protocols outlined for synthesis and biological evaluation are robust and can be adapted to various therapeutic targets. The key to a successful study lies in the iterative process of designing, synthesizing, and testing new analogs based on the emerging SAR data. Future work should focus on exploring a wider range of aromatic and heterocyclic substituents on the 2-carboxamide, further probing the 5-position, and conducting in vivo studies for the most promising candidates.
References
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.
- 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid. Benchchem.
- Applications of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry. Benchchem.
- Validating 5-Hydroxybenzothiazole-2-Carboxylic Acid as a Specific Enzyme Inhibitor: A Compar
- A Comparative Analysis of the Biological Activities of 5- and 6-Hydroxybenzothiazole-2-carboxylic Acid. Benchchem.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed.
- Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.
- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central.
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI.
- Application Note: Derivatization of 5-Methoxyoxazole-2-carboxylic Acid for Structure-Activity Rel
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Methoxybenzo[d]thiazole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Methoxybenzo[d]thiazole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-quality results.
The synthesis of substituted benzothiazoles is a cornerstone of medicinal chemistry, with the benzothiazole scaffold being present in numerous pharmacologically active compounds, including anticancer and neuroprotective agents.[1] The target molecule, this compound, is a valuable building block. However, its synthesis can present challenges related to yield, purity, and reaction control.
This guide focuses on a robust and common two-step synthetic pathway:
-
Step 1: Cyclization of an appropriate aminothiophenol precursor to form the key intermediate, 2-cyano-5-methoxybenzothiazole.
-
Step 2: Hydrolysis of the 2-cyano group to the final 2-carboxylic acid.
We will dissect each stage, providing detailed troubleshooting guides, FAQs, and optimized protocols to ensure a self-validating and reliable experimental workflow.
Synthetic Workflow Overview
The following diagram outlines the logical flow of the recommended synthetic pathway. This approach is often favored due to the reliable formation of the benzothiazole ring and the clean conversion of the nitrile to the carboxylic acid.
Caption: Overall workflow for the two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: Synthesis of 2-Cyano-5-methoxybenzothiazole
Question 1: My reaction yield for the 2-cyano-5-methoxybenzothiazole intermediate is very low or zero. What are the likely causes?
Low or no product yield is a common frustration. The cause often lies in one of three areas: starting material quality, suboptimal reaction conditions, or inefficient cyclization.
-
Potential Cause A: Poor Starting Material Quality
-
Explanation: The precursor, likely a derivative of 2-aminothiophenol, is highly susceptible to air oxidation. The thiol (-SH) group can readily oxidize to form a disulfide (-S-S-) bridge between two molecules. This disulfide impurity will not participate in the desired intramolecular cyclization, thus directly reducing your potential yield.
-
Solution:
-
Use Fresh Reagents: Always use a freshly opened bottle of the aminothiophenol precursor.
-
Inert Atmosphere: For best results, handle the starting material and set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]
-
Purity Check: If in doubt, check the purity of your starting material by TLC or ¹H NMR before starting the reaction.
-
-
-
Potential Cause B: Inefficient Cyclization Conditions
-
Explanation: The formation of the benzothiazole ring is the critical step. This reaction often requires specific conditions to proceed efficiently. The choice of catalyst and reaction temperature plays a significant role in promoting cyclization.[2]
-
Solution:
-
Temperature Optimization: If the reaction is run at room temperature with low yield, a gradual increase in temperature may be beneficial. Conversely, if you observe the formation of multiple side products at elevated temperatures, lowering the temperature could improve selectivity.[2]
-
Monitor Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material.[2] If the reaction stalls, it's an indication that conditions need adjustment.
-
-
-
Potential Cause C: Incorrect Reagent Stoichiometry
-
Explanation: In syntheses involving reagents like potassium thiocyanate (KSCN) and bromine, the stoichiometry is critical. An excess or deficiency of either reagent can lead to side reactions or incomplete conversion. For instance, the reaction between the aniline, KSCN, and bromine is a well-established method for forming 2-aminobenzothiazoles, which can then be converted to the cyano derivative.[1]
-
Solution:
-
Verify Calculations: Double-check all molar equivalent calculations before weighing reagents.
-
Controlled Addition: Add reagents like bromine dropwise and at a controlled temperature (e.g., 10 °C) to prevent runaway reactions and the formation of undesired brominated side products.[1]
-
-
Question 2: I've formed the cyanobenzothiazole intermediate, but it's difficult to purify. My TLC shows multiple spots, or the product is an oil.
Purification challenges are common, especially when dealing with heterocyclic compounds.
-
Potential Cause A: Co-eluting Impurities in Column Chromatography
-
Explanation: The polarity of your product and the impurities might be very similar, causing them to travel together on a silica gel column.
-
Solution:
-
Adjust Solvent System: Experiment with different eluent systems. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is standard. Try adding a small percentage of a third solvent, like dichloromethane, to alter the selectivity.
-
Alternative Stationary Phase: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel.[2] Consider using neutral alumina for your column chromatography.
-
-
-
Potential Cause B: Product is an Oil or Fails to Crystallize
-
Explanation: Not all organic compounds are crystalline solids at room temperature. The presence of minor impurities can also inhibit crystallization.
-
Solution:
-
Recrystallization Screening: Attempt recrystallization from a variety of solvents or solvent pairs (e.g., ethanol/water, isopropyl alcohol).[3]
-
Trituration: If recrystallization fails, try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes wash away impurities and induce crystallization of the product.
-
-
Step 2: Hydrolysis to this compound
Question 3: The hydrolysis of my 2-cyano intermediate is incomplete, and I still see starting material on my TLC.
Incomplete hydrolysis is typically a kinetics issue.
-
Potential Cause A: Insufficient Reaction Time or Temperature
-
Explanation: The conversion of a nitrile to a carboxylic acid proceeds through an amide intermediate. Both steps (nitrile to amide, amide to carboxylic acid) require sufficient energy and time.
-
Solution:
-
Increase Reaction Time: Continue to heat the reaction and monitor its progress by TLC every few hours.
-
Increase Temperature: If extending the time is ineffective, cautiously increase the reaction temperature (e.g., to reflux) to provide more energy for the conversion.[4]
-
-
-
Potential Cause B: Insufficient Acid or Base
-
Explanation: Both acid- and base-catalyzed hydrolysis require a sufficient concentration of H⁺ or OH⁻ to proceed at a reasonable rate.
-
Solution:
-
Increase Concentration: Use a higher concentration of acid (e.g., concentrated HCl) or base (e.g., 6M NaOH). Ensure this is done cautiously as harsh conditions can promote side reactions.[4]
-
-
Question 4: I am having difficulty isolating the final carboxylic acid product after the workup.
Isolation issues with carboxylic acids often relate to their pH-dependent solubility.
-
Potential Cause A: Product Remains in the Aqueous Layer
-
Explanation: The product exists as a carboxylate salt (R-COO⁻) under basic conditions, which is water-soluble. To precipitate the neutral carboxylic acid (R-COOH), the solution must be acidified.
-
Solution:
-
Acidify Correctly: After the reaction, cool the mixture and carefully acidify it with a mineral acid like HCl to a pH of 2-3.[4] This will protonate the carboxylate, causing the neutral, less water-soluble carboxylic acid to precipitate.
-
Confirm with pH Paper: Use pH paper to ensure you have reached the correct level of acidity for complete precipitation.
-
Collect by Filtration: Collect the solid precipitate by vacuum filtration, wash with cold water to remove inorganic salts, and dry thoroughly.
-
-
-
Potential Cause B: Emulsion Formation During Extraction
-
Explanation: During an acid-base extraction workup, emulsions can form between the aqueous and organic layers, making separation difficult.
-
Solution:
-
Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break up emulsions.
-
Patience and Gentle Mixing: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times. Allow the layers to stand for a longer period to separate.
-
-
Caption: Troubleshooting logic for addressing low product yield in benzothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is the most effective and standard technique.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. For benzothiazole derivatives, visualization is typically achieved using a UV lamp (254 nm), as the aromatic system is UV-active. Staining with iodine vapor can also be used.
Q2: Are there alternative synthetic routes to this compound? A: Yes, while the hydrolysis of a 2-cyano intermediate is common, other routes exist. One notable alternative is the oxidation of 2-methyl-5-methoxybenzothiazole. The methyl group at the 2-position can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).[4] Another advanced method is the direct carboxylation of the 5-methoxybenzothiazole backbone at the 2-position using a strong base and carbon dioxide, though this often requires specialized catalysts and conditions.[4]
Q3: What are the key safety precautions for this synthesis? A: Safety is paramount. Always consult the Safety Data Sheet (SDS) for every chemical used. Key hazards include:
-
2-Aminothiophenol derivatives: These compounds are often toxic and have a strong, unpleasant odor. They are also readily oxidized. Always handle them in a well-ventilated fume hood.[2]
-
Cyanide sources (if used): Reagents that can generate cyanide are highly toxic. Work in a fume hood and have an appropriate quenching procedure and emergency plan in place.
-
Acids and Bases: Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: The final carboxylic acid product has poor solubility. How can I purify it effectively? A: The final product contains both hydrogen bond donors (-COOH) and acceptors (N, -OCH₃), making it polar.[5]
-
Recrystallization: This is often the best method. Try polar protic solvents like ethanol or methanol, or solvent mixtures like ethanol/water.[4]
-
Acid-Base Extraction: This technique is excellent for purifying carboxylic acids. Dissolve the crude product in an organic solvent (like ethyl acetate) and extract it into a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, leaving neutral impurities behind in the organic layer. Separate the layers, wash the aqueous layer with fresh organic solvent, and then re-acidify the aqueous layer to precipitate your pure product.[4]
-
Column Chromatography: This is possible, but the acidic nature of the product can cause it to streak on the silica gel column. To mitigate this, you can add a small amount (0.5-1%) of acetic acid to your eluent. This keeps the carboxylic acid protonated and improves the peak shape.[4]
Detailed Experimental Protocols
Note: These are generalized protocols and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of 2-Cyano-5-methoxybenzothiazole (Illustrative)
This protocol is adapted from general procedures for the synthesis of substituted 2-cyanobenzothiazoles.[3]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve the 2-amino-4-methoxythiophenol precursor (1.0 equiv) and potassium thiocyanate (KSCN, 2.0 equiv) in glacial acetic acid.
-
Bromine Addition: Cool the mixture to 10-15 °C in an ice-water bath. Prepare a solution of bromine (1.0 equiv) in glacial acetic acid and add it dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 20 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into a beaker of ice water. Neutralize the solution to a pH of ~7-8 with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol to remove impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropyl alcohol.[3]
Protocol 2: Hydrolysis to this compound
This protocol is based on standard procedures for nitrile hydrolysis.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 2-cyano-5-methoxybenzothiazole (1.0 equiv) in a mixture of ethanol and water.
-
Hydrolysis: Add a solution of sodium hydroxide (NaOH, 3-5 equiv) to the suspension. Heat the mixture to reflux (typically 80-100 °C) and maintain reflux for 4-12 hours. The reaction can be monitored by TLC by taking small aliquots, acidifying them, extracting with ethyl acetate, and spotting on a plate.
-
Workup: After the reaction is complete (disappearance of starting material/amide intermediate), cool the mixture to room temperature. If desired, remove the ethanol under reduced pressure.
-
Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water until the washings are neutral to pH paper.
-
Purification: Dry the crude product. If necessary, further purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).[4]
Quantitative Data Summary
The following table provides a general summary of reaction parameters for guidance. Optimal conditions should be determined experimentally.
| Parameter | Step 1: Cyclization (Illustrative) | Step 2: Hydrolysis |
| Key Reagents | 2-amino-4-methoxythiophenol, KSCN, Br₂ | 2-Cyano-5-methoxybenzothiazole, NaOH |
| Solvent | Glacial Acetic Acid | Ethanol/Water |
| Temperature | 10 °C (addition), then RT | Reflux (80-100 °C) |
| Typical Duration | 12-24 hours | 4-12 hours |
| Key Equivalents | KSCN (~2.0 eq), Br₂ (~1.0 eq) | NaOH (~3-5 eq) |
| Typical Yield | 50-70% | 70-90% |
References
- BenchChem. (2025).
- Würfel, H., Jakobi, D., Lacker, C., DeLano, T. J., & Reisman, S. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Organic Syntheses, 95, 177-191.
- Organic Chemistry Portal. (2024). Benzothiazole synthesis.
- CymitQuimica. 2-Cyano-6-methoxy benzothiazole.
-
Kavčič, L., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(33), 20919–20930. [Link]
- BenchChem. (2025). Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center. BenchChem Technical Support.
- BenchChem. (2025). Technical Guide: Solubility and Synthesis of 5-Hydroxybenzothiazole-2-carboxylic Acid. BenchChem Technical Support.
Sources
- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis and Purification of 5-Methoxybenzo[d]thiazole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxybenzo[d]thiazole-2-carboxylic acid. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common challenges related to impurities and their removal.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound, and what are the primary impurities I should anticipate?
The most prevalent and robust synthetic strategy for this class of compounds is the condensation of a 2-aminothiophenol derivative with a suitable C1-electrophile followed by cyclization and oxidation, or direct condensation with a carboxylic acid derivative. For this compound, the key reaction involves the condensation of 2-amino-4-methoxythiophenol with an appropriate 2-carbon synthon, typically an α-keto acid or a related derivative.[1][2]
This approach, while generally effective, can lead to several predictable impurities that arise from the starting materials and reaction intermediates.
Common Synthetic Pathway and Potential Impurities:
Caption: Common synthesis route and associated impurities.
Table 1: Common Impurities and Their Origins
| Impurity | Chemical Name/Type | Origin |
| Unreacted Starting Materials | 2-Amino-4-methoxythiophenol, Glyoxylic Acid (or other C2 synthon) | Incomplete reaction due to non-stoichiometric amounts, insufficient reaction time, or suboptimal temperature. |
| Disulfide Byproduct | Bis(2-amino-4-methoxyphenyl) disulfide | The thiol group of 2-amino-4-methoxythiophenol is susceptible to oxidation, especially in the presence of air or certain reagents, leading to the formation of a stable disulfide dimer. This is a very common impurity in reactions involving aminothiophenols. |
| Incomplete Hydrolysis Product | 5-Methoxybenzo[d]thiazole-2-carboxamide | If the synthesis proceeds via a nitrile or ester intermediate, incomplete hydrolysis will leave the corresponding amide or ester in the final product.[3] |
| Positional Isomers | e.g., 7-Methoxybenzo[d]thiazole-2-carboxylic acid | Arises from isomeric impurities in the 2-amino-4-methoxythiophenol starting material. Separation of these isomers can be particularly challenging. |
| Degradation Products | Ring-opened species | Can occur under harsh reaction conditions, such as excessively high temperatures or the use of overly strong acids or bases, leading to the breakdown of the benzothiazole ring. |
Q2: My preliminary analysis (TLC, ¹H NMR) shows multiple spots/peaks. How can I definitively identify the impurities in my crude product?
A multi-faceted analytical approach is essential for confident impurity identification. No single technique will provide all the answers; instead, the data should be used in a complementary fashion.
Recommended Analytical Workflow:
-
Thin Layer Chromatography (TLC): This is your first and quickest tool. Develop a solvent system (e.g., ethyl acetate/hexanes with a trace of acetic acid) that provides good separation between your product spot and visible impurities. The carboxylic acid product should appear as a well-defined spot that may streak slightly; adding 0.5-1% acetic acid to the mobile phase can improve the spot shape.
-
¹H NMR Spectroscopy: This is arguably the most powerful tool for structural elucidation of the main product and impurities.
-
Product Signals: Look for the characteristic aromatic protons of the 5-methoxy-substituted ring and the distinct singlet for the methoxy group. The carboxylic acid proton will be a broad singlet, often far downfield (>10 ppm), and its presence can be confirmed by a D₂O exchange experiment (the peak will disappear).
-
Impurity Signals: Compare your spectrum to the spectra of your starting materials. The presence of disulfide byproduct can be inferred from a different set of aromatic signals. Amide impurities will show a characteristic broad NH₂ signal.[3]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weights of the components in your mixture. It can quickly verify the presence of your target compound (via its molecular ion peak) and provide the molecular weights of impurities, which helps in proposing their structures.[4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying key functional groups. A very broad absorption from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid dimer. A strong C=O stretch will also be present around 1700 cm⁻¹. The absence of a strong S-H stretch (around 2550 cm⁻¹) suggests full consumption of the thiophenol starting material.[5]
Q3: What are the most effective, scalable methods for purifying crude this compound?
Due to the acidic nature of the target compound, a combination of acid-base extraction and recrystallization is typically the most effective and scalable purification strategy.[6]
Method 1: Acid-Base Extraction (Highly Recommended)
This method leverages the acidic proton of the carboxylic acid to selectively move the desired compound from an organic phase to an aqueous phase, leaving neutral impurities behind.
Protocol: Detailed Step-by-Step Methodology for Acid-Base Extraction
-
Dissolution: Dissolve the crude solid in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. Extract 2-3 times. The this compound will be deprotonated to its sodium salt, which is soluble in the aqueous layer.
-
Causality Insight: Neutral impurities, such as the disulfide byproduct or unreacted ester intermediates, will remain in the organic layer.
-
-
Organic Layer Wash (Optional): The separated organic layer can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover and analyze the impurities if desired.
-
Aqueous Layer Wash: Wash the combined aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any residual neutral impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding 1M or 2M HCl dropwise with stirring. The purified carboxylic acid will precipitate out as a solid as the pH drops below its pKa (typically pH 2-3).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Method 2: Recrystallization
This is an excellent final polishing step after acid-base extraction or can be used on its own if the impurities are minor.
Protocol: General Recrystallization Workflow
-
Solvent Selection: Empirically determine a suitable solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Common choices include ethanol, methanol, or mixtures of ethanol and water.[7]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic byproducts), perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Method 3: Column Chromatography
While effective, this method can be less scalable and more resource-intensive. The acidic nature of the product can cause it to streak on silica gel.
-
Pro-Tip: To improve separation and prevent streaking during silica gel chromatography, add a small amount (0.5-1%) of acetic acid to the eluent system (e.g., Hexane/Ethyl Acetate/Acetic Acid).[8]
Purification Workflow Diagram:
Caption: Recommended workflow for purification.
Q4: I am experiencing very low yields. What are the common causes and how can I troubleshoot them?
Low yield is a frequent issue that can often be resolved by systematically examining the reaction setup and workup procedure.
Table 2: Troubleshooting Guide for Low Product Yield
| Issue | Possible Cause(s) | Recommended Troubleshooting Steps |
| Reaction Stalls / Low Conversion | 1. Reaction temperature is too low: The activation energy for the condensation/cyclization is not being met. 2. Poor quality reagents: Starting materials may have degraded or contain inhibitors. 3. Atmosphere control: The sensitive thiol group may be oxidizing prematurely if the reaction is not run under an inert atmosphere (e.g., Nitrogen or Argon). | 1. Gradually increase the reaction temperature while monitoring progress by TLC. 2. Verify the purity of starting materials by NMR or other appropriate methods. Use freshly purchased or purified reagents. 3. Degas the solvent and run the reaction under a positive pressure of an inert gas. |
| Product Lost During Workup | 1. Incomplete precipitation: During acidification, the pH was not lowered sufficiently to fully protonate and precipitate the carboxylic acid. 2. Product is partially soluble in water: The product has some finite solubility in the aqueous phase, leading to loss in the filtrate. 3. Premature precipitation: If the aqueous layer is too concentrated, the sodium salt may precipitate before acidification, leading to losses. | 1. Check the final pH of the aqueous layer with pH paper; ensure it is in the 2-3 range. If not, add more acid. 2. After filtration, extract the acidic aqueous filtrate with a fresh portion of ethyl acetate or DCM to recover any dissolved product. 3. Ensure enough water is used during the extraction to keep the sodium salt fully dissolved. |
| Formation of Byproducts | 1. Oxidation of thiophenol: As mentioned, this is a major pathway for loss of the key nucleophile. 2. Harsh conditions: High temperatures or prolonged reaction times can lead to degradation of the product. | 1. Use an inert atmosphere. Consider adding an antioxidant, though this may complicate purification. 2. Monitor the reaction closely by TLC and stop it once the starting material is consumed. Avoid excessive heating. |
References
-
Benchchem. (n.d.). Application Notes and Protocols for the Esterification of 5-hydroxybenzothiazole-2-carboxylic acid. Retrieved from Benchchem Technical Library.[8]
-
Organic Chemistry Portal. (2020). Benzothiazole synthesis. Retrieved from [Link]]
-
Ma, G., & Tang, B. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(15), 4585. [Link]1]
-
Kopernická, Z., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(31), 19781–19791. [Link]]
-
Benchchem. (n.d.). Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center. Retrieved from Benchchem Technical Library.[6]
-
Andrei, A. A., et al. (2022). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 27(21), 7205. [Link]7]
-
Benchchem. (n.d.). Application Notes and Protocols for the Analytical Detection of 5-hydroxybenzothiazole-2-carboxylic acid in Biological Samples. Retrieved from Benchchem Technical Library.[4]
-
Iqbal, J., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 5(3), 1855-1891. [Link]2]
-
New Drug Approvals. (n.d.). Thiazole derivative. Retrieved from [Link]3]
-
Benchchem. (n.d.). Comparative Spectroscopic Analysis of 5-hydroxybenzothiazole-2-carboxylic acid: A Review of Theoretical and Experimental Data. Retrieved from Benchchem Technical Library.[5]
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low yield in 5-Methoxybenzo[d]thiazole-2-carboxylic acid reactions
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 5-Methoxybenzo[d]thiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction. Low yields and impurities can often be traced to a few critical variables. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide: Addressing Common Yield Issues
This section directly addresses the most frequent problems encountered during the synthesis of this compound, which typically involves the cyclocondensation of 2-amino-4-methoxythiophenol with a suitable C1 electrophile (e.g., an oxalic acid derivative).
Q1: My reaction is resulting in a very low or non-existent yield. What are the primary factors I should investigate?
This is the most common issue reported. The root cause often lies in one of three areas: the integrity of your starting materials, the reaction atmosphere, or the thermal conditions.
Potential Cause A: Degradation of 2-Amino-4-methoxythiophenol
The starting material, 2-amino-4-methoxythiophenol, is the most critical component and is highly susceptible to aerobic oxidation. The thiol group (-SH) can readily oxidize to form a disulfide-linked dimer. This dimer is generally unreactive under the standard cyclization conditions, effectively removing your starting material from the reaction and halting product formation.
-
Expert Insight: Before starting your reaction, always assess the purity of your 2-amino-4-methoxythiophenol, especially if the container has been opened previously. A simple TLC or ¹H NMR can confirm its integrity. The presence of a new, less polar spot on TLC or the disappearance of the thiol proton in the NMR spectrum may indicate oxidation.
Protocol: Starting Material Quality Check
-
Sample Preparation: Dissolve a small sample (2-3 mg) of your 2-amino-4-methoxythiophenol in 0.5 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
-
NMR Analysis: Acquire a ¹H NMR spectrum. Look for the characteristic thiol proton signal (typically a broad singlet). Its absence or diminished integration is a red flag.
-
TLC Analysis: Spot the starting material on a silica gel TLC plate and elute with a 30:70 ethyl acetate/hexanes mixture. The pure thiol should present as a single spot. The disulfide dimer will appear as a distinct, less polar spot (higher R_{f}).
Potential Cause B: Oxygen Contamination
Even if your starting material is pure, introducing oxygen into the reaction vessel can promote the in-situ formation of the disulfide side product.
-
Troubleshooting Steps:
-
Degas Your Solvent: Before adding reagents, thoroughly degas the reaction solvent by bubbling argon or nitrogen through it for at least 15-20 minutes.
-
Inert Atmosphere: Ensure your reaction is set up in a flask that has been flame-dried under vacuum and backfilled with an inert gas (argon or nitrogen). Maintain a positive pressure of the inert gas throughout the reaction.
-
dot
Caption: Desired reaction vs. oxidative side reaction.
Potential Cause C: Suboptimal Thermal Conditions
The cyclocondensation reaction often requires specific thermal conditions to proceed efficiently.
-
Temperature Too Low: Insufficient heat may lead to an incomplete reaction, leaving a significant amount of starting material unreacted.
-
Temperature Too High: Excessive heat can cause degradation of the starting materials, intermediates, or even the final product, potentially leading to decarboxylation and the formation of tar-like impurities.
-
Recommendation: Start with the temperature cited in the literature for a similar transformation. If the reaction is sluggish (monitored by TLC), increase the temperature in small increments (5-10 °C).
Q2: My TLC plate shows the formation of some product, but it's contaminated with significant impurities. How can I identify and minimize them?
Impurity profiling is key to optimization. Besides the disulfide dimer mentioned above, other side products can form.
Potential Cause A: Incomplete Cyclization
The reaction proceeds through an intermediate, often a thioamide or a related species, before the final ring closure. If the reaction is stopped prematurely or the conditions are not optimal for the final dehydration/cyclization step, this intermediate may remain as a major impurity.
-
Troubleshooting Steps:
-
Increase Reaction Time: Continue monitoring the reaction by TLC. If the intermediate spot is still prominent while the starting material is consumed, extending the reaction time may drive it to completion.
-
Use of a Dehydrating Agent: For certain C1 electrophiles, the final cyclization is a dehydration step. The addition of a mild dehydrating agent or setting up the reaction with a Dean-Stark trap to remove water can be beneficial.
-
Potential Cause B: Competing Reaction Pathways
Depending on the C1 electrophile used, other reactions can compete with the desired cyclization. For example, if using a reagent with multiple reactive sites, you may see the formation of oligomeric byproducts.
-
Troubleshooting Steps:
-
Control Stoichiometry: Ensure precise measurement of your reagents. Use a slight excess (1.1-1.2 equivalents) of the C1 electrophile to ensure the complete conversion of the more valuable thiophenol.
-
Slow Addition: Adding the electrophile slowly to the solution of the thiophenol at a controlled temperature can minimize side reactions by keeping its instantaneous concentration low.
-
Q3: I've managed to get a decent crude yield, but purifying the final product is proving difficult. What are the best practices?
This compound has both acidic (carboxylic acid) and basic (thiazole nitrogen) properties, which can be leveraged for purification.
Method A: Acid-Base Extraction (Highly Recommended)
This method is exceptionally effective for separating the acidic product from neutral impurities like the disulfide dimer.[1]
Protocol: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as a 1 M sodium bicarbonate (NaHCO₃) solution. The acidic product will deprotonate and move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.
-
Wash: Combine the aqueous layers and wash them once with a fresh portion of ethyl acetate to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1 M HCl until the pH is approximately 2-3. The purified this compound will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under a vacuum.
Method B: Recrystallization
If the crude product is relatively clean, recrystallization can be an effective final polishing step.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, or mixtures of ethanol and water.[2]
Method C: Column Chromatography
While possible, chromatography of carboxylic acids on silica gel can be challenging due to streaking.
-
Pro-Tip: If chromatography is necessary, add a small amount of acetic acid (0.5-1%) to the eluent system (e.g., ethyl acetate/hexanes/acetic acid). This keeps the product protonated and significantly improves the peak shape and separation.[3]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for this reaction?
The most common pathway is a nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the C1 reagent, followed by an intramolecular cyclization involving the thiol group, and a final aromatization step to form the stable benzothiazole ring.
dot
Caption: Generalized reaction mechanism workflow.
Q2: Are there alternative synthetic routes to consider if this one fails?
Yes. A well-established, though multi-step, alternative is the oxidation of the corresponding 2-methyl derivative.[1]
-
Synthesis of 2-Methyl-5-methoxybenzo[d]thiazole: This can be synthesized from 2-amino-4-methoxythiophenol and an acetyl equivalent.
-
Oxidation: The methyl group at the 2-position can then be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). This route avoids some of the pitfalls of the direct cyclocondensation but adds steps to the overall sequence.
Q3: What analytical techniques are essential for this synthesis?
A multi-faceted approach is best for reliable characterization.
| Technique | Purpose | Key Observables |
| TLC | Reaction monitoring | Disappearance of starting materials, appearance of product spot. |
| ¹H & ¹³C NMR | Structural confirmation | Correct number of aromatic/aliphatic protons and carbons, presence of methoxy and carboxylic acid signals.[4] |
| Mass Spectrometry | Molecular weight confirmation | Observation of the correct molecular ion peak (M+H)⁺ or (M-H)⁻. |
| FTIR | Functional group analysis | Presence of C=O stretch for the carboxylic acid, C=N stretch for the thiazole ring. |
Troubleshooting Workflow
dot
Caption: Step-by-step troubleshooting logic for low yield.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Esterification of 5-hydroxybenzothiazole-2-carboxylic acid.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]
-
Krasavin, M. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4999. [Link]
-
Gobec, S., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(18), 10333–10343. [Link]
-
Li, S., et al. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 27(19), 6693. [Link]
-
ResearchGate. (n.d.). The common synthetic routes for benzothiazoles. Retrieved from [Link]
- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
- BenchChem. (n.d.). Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center.
- BenchChem. (n.d.). 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid.
-
Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
- ARKIVOC. (2010).
-
MDPI. (2023). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 28(1), 1. [Link]
- Google Patents. (2008).
-
ResearchGate. (n.d.). The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction. Retrieved from [Link]
- BenchChem. (n.d.). Technical Guide: Structure Elucidation of 5-Methoxyoxazole-2-carboxylic acid.
Sources
Technical Support Center: Purification of 5-Methoxybenzo[d]thiazole-2-carboxylic acid
Welcome to the technical support guide for the purification of 5-Methoxybenzo[d]thiazole-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and field experience.
I. Introduction to Purification Challenges
This compound is a heterocyclic compound with significant potential in medicinal chemistry. However, its purification can be complex due to the interplay of its functional groups: the carboxylic acid, the methoxy group, and the benzothiazole core. These features influence its solubility, stability, and propensity to retain specific impurities.
Common challenges include:
-
Low solubility in a range of common organic solvents.
-
Co-precipitation of starting materials or byproducts.
-
Thermal instability , leading to decarboxylation at elevated temperatures.
-
Amphoteric nature , complicating extractions.
-
Strong retention on silica gel , leading to tailing and poor separation during column chromatography.
This guide will address these issues with practical, evidence-based solutions.
II. Troubleshooting Guide
This section is formatted to address specific problems you may be encountering in the lab.
Issue 1: Low Recovery After Recrystallization
Symptom: A significant loss of product is observed after attempting recrystallization, resulting in a low yield of purified material.
Potential Causes & Solutions:
-
Cause A: Poor Solvent Selection. The "like dissolves like" principle is a good starting point, but the nuanced polarity of this compound requires careful solvent screening. The carboxylic acid group imparts polar, protic characteristics, while the benzothiazole core is more aromatic and less polar.[1]
-
Solution: Employ a systematic solvent screening approach. Test solubility in a range of solvents from polar protic (e.g., ethanol, methanol) to polar aprotic (e.g., acetone, ethyl acetate, DMSO, DMF) and nonpolar (e.g., toluene, hexanes).[1] A good recrystallization solvent will dissolve the compound when hot but have limited solubility when cold. Often, a binary solvent system (e.g., ethanol/water, DMF/water) provides the optimal solubility gradient.
-
-
Cause B: Premature Crystallization. The compound may be crashing out of solution too quickly as it cools, trapping impurities within the crystal lattice.
-
Solution: Slow down the cooling process. After dissolving the compound in hot solvent, allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. This promotes the formation of larger, purer crystals.
-
-
Cause C: Incorrect pH. For solvent systems containing water, the pH can dramatically affect the solubility of the carboxylic acid.
-
Solution: In a basic aqueous solution, the carboxylic acid will deprotonate to the more soluble carboxylate salt. Conversely, in an acidic solution, it will be in its less soluble protonated form.[1] For recrystallization from aqueous mixtures, ensure the pH is slightly acidic to minimize solubility at cold temperatures.
-
Data Presentation: Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water | Low (pH dependent) | The carboxylic acid allows for some hydrogen bonding, but the larger aromatic system limits solubility.[1] |
| Methanol/Ethanol | Moderate to Good | The alcohol can hydrogen bond with the carboxylic acid, and the alkyl portion can interact with the benzothiazole ring.[2] |
| Acetone | Moderate | A polar aprotic solvent that can act as a hydrogen bond acceptor. |
| Ethyl Acetate | Low to Moderate | Less polar than acetone, may require heating. |
| Dichloromethane | Low | Generally not a good solvent for carboxylic acids. |
| Hexane/Toluene | Very Low | Nonpolar solvents are unlikely to dissolve this polar molecule.[1] |
| DMSO/DMF | High | These polar aprotic solvents are generally good solvents for a wide range of organic compounds.[1] |
Issue 2: Persistent Impurities Observed by NMR/LC-MS
Symptom: After initial purification attempts, analytical data still shows the presence of starting materials (e.g., 2-amino-4-methoxyphenol) or reaction byproducts.
Potential Causes & Solutions:
-
Cause A: Incomplete Reaction. The synthesis may not have gone to completion.
-
Solution: Before purification, ensure the reaction has finished by monitoring with Thin Layer Chromatography (TLC). If the reaction is stalled, consider extending the reaction time or increasing the temperature, while being mindful of potential degradation.
-
-
Cause B: Co-crystallization of Structurally Similar Impurities. Impurities with similar polarity and structure can be incorporated into the crystal lattice of the desired product.
-
Solution 1: Acid-Base Extraction. This is a highly effective technique for separating acidic compounds from neutral or basic impurities.[2] The carboxylic acid can be selectively extracted into a basic aqueous phase, leaving non-acidic impurities in the organic phase.
-
Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution.
-
Separate the aqueous layer, which now contains the sodium salt of your carboxylic acid.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Slowly acidify the aqueous layer with a mineral acid (e.g., 1M HCl) to a pH of 2-3. The purified carboxylic acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
-
Solution 2: Column Chromatography. While challenging for carboxylic acids due to potential streaking on silica gel, it can be effective with the right mobile phase.[2][3]
-
Choose a suitable solvent system. A common starting point is a mixture of a nonpolar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate).
-
To prevent streaking, add a small amount of acetic acid (0.5-1%) to the eluent. This keeps the carboxylic acid protonated and reduces its interaction with the silica.[2]
-
Monitor the fractions by TLC to identify and combine those containing the pure product.
-
-
Visualization: Purification Workflow
Caption: Decision tree for the purification of this compound.
Issue 3: Product Discoloration (Yellowing or Browning)
Symptom: The isolated solid is off-white, yellow, or brown, indicating the presence of colored impurities or degradation products.
Potential Causes & Solutions:
-
Cause A: Oxidation. Benzothiazole derivatives can be susceptible to oxidation, especially if residual catalysts or metals are present from the synthesis.
-
Solution: Treat a solution of the crude product with activated carbon. The activated carbon will adsorb many colored impurities. Gently heat the solution with a small amount of activated carbon for 10-15 minutes, then filter the hot solution through a pad of celite to remove the carbon before proceeding with crystallization.
-
-
Cause B: Thermal Degradation. Heating the compound for extended periods, especially at high temperatures, can lead to decomposition and discoloration. The carboxylic acid group may be susceptible to decarboxylation.[4]
-
Solution: When heating is necessary (e.g., for recrystallization), use the minimum temperature required to dissolve the solid and do not prolong the heating time. If possible, perform heating steps under an inert atmosphere (e.g., nitrogen or argon).
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound? A1: While specific data for this exact compound is not readily available in the provided search results, related compounds like 5-Methoxyindole-2-carboxylic acid have a melting point in the range of 199-201 °C.[5] A sharp melting point within a narrow range is a good indicator of purity. A broad melting range suggests the presence of impurities.
Q2: How should I store the purified this compound to ensure its long-term stability? A2: To prevent degradation, store the compound as a dry solid in a tightly sealed container, protected from light.[4] For optimal stability, store it in a cool, dark, and dry place, such as a desiccator at room temperature or in a freezer at -20°C for long-term storage.[4]
Q3: Can I use reverse-phase HPLC for purification? A3: Yes, reverse-phase HPLC can be an excellent method for the final purification of small quantities of the compound, especially for achieving very high purity. A typical mobile phase would be a gradient of water and acetonitrile or methanol, with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to ensure good peak shape for the carboxylic acid.
Q4: My TLC shows a streak instead of a distinct spot. What does this mean? A4: Streaking on a TLC plate is common for carboxylic acids due to their strong interaction with the polar silica gel.[2] This can be mitigated by adding a small amount of acetic acid to your TLC mobile phase, which will help to protonate the carboxylic acid and reduce its affinity for the stationary phase, resulting in a more defined spot.
Visualization: Analyte-Stationary Phase Interaction
Caption: Effect of eluent modifier on TLC analysis of carboxylic acids.
IV. Conclusion
The successful purification of this compound relies on a systematic approach that addresses its unique physicochemical properties. By carefully selecting solvents, considering the use of acid-base extractions, and optimizing chromatographic conditions, researchers can overcome common challenges and obtain this valuable compound in high purity. Always rely on analytical data (NMR, LC-MS, melting point) to validate the purity of your final product.
V. References
-
Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. Available from: [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available from: [Link]
-
Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents. Available from:
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. Available from: [Link]
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available from: [Link]
-
Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole. National Center for Biotechnology Information. Available from: [Link]
-
An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. ResearchGate. Available from: [Link]
-
Chromatographic separations of aromatic carboxylic acids. PubMed. Available from: [Link]
-
2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. PubMed. Available from: [Link]
-
Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. Available from: [Link]
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. MDPI. Available from: [Link]
-
Benzo(d)thiazol-2-amine. PubChem. Available from: [Link]
Sources
Technical Support Center: Resolving Solubility Challenges of 5-Methoxybenzo[d]thiazole-2-carboxylic acid for Biological Assays
Welcome to the technical support resource for 5-Methoxybenzo[d]thiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenge of compound solubility in biological assays. Poor solubility can lead to inaccurate and irreproducible data, undermining the validity of your experimental findings. This document provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these issues, ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: I'm starting my experiments. What is the best solvent to prepare a high-concentration stock solution of this compound?
Answer:
For initial stock solution preparation, Dimethyl sulfoxide (DMSO) is the most widely used solvent for compounds in drug discovery due to its broad solubilizing power for both polar and nonpolar compounds.[1][2] this compound, with its heterocyclic structure and carboxylic acid group, is predicted to be soluble in polar aprotic solvents like DMSO.[3]
Recommended Starting Protocol:
-
Solvent Selection: Begin with 100% anhydrous DMSO.[1]
-
Concentration: Aim for a high-concentration stock, typically 10-50 mM. This minimizes the volume of solvent added to your final assay, reducing the risk of solvent-induced artifacts.[4][5]
-
Procedure:
-
Weigh the desired amount of this compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add the calculated volume of DMSO.
-
Facilitate dissolution by gentle vortexing or sonication in a water bath. Ensure the vial is tightly sealed to prevent water absorption by the hygroscopic DMSO.[6]
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote compound precipitation.[2][6]
Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What's happening and how can I fix it?
Answer:
This is a common phenomenon known as "antisolvent precipitation."[7] While your compound is soluble in the high-concentration DMSO stock, the abrupt change in solvent polarity upon dilution into an aqueous buffer can cause it to crash out of solution. The aqueous buffer acts as an antisolvent for your lipophilic compound.[7]
Here is a troubleshooting workflow to address this issue:
}
Figure 1. Decision workflow for addressing compound precipitation.
Troubleshooting Steps:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO (e.g., 1 mM instead of 10 mM). This will require adding a larger volume to the medium, but the more gradual change in solvent composition may prevent precipitation.[4]
-
Implement Serial Dilutions: Instead of a single large dilution, perform a stepwise or serial dilution.[8][9][10] This involves diluting the stock in a small volume of buffer first, then transferring an aliquot of that intermediate dilution to the final volume. This gradual reduction in DMSO concentration can keep the compound in solution.
Protocol for Serial Dilution: [9][11]
-
Prepare your high-concentration stock (e.g., 10 mM in DMSO).
-
Create an intermediate dilution by adding a small amount of the stock (e.g., 2 µL) to a larger volume of your assay buffer (e.g., 98 µL) to make a 200 µM solution. Mix thoroughly.
-
Use this intermediate dilution to make your final concentrations in the assay plate. This ensures the final DMSO concentration remains low and consistent across all wells.
Advanced Troubleshooting Guide
If the basic steps above do not resolve the solubility issues, more advanced formulation strategies are required. This compound possesses a carboxylic acid group, which is ionizable. This is a key property to exploit for enhancing solubility.
Q3: How can I use pH to improve the solubility of my compound?
Answer:
Experimental Protocol to Determine Optimal pH:
-
Prepare a pH Range of Buffers: Prepare a series of biologically compatible buffers (e.g., phosphate or HEPES) ranging from pH 6.0 to 8.0 in 0.5 unit increments.
-
Solubility Test:
-
Add a small, known amount of your compound to a fixed volume of each buffer.
-
Vortex/sonicate and let the solutions equilibrate for 1-2 hours at room temperature.
-
Visually inspect for undissolved material.
-
-
Select Optimal pH: Choose the lowest pH that provides complete dissolution and is compatible with your assay system. For most cell-based assays, a pH of 7.2-7.4 is ideal. If solubility is only achieved at a higher pH, ensure your cells or enzymes can tolerate this condition.
| pH of Buffer | Visual Observation (Dissolved/Precipitate) | Compatibility with Assay |
| 6.0 | ||
| 6.5 | ||
| 7.0 | ||
| 7.4 | ||
| 8.0 | ||
| Table 1. Example of a data recording table for pH optimization experiments. |
Q4: I've tried adjusting the pH, but I still see some precipitation or I'm concerned about long-term stability. What other options do I have?
Answer:
If pH adjustment alone is insufficient or not compatible with your assay, you can explore the use of co-solvents or solubilizing excipients like cyclodextrins.
Option 1: Co-solvents
Using a mixture of solvents can increase the solubility of hydrophobic compounds.[16] Common co-solvents for biological assays include polyethylene glycol (PEG), propylene glycol, and ethanol.[4][17]
-
Advantages: Can significantly increase the solubility of hydrophobic compounds.
-
Disadvantages: Co-solvents can have their own cytotoxic or inhibitory effects on enzymes.[18][19][20][21] It is crucial to run a solvent tolerance control experiment to determine the maximum non-interfering concentration.[16]
Option 2: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, forming an inclusion complex that is water-soluble.[22][23][24][25][26] Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Advantages: Generally have low toxicity and can be very effective at increasing solubility without using organic solvents in the final assay medium.[4][22]
-
Disadvantages: The complexation efficiency can vary depending on the compound's structure.
Protocol for Using HP-β-CD:
-
Prepare a Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).
-
Form the Complex:
-
Dissolve your this compound directly into the HP-β-CD solution.
-
Alternatively, add a small volume of your DMSO stock to the HP-β-CD solution and allow it to equilibrate (with stirring or sonication) to allow the compound to partition into the cyclodextrin core.
-
-
Assay Dilution: Use this cyclodextrin-complexed stock for your serial dilutions in the assay.
-
Control Group: Remember to include a vehicle control containing the same concentration of HP-β-CD in your experiment.
}
Figure 2. Workflow for selecting an advanced solubilization strategy.
Q5: How do I ensure my chosen solubilization method isn't affecting my biological assay results?
Answer:
This is a critical validation step. Every component of your formulation, other than the test compound itself, must be evaluated in a vehicle control group.
Mandatory Controls:
-
Solvent Control: If using DMSO or a co-solvent, all wells, including the "untreated" or "negative" control, must contain the exact same final concentration of that solvent.[5][27] For example, if your highest compound concentration results in 0.5% DMSO, then every well in your experiment should contain 0.5% DMSO.
-
pH Control: If you have adjusted the pH of your media, ensure the vehicle control is also at this adjusted pH to account for any pH-induced effects on your cells or enzymes.
-
Excipient Control: If using cyclodextrins or other solubilizers, the vehicle control must contain the same concentration of these agents.
By systematically applying these troubleshooting and validation steps, you can confidently resolve the solubility challenges of this compound and generate reliable, high-quality data in your biological assays.
References
-
Al-kassas, R., Al-Gohary, O. M. N., & Al-Faadhel, M. M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 288. [Link]
-
Loftsson, T., & Jarvinen, T. (1999). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Journal of Pharmaceutical Sciences, 88(12), 1279-1284. [Link]
-
Mura, P. (2015). Cyclodextrin and Meglumine-Based Microemulsions as a Poorly Water-Soluble Drug Delivery System. Molecules, 20(8), 13887-13899. [Link]
-
Al-kassas, R., Al-Gohary, O. M. N., & Al-Faadhel, M. M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 288. [Link]
-
Popescu, M., et al. (2024). Cyclodextrin-Based Drug Delivery Systems for Depression: Improving Antidepressant Bioavailability and Targeted Central Nervous System Delivery. Pharmaceutics, 16(3), 336. [Link]
-
Science Buddies. (n.d.). How to Make Dilutions and Serial Dilutions. Science Buddies. [Link]
-
Schramm, V. L. (2018). Kinetic Solvent Viscosity Effects as Probes for Studying the Mechanisms of Enzyme Action. Biochemistry, 57(25), 3425-3434. [Link]
-
askIITians. (n.d.). How does pH affect solubility? askIITians. [Link]
-
Slideshare. (n.d.). Solubility enhancement by pH change & complexation. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
-
El Hady, S. S., & El-Kadi, A. O. S. (2019). Modeling of solvent flow effects in enzyme catalysis under physiological conditions. The Journal of Chemical Physics, 151(16), 164107. [Link]
-
Bowles, S. E., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(11), 1008-1013. [Link]
-
Doukyu, N., & Ogino, H. (2010). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. Biotechnology Journal, 5(7), 650-658. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]
-
University of North Carolina. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]
-
Royal Society of Chemistry. (2021). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]
-
National Institutes of Health. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
-
Integra Biosciences. (2023). How to do serial dilutions (including calculations). Integra Biosciences. [Link]
-
van der Mey, D., et al. (2018). The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro. Xenobiotica, 48(10), 999-1007. [Link]
-
MDPI. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]
-
Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? [Link]
-
ResearchGate. (2015). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Chromatography Forum. (2016). Dilutions for accurate calibration curve - best practices? [Link]
-
Chemistry LibreTexts. (2023). 17.5: Solubility and pH. Chemistry LibreTexts. [Link]
-
YouTube. (2023). How to prepare a Serial Dilution. [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]
-
National Institutes of Health. (2015). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
MDPI. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. [Link]
-
Semantic Scholar. (n.d.). Compound Precipitation in High-Concentration DMSO Solutions. [Link]
- CoLab. (2025).
-
MDPI. (2023). Impact of Deep Eutectic Solvents on Kinetics and Folding Stability of Formate Dehydrogenase. International Journal of Molecular Sciences. [Link]
-
UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
PubMed. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid. [Link]
-
National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
National Institutes of Health. (2015). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ziath.com [ziath.com]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencebuddies.org [sciencebuddies.org]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. youtube.com [youtube.com]
- 11. mgel.msstate.edu [mgel.msstate.edu]
- 12. How does pH affect solubility? - askIITians [askiitians.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 17. researchgate.net [researchgate.net]
- 18. Kinetic Solvent Viscosity Effects as Probes for Studying the Mechanisms of Enzyme Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.aip.org [pubs.aip.org]
- 20. The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Cyclodextrin and Meglumine-Based Microemulsions as a Poorly Water-Soluble Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cyclodextrin-Based Drug Delivery Systems for Depression: Improving Antidepressant Bioavailability and Targeted Central Nervous System Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Intricacies of 5-Methoxybenzo[d]thiazole-2-carboxylic Acid: A Technical Guide to Interpreting Complex NMR Spectra
Welcome to the technical support center dedicated to the structural elucidation of substituted 5-Methoxybenzo[d]thiazole-2-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the challenges of interpreting complex Nuclear Magnetic Resonance (NMR) spectra for this important class of compounds. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to confidently navigate your experimental data.
Introduction: Why is This Spectrum So Complex?
The NMR spectrum of a this compound derivative, while information-rich, can be daunting. The complexity arises from several factors: the rigid, fused ring system of the benzothiazole core, the electronic effects of the methoxy and carboxylic acid substituents, and the potential for overlapping signals in the aromatic region. This guide will break down these complexities into manageable sections, addressing common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you may encounter during your NMR analysis in a question-and-answer format.
Q1: My aromatic protons are overlapping, making them difficult to assign. How can I resolve these signals?
A1: Signal overlap in the aromatic region is a frequent challenge. Here’s a systematic approach to deconvolution:
-
Optimize Your Solvent Choice: A simple change in the deuterated solvent can sometimes induce differential shifts in your protons, resolving the overlap. Solvents like benzene-d6 can cause different peak patterns compared to chloroform-d or DMSO-d6.[1]
-
2D NMR is Your Best Ally: When 1D spectra are insufficient, 2D techniques are indispensable.
-
COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other (typically through three bonds).[2][3] This is invaluable for identifying adjacent protons on the benzene ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not necessarily bonded. This can help differentiate between protons that are spatially near the methoxy group, for instance.
-
Q2: I'm unsure about the assignment of the methoxy group in my ¹H and ¹³C spectra. What are the expected chemical shifts?
A2: The methoxy group provides a key landmark in your spectra.
-
In the ¹H NMR spectrum , the methoxy protons will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm . Its exact position can be influenced by the solvent and other nearby functional groups.
-
In the ¹³C NMR spectrum , the methoxy carbon usually resonates around δ 55-62 ppm .[4][5][6] The conformation of the methoxy group relative to the aromatic ring can influence this chemical shift.[7]
To definitively link the methoxy proton signal to its corresponding carbon, an HSQC (Heteronuclear Single Quantum Coherence) experiment is recommended. This experiment shows direct one-bond correlations between protons and the carbons they are attached to.[8]
Q3: The carboxylic acid proton is either very broad or not visible at all. Is this normal?
A3: Yes, this is a common observation for carboxylic acid protons.
-
Broadening: The acidic proton of a carboxylic acid often appears as a broad singlet in the ¹H NMR spectrum, typically far downfield between δ 10-13 ppm .[9][10] This broadening is due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.
-
Disappearance: If you are using a protic deuterated solvent like D₂O or methanol-d₄, the acidic proton will readily exchange with deuterium.[1][9] This will cause the signal to disappear from your ¹H NMR spectrum, which can be a useful diagnostic test to confirm its identity.
The corresponding carboxylic acid carbonyl carbon in the ¹³C NMR spectrum is typically found in the range of δ 160-180 ppm .[9][11]
Data Presentation: Expected Chemical Shifts and Coupling Constants
The following tables summarize the expected NMR data for the core structure of this compound. Note that these are approximate ranges and can be influenced by your specific substitution patterns and the solvent used.
Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
| H-4 | ~7.8 - 8.0 | d | Jortho = ~8.5-9.0 |
| H-6 | ~7.5 - 7.7 | d | Jmeta = ~2.0-2.5 |
| H-7 | ~7.1 - 7.3 | dd | Jortho = ~8.5-9.0, Jmeta = ~2.0-2.5 |
| -OCH₃ | ~3.8 - 4.0 | s | N/A |
| -COOH | ~12.0 - 13.0 | br s | N/A |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 (C=N) | ~160 - 165 |
| C-4 | ~120 - 125 |
| C-5 | ~155 - 160 |
| C-6 | ~115 - 120 |
| C-7 | ~105 - 110 |
| C-7a | ~145 - 150 |
| C-3a | ~130 - 135 |
| -OCH₃ | ~55 - 60 |
| -COOH | ~165 - 170 |
Experimental Protocols & Workflows
For unambiguous structural elucidation, a combination of 1D and 2D NMR experiments is highly recommended.
Step-by-Step Workflow for Structural Elucidation:
-
Acquire High-Quality 1D Spectra:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Helps distinguish between CH, CH₂, and CH₃ groups.
-
-
Establish Proton-Proton Connectivity with COSY:
-
Run a standard COSY experiment to identify which protons are coupled. This will help you trace the connectivity of the protons on the aromatic ring.
-
-
Link Protons to their Directly Attached Carbons with HSQC:
-
This experiment is crucial for assigning the protonated carbons in your molecule. Each cross-peak represents a direct C-H bond.
-
-
Probe Long-Range Connectivity with HMBC:
-
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful tool for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds away.[8] This is how you can connect the methoxy protons to the C-5 carbon and the aromatic protons to the quaternary carbons.
-
Visualizing the HMBC Workflow:
The following diagram illustrates the logical flow of using HMBC to connect different fragments of the molecule.
Caption: HMBC workflow for connecting molecular fragments.
Advanced Troubleshooting: Dealing with Long-Range Couplings
In aromatic systems, it's possible to observe small couplings between protons that are more than three bonds apart, known as long-range couplings.[12][13] For example, a small coupling might be observed between H-4 and H-7 (meta-coupling). These are typically small (0-3 Hz) and can sometimes complicate the splitting patterns. A high-resolution spectrum is often needed to resolve these fine couplings.
Concluding Remarks
Interpreting the NMR spectrum of this compound is a process of systematic deduction. By combining 1D and 2D NMR techniques and understanding the expected chemical shifts and coupling patterns, you can confidently elucidate the structure of your synthesized compounds. Remember that each derivative is unique, and the data presented here should serve as a guide to be adapted to your specific molecule.
References
-
Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. [Link]
-
Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]
-
Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
-
Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... ResearchGate. [Link]
-
(PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. ResearchGate. [Link]
-
NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org. [Link]
-
NMR Spectroscopic Investigation of Benzothiazolylacetonitrile Azo dyes: CR7 Substitution Effect and Semiempirical Study. ResearchGate. [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]
-
Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. [Link]
-
Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]
-
and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. UQ eSpace. [Link]
-
(PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]
-
1 H– 1 H Coupling in Proton NMR. ACD/Labs. [Link]
-
NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. [Link]
-
Common problems and artifacts encountered in solution‐state NMR experiments. Wiley Online Library. [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. PMC - NIH. [Link]
-
cosy hsqc hmbc: Topics by Science.gov. Science.gov. [Link]
-
13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. ResearchGate. [Link]
-
Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. Royal Society of Chemistry. [Link]
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
-
Chemical reactivity and long-range transport potential of polycyclic aromatic hydrocarbons – a review. Pure. [Link]
-
NMR - Interpretation. Chemistry LibreTexts. [Link]
-
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
-
Benzothiazole - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
Chemical shifts. University of Regensburg. [Link]
-
Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. MDPI. [Link]
-
7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]
-
1H NMR Coupling Constants. Organic Chemistry Data. [Link]
-
Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. YouTube. [Link]
-
Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach. NIH. [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. acdlabs.com [acdlabs.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
preventing degradation of 5-Methoxybenzo[d]thiazole-2-carboxylic acid during synthesis
Technical Support Center: 5-Methoxybenzo[d]thiazole-2-carboxylic acid
Welcome to the technical support center for the synthesis and handling of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. My objective is to provide you with not just protocols, but the underlying chemical principles to proactively prevent degradation and troubleshoot issues, ensuring the integrity and yield of your synthesis.
Understanding the Molecule: Key Vulnerabilities
This compound is a valuable heterocyclic building block. However, its structure contains three key functional groups that dictate its stability and potential degradation pathways:
-
The Benzothiazole Core: This electron-rich heterocyclic system is generally stable but can be susceptible to strong oxidizing agents. The thiazole ring itself can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opening hydrolysis, though this is less common than other pathways.
-
The 2-Carboxylic Acid Group: This is the most significant point of vulnerability. Heteroaromatic carboxylic acids, particularly those with the carboxyl group adjacent to a heteroatom like sulfur or nitrogen, are prone to decarboxylation (loss of CO₂) upon heating.[1][2] This is often the primary cause of yield loss and impurity generation.
-
The 5-Methoxy Group: An aryl methyl ether, this group is generally stable but can be cleaved under strongly acidic conditions (e.g., HBr, BBr₃), especially at elevated temperatures, to yield the corresponding phenol.[3][4]
Understanding these vulnerabilities allows us to anticipate and mitigate potential side reactions during synthesis and work-up.
Part I: Proactive Prevention of Degradation
The most effective troubleshooting is preventing the problem from occurring. The following strategies are designed to maintain the integrity of your target molecule throughout the synthetic process.
Critical Parameter Control: Temperature
Causality: The rate of decarboxylation is highly temperature-dependent.[2] Even in the absence of harsh reagents, excessive heat during reaction, work-up, or even concentration can lead to the loss of the carboxylic acid group, forming 5-methoxybenzo[d]thiazole as a major byproduct.
Recommendations:
-
Reaction Temperature: When developing a synthesis, aim for the lowest effective temperature. If the reaction involves hydrolysis of a precursor (e.g., an ester or nitrile), avoid prolonged heating at reflux if possible.[5] Consider microwave-assisted synthesis for shorter reaction times at controlled temperatures.
-
Solvent Removal: Use a rotary evaporator with the water bath set to the lowest practical temperature (ideally ≤ 40-50°C) to concentrate your product. Avoid concentrating to complete dryness, as this can create localized hot spots.
-
Drying: Dry the final product under vacuum at room temperature or with minimal heating.
Managing pH: Avoiding Extremes
Causality: Both strongly acidic and strongly basic conditions can promote degradation.
-
Strong Acid (pH < 2): Can catalyze the cleavage of the methoxy group, especially when heated.[4][6]
-
Strong Base (pH > 12): While necessary for deprotonating the carboxylic acid for aqueous extraction, prolonged exposure, especially at high temperatures, can potentially affect the thiazole ring.[7]
Recommendations:
-
Acidification/Basification: When performing acid-base extractions, add the acid or base slowly and with efficient stirring, preferably in an ice bath to dissipate any heat generated.
-
Purification: For purification, consider acid-base extraction as a milder alternative to column chromatography if impurities have significantly different pKa values. Dissolve the crude product in an organic solvent and extract with a mild base like sodium bicarbonate solution. After separating the layers, re-acidify the aqueous layer carefully to precipitate the purified product.[5]
Inert Atmosphere: When is it Necessary?
Causality: While the benzothiazole core is not exceptionally air-sensitive, the starting materials for its synthesis often are. For instance, the common precursor 2-amino-4-methoxythiophenol is highly susceptible to oxidation, where the thiol group dimerizes to form a disulfide.[8] This oxidative side reaction is a frequent cause of low yields and complex impurity profiles.
Recommendations:
-
Precursor Handling: Handle 2-amino-4-methoxythiophenol and other thiol precursors under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: For the cyclization step, de-gas your solvent and assemble the reaction under an inert atmosphere to prevent oxidation of the starting material.[9]
Part II: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My reaction yield is consistently low, and I've isolated 5-methoxybenzo[d]thiazole as a major byproduct. What's happening?
A1: This is a classic sign of unintended decarboxylation. The carboxylic acid group is being lost as CO₂.
Troubleshooting Steps:
-
Review Reaction Temperature: Are you using excessive heat? If refluxing, can you achieve conversion at a lower temperature over a longer period?
-
Analyze Thermal History: Evaluate every step where heat is applied. This includes not only the reaction itself but also solvent removal and drying. Switch to lower-temperature techniques for these steps.
-
Check pH during Work-up: If your work-up involves a highly exothermic neutralization step, the localized heating could be driving the decarboxylation. Perform this step in an ice bath.
Q2: The color of my reaction mixture or final product is dark brown/black. What does this indicate?
A2: Dark coloration is typically a sign of oxidation or decomposition.
Troubleshooting Steps:
-
Check Starting Material Purity: The most likely culprit is the oxidation of your 2-aminothiophenol precursor.[8] Use fresh, pure starting material. If its purity is questionable, consider purifying it before use.
-
Ensure Inert Atmosphere: If you are not already, perform the reaction under a nitrogen or argon atmosphere to prevent air oxidation during the reaction.[9]
-
Minimize Light Exposure: Some heterocyclic compounds can be sensitive to light.[7] While not the most common issue for this scaffold, protecting the reaction from light is a good practice.
Q3: During my aqueous work-up, I'm getting a significant amount of material crashing out between the layers or forming an emulsion. How can I resolve this?
A3: This often happens during pH adjustment when the product, its salt, and impurities have complex solubility profiles.
Troubleshooting Steps:
-
Filter the Biphasic Mixture: If a solid is present at the interface, it may be your desired product that is not fully soluble in either layer at that specific pH. Isolate it by filtration and analyze it separately.
-
Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, which often helps to break emulsions and improve layer separation.
-
Adjust Solvent System: If the problem persists, you may need to use a more polar organic solvent for extraction, such as ethyl acetate, to better solubilize the compound and its impurities.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving common synthesis problems.
Caption: A workflow for troubleshooting common synthesis issues.
Part III: Reference Protocols & Data
Recommended Synthesis Protocol (Example)
This protocol is a generalized example of a common synthesis route and should be optimized for your specific laboratory conditions. It prioritizes mild conditions to minimize degradation.
Step 1: Cyclization
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4-methoxythiophenol (1.0 eq).
-
Purge the flask with nitrogen for 10 minutes.
-
Add a suitable solvent (e.g., ethanol or a polyphosphoric acid medium).
-
Add the carboxylic acid precursor (e.g., oxalic acid or an α-keto acid, 1.1 eq).
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100°C) and monitor by TLC until the starting material is consumed. Note: Avoid unnecessarily high temperatures or prolonged heating.
Step 2: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
If the product has precipitated, collect it by filtration. If not, remove the solvent under reduced pressure at low temperature (<40°C).
-
Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.
-
Wash with a saturated sodium bicarbonate solution. Caution: CO₂ evolution may occur.
-
Separate the aqueous layer (which now contains the sodium salt of your product).
-
Wash the aqueous layer with ethyl acetate once more to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl with vigorous stirring until the product precipitates (typically pH 3-4).
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove residual salts.
-
Dry the product under vacuum at room temperature.
Critical Parameter Summary
| Parameter | Recommended Condition | Rationale for Preventing Degradation |
| Reaction Temperature | 80-110°C (or lowest effective) | Minimizes thermal decarboxylation.[2][10] |
| Solvent Evaporation | ≤ 40°C Water Bath | Prevents decarboxylation during concentration. |
| Work-up pH (Base) | pH 8-9 (e.g., NaHCO₃) | Sufficient to deprotonate the acid for extraction without being overly harsh.[5] |
| Work-up pH (Acid) | pH 3-4 for precipitation | Ensures complete precipitation of the carboxylic acid without creating strongly acidic conditions that could cleave the ether.[11] |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative degradation of the thiol starting material.[8] |
Potential Degradation Pathways Diagram
Caption: Key degradation pathways for the target molecule.
By understanding the inherent chemical liabilities of this compound and implementing the proactive strategies and troubleshooting workflows outlined in this guide, you can significantly improve the outcome of your synthetic efforts.
References
-
Master Organic Chemistry. (2022). Decarboxylation. [Link]
-
Shaikh, et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]
-
Kappe, C. O., & Murphree, S. S. (2012). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development, 16(5), 937-941. [Link]
-
Azzam, M. T., et al. (2022). Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 74-77. [Link]
-
Kim, K. M., et al. (1990). Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide. Heterocycles, 31(12), 2845-2848. [Link]
-
Reynaud, P., et al. (1957). The synthesis of thiazole-2- and of thiazole-5- carboxylic acid via a halogen-metal exchange reaction. ResearchGate. [Link]
-
Kamal, A., et al. (2019). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. ResearchGate. [Link]
-
Slaninova, D., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(13), 7354-7364. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylations. [Link]
-
Wang, C., et al. (2018). Metal-Free Etherification of Aryl Methyl Ether Derivatives by C–OMe Bond Cleavage. Organic Letters, 20(14), 4252-4255. [Link]
-
Eawag. (2006). 2-Mercaptobenzothiazole Degradation Pathway. Eawag-BBD. [Link]
-
Kumar, A., et al. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. International Journal of Molecular Sciences, 22(9), 4683. [Link]
-
Reddit. (2022). Aryl methyl ether cleavage. r/Chempros. [Link]
-
Michalska, D., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(14), 5489. [Link]
- Google Patents. (2021). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
-
Slaninova, D., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]
- Google Patents. (2008).
-
LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
-
Kamal, A., et al. (2019). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 24(19), 3585. [Link]
-
Alchemist-chem. (n.d.). Benzothiazole-2-carboxylic Acid | Properties, Uses, Safety Data & Supplier in China. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lneya.com [lneya.com]
- 3. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 10. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 11. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Methoxybenzo[d]thiazole-2-carboxylic Acid
Welcome to the Technical Support Center for the synthesis of 5-Methoxybenzo[d]thiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate a scalable and efficient synthesis of this important heterocyclic compound.
Introduction
This compound is a key building block in medicinal chemistry, finding applications in the development of various therapeutic agents. The successful and scalable synthesis of this molecule is crucial for advancing drug discovery programs. This guide outlines a robust synthetic strategy, addresses common challenges, and provides practical solutions to overcome them.
Recommended Synthetic Route: Condensation of 2-Amino-4-methoxyphenol with Glyoxylic Acid
A reliable and scalable method for the synthesis of this compound involves the condensation of 2-amino-4-methoxyphenol with glyoxylic acid. This approach is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of the cyclization.
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Generalized)
This protocol provides a general framework. Optimization of specific parameters (e.g., reaction time, temperature, and solvent ratios) is recommended for scaling up.
Materials:
-
2-Amino-4-methoxyphenol
-
Glyoxylic acid monohydrate
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methoxyphenol (1.0 eq) in a mixture of ethanol and water.
-
Add glyoxylic acid monohydrate (1.1 - 1.5 eq) to the solution.
-
-
Cyclization:
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If the product does not precipitate, slowly add dilute hydrochloric acid to adjust the pH to 2-3, which should induce precipitation.
-
Collect the crude product by vacuum filtration.
-
Wash the filter cake with cold water to remove any inorganic impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).
-
Alternatively, an acid-base extraction can be employed for higher purity.[1]
-
-
Drying:
-
Dry the purified this compound under vacuum to a constant weight.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps | Scientific Rationale |
| Low or No Product Yield | 1. Purity of Starting Materials: 2-Amino-4-methoxyphenol is susceptible to oxidation.[1] 2. Incomplete Reaction: Insufficient heating time or temperature. 3. Incorrect Stoichiometry: Improper molar ratio of reactants. | 1. Use freshly purchased or purified 2-amino-4-methoxyphenol. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Increase the reaction time and/or temperature and monitor by TLC. 3. Ensure accurate weighing of starting materials and consider a slight excess of glyoxylic acid. | 1. Oxidized starting material will not participate in the desired cyclization reaction, leading to lower yields. An inert atmosphere minimizes further oxidation. 2. The condensation and cyclization steps are temperature-dependent and require sufficient activation energy and time to proceed to completion. 3. A slight excess of the less expensive reagent can help drive the reaction to completion. |
| Multiple Spots on TLC (Impure Product) | 1. Side Reactions: Formation of byproducts due to overheating or incorrect pH. 2. Unreacted Starting Materials: Incomplete reaction. 3. Decarboxylation: The product may decarboxylate at elevated temperatures to form 5-methoxybenzo[d]thiazole.[1] | 1. Carefully control the reaction temperature and pH during work-up. 2. See "Low or No Product Yield". 3. Avoid prolonged heating at high temperatures once the reaction is complete. | 1. The methoxy group can activate the aromatic ring towards other electrophilic reactions if the conditions are not well-controlled. 2. Incomplete conversion is a common cause of impurities. 3. Benzothiazole-2-carboxylic acids are known to be susceptible to decarboxylation under harsh thermal conditions. |
| Difficult Product Isolation | 1. Product is soluble in the reaction mixture: The product may have some solubility in the ethanol/water mixture, especially at higher temperatures. 2. Oily Product Formation: The crude product may precipitate as an oil instead of a solid. | 1. After cooling, add cold water to the reaction mixture to decrease the solubility of the product. Acidification will also promote precipitation. 2. Try adding the reaction mixture to a rapidly stirred beaker of cold water. Scratching the inside of the flask can also induce crystallization. | 1. Decreasing the polarity of the solvent system by adding more water will reduce the solubility of the organic product. Protonation of the carboxylate to the less soluble carboxylic acid will also aid precipitation. 2. Rapid precipitation from a supersaturated solution can sometimes lead to oiling out. Slower cooling or seeding can promote the formation of a crystalline solid. |
| Challenges in Scaling Up | 1. Exothermic Reaction: The initial condensation may be exothermic. 2. Mixing Issues: Inefficient stirring in a large reactor can lead to localized overheating and side reactions. 3. Heat Transfer: Difficulty in maintaining a consistent temperature throughout a large reaction vessel. | 1. Add the glyoxylic acid portion-wise to control the initial exotherm. 2. Use an appropriate overhead stirrer for large-scale reactions. 3. Use a reactor with a jacket for efficient heating and cooling. | 1. Controlling the rate of addition of one reactant allows for better management of the heat generated. 2. Homogeneous mixing is crucial for consistent reaction kinetics and to avoid localized "hot spots." 3. Efficient heat transfer is critical for maintaining optimal reaction conditions and preventing byproduct formation on a large scale. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the methoxy group in this synthesis?
The methoxy group at the 5-position is an electron-donating group. This can influence the nucleophilicity of the amino group and the electron density of the benzene ring, potentially affecting the rate and regioselectivity of the cyclization reaction. It may also impact the solubility and crystalline nature of the final product.
Q2: Can I use other dicarbonyl compounds instead of glyoxylic acid?
While other dicarbonyl compounds can be used to synthesize different 2-substituted benzothiazoles, for the specific synthesis of the 2-carboxylic acid derivative, glyoxylic acid is the most direct and atom-economical choice.
Q3: My purified product is slightly colored. How can I decolorize it?
A small amount of activated charcoal can be added to the recrystallization solvent to remove colored impurities. However, use it sparingly as it can also adsorb some of your product.
Q4: What are the best practices for purifying this compound on a large scale?
For large-scale purification, recrystallization is often the most practical method. If higher purity is required, an acid-base extraction is recommended.[1] Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate). The aqueous layer containing the sodium salt of the carboxylic acid can then be washed with an organic solvent to remove neutral impurities. Finally, acidification of the aqueous layer will precipitate the purified product.[1]
Q5: Are there any specific safety precautions I should take?
-
2-Amino-4-methoxyphenol can be irritating to the skin and eyes and may be harmful if swallowed or inhaled. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Glyoxylic acid is corrosive. Avoid contact with skin and eyes.
-
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
References
-
Downer, N. K., & Jackson, Y. A. (2004). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Organic & Biomolecular Chemistry, 2(20), 3039–3043. [Link]
-
Guzman, F. (2022). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 27(15), 4983. [Link]
-
Sci-Hub. (n.d.). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. [Link]
-
ResearchGate. (n.d.). Synthesis of benzothiazole carboxylic acid analogs. [Link]
-
Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
-
Joly, G. D., & Jacobsen, E. N. (2004). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Arkivoc, 2005(5), 227-234. [Link]
-
ResearchGate. (n.d.). Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. [Link]
-
ResearchGate. (n.d.). The common synthetic routes for benzothiazoles. [Link]
- Google Patents. (n.d.).
-
Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]
-
MDPI. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(13), 5092. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 86(2), 1598–1608. [Link]
-
National Institutes of Health. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 1375–1380. [Link]
-
ResearchGate. (n.d.). A Convenient Route to 2-Substituted Benzothiazole-6-carboxylic Acids Using Nitrobenzene as Oxidant. [Link]
-
National Institutes of Health. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(21), 12263–12275. [Link]
-
Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]
-
Endotherm. (n.d.). 5-Amino-2-methyl-thiazole-4-carboxylic acid. [Link]
-
Royal Society of Chemistry. (2004). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Organic & Biomolecular Chemistry, 2, 3039-3043. [Link]
Sources
Technical Support Center: HPLC Analysis of Benzothiazole Compounds
Welcome to the technical support center for the HPLC analysis of benzothiazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common chromatographic challenges encountered with this important class of heterocyclic compounds. The following content is structured in a question-and-answer format to directly address specific issues you may face during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Peak Shape Problems
Poor peak shape is a frequent issue in HPLC that can significantly impact the accuracy and precision of quantification. For benzothiazole compounds, these issues often stem from their unique chemical properties.
Question 1: My benzothiazole peak is tailing significantly. What are the likely causes and how can I fix it?
Answer:
Peak tailing for benzothiazole compounds is often a result of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[1][2]
Underlying Causes & Solutions:
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase are a primary cause of peak tailing for basic compounds.[1][2] Benzothiazoles, containing a nitrogen atom in the thiazole ring, can exhibit basic properties and interact with these acidic silanols.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH ≤ 3) will protonate the silanol groups, reducing their ability to interact with the basic benzothiazole analyte.[2] A buffer, such as phosphate or formate, should be used to maintain a consistent pH.
-
Solution 2: Use of "Type B" or End-Capped Columns: Modern "Type B" silica columns have a lower metal content and are more thoroughly end-capped, significantly reducing the number of accessible silanol groups.[2]
-
Solution 3: Mobile Phase Additives: Historically, a competing base like triethylamine (TEA) was added to the mobile phase to mask the silanol groups.[2] However, this can sometimes suppress MS ionization if using an LC-MS system.
-
-
Metal Chelation: Some benzothiazole derivatives can chelate with trace metal impurities (e.g., iron, aluminum) present in the silica matrix of the column or in the sample itself. This can lead to significant peak tailing.
-
Solution: Use of Metal-Free or Coated Columns: Employing columns with metal-free or coated stainless steel hardware can eliminate these unwanted interactions.[3]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3]
-
Solution: Reduce Injection Volume or Sample Concentration: Dilute your sample or reduce the injection volume to ensure you are working within the linear range of the column.[3]
-
Experimental Protocol: Optimizing for Peak Symmetry
-
Initial Assessment:
-
pH Modification:
-
Prepare mobile phases with varying pH values (e.g., 2.5, 3.0, 3.5) using a phosphate buffer.
-
Inject the benzothiazole standard and observe the peak shape.
-
-
Additive Inclusion (if necessary):
-
If tailing persists, and you are not using an MS detector, consider adding a small amount of a competing base like TEA (e.g., 0.1%) to the mobile phase.
-
-
Column Evaluation:
-
If the issue is not resolved, switch to a high-purity, end-capped C18 or a C8 column.[5]
-
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
Table 1: System Suitability Parameters for Peak Shape.[4]
Question 2: I'm observing peak fronting for my benzothiazole analyte. What does this indicate?
Answer:
Peak fronting is less common than tailing but typically points to a few specific issues.
Underlying Causes & Solutions:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than your mobile phase, the analyte band will spread and can lead to fronting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility constraints, use the weakest solvent possible that still provides adequate solubility.
-
-
Column Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to fronting.[1]
-
Solution: Dilute your sample and re-inject.
-
-
Column Degradation: A void or channel in the column packing can cause the sample to travel through the column unevenly, resulting in a distorted peak.
-
Solution: Replace the column. To prevent this, always operate within the recommended pressure and pH limits for your column.
-
Question 3: My single benzothiazole standard is showing up as a split or double peak. What's happening?
Answer:
A split peak from a pure standard is usually an indication of a problem at the head of the column or an issue with the injection process.[6]
Underlying Causes & Solutions:
-
Partially Blocked Inlet Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[7]
-
Solution: First, try back-flushing the column (disconnect from the detector first). If this doesn't resolve the issue, the frit may need to be replaced, or the entire column. Using a guard column is a cost-effective way to protect the analytical column from particulates.[7]
-
-
Column Void: A void at the head of the column can cause the sample band to split.
-
Solution: Replace the column.
-
-
Injection Issues: A problem with the autosampler, such as a damaged needle or rotor seal, can cause the sample to be introduced into the flow path in a disrupted manner.[6]
-
Solution: Perform routine maintenance on your autosampler, including inspecting and replacing the needle and rotor seal as needed.
-
-
Sample Solvent Effect: Dissolving the sample in a much stronger solvent than the mobile phase can cause the peak to split.
-
Solution: Prepare your sample in the mobile phase whenever possible.
-
Category 2: Retention Time Issues
Consistent retention times are critical for peak identification and reliable quantification. Shifts in retention time can be sudden or gradual.
Question 4: The retention time for my benzothiazole compound is gradually decreasing over a series of injections. What should I investigate?
Answer:
A gradual decrease in retention time, also known as retention time drift, often points to changes in the column or mobile phase over time.[8][9]
Underlying Causes & Solutions:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before the start of the analytical run.[10] This is particularly common with gradient methods.
-
Solution: Increase the column equilibration time between injections. Monitor the baseline and pressure; a stable baseline and pressure are good indicators of an equilibrated column.[10]
-
-
Mobile Phase Composition Change: The composition of the mobile phase may be changing over time due to the evaporation of a more volatile component.[11]
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[12] If using an online mixer, ensure it is functioning correctly.
-
-
Column Contamination: Buildup of strongly retained sample components on the column can alter its chemistry and lead to retention time shifts.
-
Solution: Implement a column washing step after each analytical batch to remove strongly retained compounds. A typical wash for a C18 column would involve flushing with a strong organic solvent like methanol or isopropanol.[7]
-
Troubleshooting Workflow for Drifting Retention Times
Caption: A logical workflow for troubleshooting drifting retention times.
Question 5: My benzothiazole peak's retention time has suddenly and significantly shifted. What are the most likely causes?
Answer:
A sudden jump in retention time is usually indicative of a more abrupt change in the HPLC system or method parameters.[8]
Underlying Causes & Solutions:
-
Incorrect Mobile Phase Composition: This is a common human error. An incorrectly prepared mobile phase will lead to a significant shift in retention.
-
Solution: Carefully check the preparation of your mobile phase, ensuring the correct solvents and proportions were used.
-
-
Flow Rate Fluctuation: A change in the flow rate will directly impact the retention time. This could be due to a pump malfunction, a leak, or an air bubble in the pump head.[13]
-
Solution: Check the system pressure. A fluctuating pressure can indicate an air bubble, which can often be resolved by purging the pump.[13] Inspect for any leaks in the system. If the problem persists, the pump may require maintenance.
-
-
Column Temperature Variation: The temperature of the column can affect retention time. A sudden change in the column oven's temperature setting or a malfunction will cause a shift.[11] As a rule of thumb, a 1°C increase in temperature can decrease retention time by 1-2%.[11]
-
Solution: Ensure the column oven is set to the correct temperature and is functioning properly.
-
-
Wrong Column Installed: Accidentally using a column with a different stationary phase or dimensions will cause a major shift in retention.
-
Solution: Verify that the correct column is installed in the instrument.
-
Category 3: Sensitivity and Baseline Issues
Question 6: I'm not seeing any peaks for my benzothiazole sample, or the peaks are much smaller than expected. What should I check?
Answer:
A complete loss of signal or a significant decrease in sensitivity can be due to a variety of issues, from the sample itself to the detector.[14][15]
Underlying Causes & Solutions:
-
Injection Failure: The autosampler may not have injected the sample.
-
Solution: Check the sample vial to see if the sample volume has decreased. Ensure the autosampler is programmed correctly and functioning.
-
-
System Blockage: A blockage in the flow path can prevent the sample from reaching the detector.[14]
-
Solution: Check the system pressure. An unusually high pressure indicates a blockage. Systematically check components (fittings, tubing, guard column, analytical column) to locate the blockage.[7]
-
-
Detector Issue: The detector lamp may be off or have failed.
-
Solution: Check the status of the detector lamp. Most modern HPLC software will indicate if the lamp needs replacement.
-
-
Sample Degradation: Some benzothiazole derivatives can be unstable under certain conditions (e.g., exposure to light, extreme pH).[16]
-
Solution: Prepare samples fresh and store them protected from light.[16]
-
Troubleshooting No Peaks
Caption: A step-by-step guide to diagnosing the absence of peaks.
Question 7: My baseline is noisy or drifting. How can I improve it?
Answer:
A noisy or drifting baseline can interfere with the detection and integration of small peaks.
Underlying Causes & Solutions:
-
Air Bubbles: Air bubbles in the mobile phase or detector can cause baseline noise.[17]
-
Solution: Ensure your mobile phase is properly degassed. Most modern HPLC systems have an online degasser. If the problem persists, purge the system.
-
-
Contaminated Mobile Phase: Impurities in the mobile phase can lead to a noisy or drifting baseline.
-
Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase.[12]
-
-
Detector Cell Contamination: A dirty detector flow cell can cause baseline issues.[17]
-
Solution: Flush the flow cell with a strong, appropriate solvent.
-
-
Column Bleed: At extreme pH or temperature, the stationary phase of the column can degrade and "bleed," leading to a rising baseline, especially in gradient analysis.
-
Solution: Operate the column within its recommended pH and temperature ranges.
-
References
-
Agilent Technologies. (n.d.). Preparative HPLC Troubleshooting Guide. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Preparative HPLC Troubleshooting Guide. Scribd. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Agilent Technologies. (2019). LC Troubleshooting Guide. Retrieved from [Link]
- Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
-
Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. PubMed. Retrieved from [Link]
-
Agilent Technologies. (2009). HPLC User Maintenance & Troubleshooting. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Retrieved from [Link]
-
Fiehn Laboratory. (n.d.). Extraction and analysis of various benzothiazoles from industrial wastewater. Retrieved from [Link]
-
Reemtsma, T. (n.d.). Microbial and photolytic degradation of benzothiazoles in water and wastewater. Retrieved from [Link]
-
LabWrench. (n.d.). Waters 2690/5 USER & TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
Waters Corporation. (2013). Troubleshooting Common System Problems Using Waters Neutrals Quality Control Reference Material. Retrieved from [Link]
-
Scilit. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography–mass spectrometry following solid-phase extraction. Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Semantic Scholar. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from [Link]
-
PubMed. (2000). Analysis of benzothiazole in Italian wines using headspace solid-phase microextraction and gas chromatography-mass spectrometry. Retrieved from [Link]
-
Journal of Young Pharmacists. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]
-
YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]
-
PubMed. (n.d.). Occurrence of benzothiazole, benzotriazole and benzenesulfonamide derivates in outdoor air particulate matter samples and human exposure assessment. Retrieved from [Link]
-
PubChem. (n.d.). Benzothiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application. Retrieved from [Link]
-
MicroSolv. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]
-
ACS Publications. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Retrieved from [Link]
-
Science of the Total Environment. (2021). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Agilent Technologies. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]
-
ResearchGate. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
LCGC. (2013). Retention Shifts in HPLC. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
ResearchGate. (2025). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Retrieved from [Link]
-
ResearchGate. (2019). Why do I see changes in retention time in my HPLC chromatogram?. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. agilent.com [agilent.com]
- 6. m.youtube.com [m.youtube.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. agilent.com [agilent.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. agilent.com [agilent.com]
- 15. scribd.com [scribd.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Modifications of 5-Methoxybenzo[d]thiazole-2-carboxylic Acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Methoxybenzo[d]thiazole-2-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chemical modification of this important heterocyclic building block. Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the integrity and success of your synthetic routes.
Frequently Asked Questions (FAQs)
Section 1: Amide Coupling Reactions
Q1: My amide coupling reaction with this compound is showing low yield and incomplete conversion. What are the likely causes and how can I optimize the reaction?
A1: Low yields in amide coupling are a frequent challenge and can often be traced back to several factors related to reagent choice, reaction conditions, and the nature of your amine coupling partner.
-
Inadequate Carboxylic Acid Activation: The first step in any amide coupling is the activation of the carboxylic acid. If the chosen coupling reagent is not potent enough, this activation will be inefficient.
-
Troubleshooting: If you are using a carbodiimide like DCC or EDC alone, consider the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives act as activating agents to form an active ester intermediate, which is less prone to side reactions and can increase yields.[1] For particularly challenging couplings, switching to more powerful uronium/aminium or phosphonium salt reagents like HATU, HBTU, or PyBOP is recommended.[2]
-
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow and incomplete reactions.
-
Troubleshooting: For sluggish reactions with such amines, you can try increasing the reaction temperature (e.g., to 40-50 °C), though this should be monitored carefully as it can also promote side reactions like decarboxylation. Using a slight excess of the amine (1.2-1.5 equivalents) can also help drive the reaction to completion.[2]
-
-
Incorrect Base or Stoichiometry: The choice and amount of base are critical. The base is required to neutralize any acid salts of the amine and the acid produced during the reaction.
-
Troubleshooting: A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is generally preferred over triethylamine (TEA) to avoid side reactions. Ensure at least one equivalent of base is used if starting from the free amine, and two equivalents if starting from an amine salt (e.g., hydrochloride).
-
Q2: I'm observing a major byproduct in my amide coupling reaction that has a lower molecular weight than my starting material and does not appear to contain the amine. What is this byproduct?
A2: The most probable identity of this byproduct is 5-methoxybenzo[d]thiazole, the product of decarboxylation. Heterocyclic carboxylic acids, especially those with the carboxyl group at the 2-position of a thiazole ring, are known to be susceptible to the loss of CO2, particularly when heated.[3][4]
-
Mechanism of Decarboxylation: The activation of the carboxylic acid by coupling reagents can facilitate this process. The electron-rich nature of the benzothiazole ring system can stabilize the intermediate formed upon loss of CO2.
-
Troubleshooting Decarboxylation:
-
Temperature Control: Perform the reaction at room temperature or below (0 °C) if possible. Avoid prolonged heating.
-
Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and HOBt for a short period (5-10 minutes) before adding the amine can sometimes minimize decarboxylation by ensuring the active ester is quickly consumed by the nucleophile.[2]
-
Reaction Time: Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent the degradation of the product or intermediates.
-
Q3: My crude product is contaminated with a byproduct that is very difficult to remove by chromatography. What could it be and how can I avoid it?
A3: A common and often difficult-to-remove byproduct is a guanidinium species. This arises from the reaction of your amine nucleophile with certain types of coupling reagents, particularly uronium/aminium reagents like HBTU or HATU. Another common issue is the formation of dicyclohexylurea (DCU) when using DCC, which is notoriously insoluble and can complicate purification.[1]
-
Troubleshooting:
-
Guanidinium Byproduct: To avoid this, ensure the correct order of addition. The carboxylic acid should be activated by the coupling reagent before the addition of the amine. This minimizes the concentration of free coupling reagent available to react with the amine.
-
Insoluble Urea Byproducts: If you are using DCC, the resulting dicyclohexylurea (DCU) is often insoluble in common organic solvents like dichloromethane and can be removed by filtration. However, for solid-phase synthesis or when solubility is an issue, it is better to use a water-soluble carbodiimide like EDC or a reagent like diisopropylcarbodiimide (DIC), whose urea byproduct is more soluble in organic solvents.[1]
-
Section 2: Stability of the Core Structure
Q4: Under what conditions should I be concerned about the cleavage of the 5-methoxy ether bond?
A4: The aryl methyl ether linkage is generally robust. However, it is susceptible to cleavage under strong acidic conditions, particularly with hydrogen halides like HBr and HI, and often requires elevated temperatures.[5][6][7][8]
-
Reaction Conditions to Avoid: You should be cautious if your synthetic route involves a subsequent step that requires refluxing in strong acids. For example, some deprotection strategies can employ these harsh conditions. Standard amide coupling conditions, workups with dilute aqueous acid, and chromatography on silica gel are highly unlikely to cause ether cleavage.
-
Mechanism: The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction.[6][8]
Q5: Is the benzothiazole ring itself susceptible to degradation or unwanted reactions?
A5: The benzothiazole ring is a stable aromatic system but has reactive sites.[9] While generally stable under typical modification conditions for the carboxylic acid, there are a few scenarios to be aware of:
-
Oxidative Ring Opening: Strong oxidizing agents can lead to the opening of the thiazole ring. For instance, treatment with reagents like magnesium monoperoxyphthalate (MMPP) has been shown to cause oxidative ring-opening of benzothiazoles to yield sulfonate esters. Unless you are specifically designing a reaction with strong oxidants, this is not a common side reaction.
-
Ring Substitution: The benzothiazole ring can undergo electrophilic substitution. However, the existing substituents (methoxy and carboxylic acid) will direct any potential electrophilic attack. The electron-donating methoxy group at the 5-position would likely direct electrophiles to the 4 or 6 positions. Nucleophilic attack is favored at the C2 position.[10] These reactions are unlikely to occur under standard amide coupling or esterification conditions but should be considered if you are planning further modifications to the ring itself.
Troubleshooting Guide: A Deeper Dive into Amide Coupling
This section provides a standard protocol for amide coupling and a table to quickly diagnose and solve common issues.
Experimental Protocol: General Procedure for Amide Coupling
-
Preparation: Dissolve this compound (1.0 eq.) and an additive such as HOBt (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF) under an inert atmosphere (N2 or Argon).
-
Activation: Cool the solution to 0 °C in an ice bath. Add the coupling reagent (e.g., EDC·HCl, 1.1 eq.) portion-wise and stir the mixture at 0 °C for 15-20 minutes. This is the "pre-activation" step.
-
Amine Addition: In a separate flask, dissolve the amine (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.2 eq. if the amine is a hydrochloride salt, or 1.1 eq. if it is a free base) in a small amount of the reaction solvent.
-
Coupling: Add the amine solution dropwise to the pre-activated carboxylic acid mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., saturated NaHCO3 solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Troubleshooting Table
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective coupling reagent or incomplete activation. | Switch to a more potent coupling reagent (e.g., HATU, PyBOP).[2] Ensure anhydrous conditions. |
| Poorly nucleophilic amine. | Increase reaction temperature to 40-50 °C. Use a slight excess of the amine. | |
| Presence of a Decarboxylated Byproduct | Reaction temperature is too high or reaction time is too long. | Maintain the reaction temperature at 0 °C or room temperature. Monitor the reaction and work up promptly upon completion. |
| Byproduct with Mass of (Amine + Coupling Reagent Fragment) | Incorrect order of addition, leading to guanidinium byproduct formation. | Pre-activate the carboxylic acid with the coupling reagent before adding the amine. |
| Difficulty Removing Byproducts (e.g., DCU) | Use of DCC as a coupling reagent. | Filter the reaction mixture to remove the insoluble DCU. Alternatively, use EDC or DIC for better byproduct solubility.[1] |
Visualizing Reaction Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the key reaction pathways.
Caption: Desired amide coupling vs. competing decarboxylation.
Caption: Acid-catalyzed cleavage of the 5-methoxy group.
References
-
Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]
-
Canadian Journal of Chemistry. (2018). Oxidative Ring-Opening of Benzothiazole Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
- BenchChem. (n.d.). Chemical stability and degradation pathways of 5-Methoxyoxazole-2-carboxylic acid.
-
National Institutes of Health. (n.d.). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Retrieved from [Link]
-
MDPI. (2022). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. Retrieved from [Link]
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]
- Journal of Pharmaceutical and Allied Sciences. (2023). Synthesis and various biological activities of benzothiazole derivative: A review.
-
Reddit. (n.d.). Side reactions with HBTU amide coupling?. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for 5-Methoxyoxazole-2-carboxylic Acid.
- Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.
- BenchChem. (n.d.). Decarboxylation of 6-Hydroxybenzothiazole-2-carboxylic Acid in Solution: A Technical Guide.
- BenchChem. (n.d.). In-depth Technical Guide: 5-Hydroxybenzothiazole-2-carboxylic Acid (CAS 1261809-89-5).
-
National Institutes of Health. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]
- Semantic Scholar. (1977). Studies on the decarboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III).
-
ResearchGate. (n.d.). Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid. Retrieved from [Link]
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids.
- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
PubMed. (2012). 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases. Retrieved from [Link]
- ResearchGate. (n.d.). The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Benzothiazole - Wikipedia [en.wikipedia.org]
- 10. Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity [mdpi.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Methoxybenzo[d]thiazole-2-carboxylic acid and Other Benzothiazoles
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocyclic system, formed by the fusion of a benzene and a thiazole ring, serves as a versatile framework for the development of therapeutic agents with diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities.[3][4][5] This guide provides a comparative analysis of the biological activity of 5-Methoxybenzo[d]thiazole-2-carboxylic acid, contextualized within the broader family of benzothiazole derivatives. By examining structure-activity relationships (SAR) and presenting supporting experimental data, we aim to offer valuable insights for researchers and professionals engaged in drug discovery and development.
The Benzothiazole Core: A Hub of Pharmacological Potential
The biological versatility of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system.[6] The 2-position of the thiazole ring is a particularly common site for modification, significantly impacting the molecule's interaction with biological targets.[6] Furthermore, substitutions on the benzene ring, including at the 5- and 6-positions, play a crucial role in modulating potency and selectivity.[5]
The subject of this guide, this compound, features two key substituents: a carboxylic acid group at the 2-position and a methoxy group at the 5-position. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, potentially influencing interactions with enzyme active sites. The methoxy group, an electron-donating substituent, can alter the electronic properties of the benzothiazole ring system and enhance lipophilicity, which may affect cell permeability and target engagement.[5] While direct experimental data for this specific molecule is limited in publicly available literature, we can infer its potential activities by analyzing related compounds.
Comparative Anticancer Activity
Numerous benzothiazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[7][8] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[2] The following table summarizes the in vitro anticancer activity of several 2-substituted benzothiazole derivatives, providing a basis for comparison.
Table 1: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | PANC-1 (Pancreatic) | 5-100 (concentration range tested) | [2] |
| 2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | PANC-1 (Pancreatic) | 5-100 (concentration range tested) | [2] |
| Substituted bromopyridine acetamide benzothiazole derivative | SKRB-3 (Breast), SW620 (Colon), A549 (Lung), HepG2 (Liver) | 0.0012, 0.0043, 0.044, 0.048 | [7] |
| Hydrazine based benzothiazole | HeLa (Cervical), COS-7 | 2.41, 4.31 | [7] |
| 2-(Thiophen-2-Yl)benzothiazole-6-carboxylic acid | Not specified | Not specified | [9] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
The data indicates that substitutions at the 2-position with complex aromatic and heterocyclic moieties can lead to highly potent anticancer agents. The presence of a carboxylic acid group at the 6-position in a related compound suggests that this functional group is compatible with anticancer activity.[9] The 5-methoxy substitution is also anticipated to contribute positively, as methoxy groups on the benzene ring of benzothiazoles have been associated with enhanced anticancer effects.[5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.[2]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Comparative Antimicrobial Activity
Benzothiazole derivatives are a well-established class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[10][11][12] Their mechanism of action can involve the inhibition of essential microbial enzymes.[11]
Table 2: In Vitro Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 (a 2-substituted benzothiazole) | E. coli | 25-100 | [11] |
| Compound 4 (a 2-substituted benzothiazole) | E. coli | 25-100 | [11] |
| Benzothiazole-succinic derivative | Bacteria | Mild effect | [3] |
| 2-substituted amino benzothiazole (Compound A1) | Bacillus subtilis | Zone of inhibition: 22-33 mm | [12] |
| 2-substituted amino benzothiazole (Compound A2) | Bacillus subtilis | Zone of inhibition: 21-33 mm | [12] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
The data in Table 2 demonstrates that various 2-substituted benzothiazoles exhibit significant antibacterial activity. The presence of a carboxylic acid group in some derivatives suggests its compatibility with antimicrobial action. The introduction of a methoxy group at the 5-position could potentially enhance the antimicrobial properties of the benzothiazole-2-carboxylic acid scaffold.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Test compound dissolved in a suitable solvent
-
Positive control (a known antibiotic)
-
Negative control (broth only)
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).
-
Incubation: Cover the plate and incubate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Comparative Anti-inflammatory Activity
Benzothiazole derivatives have also been investigated for their anti-inflammatory properties.[13][14][15] Some of these compounds have shown activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[15]
Table 3: In Vivo Anti-inflammatory Activity of Selected Benzothiazole Derivatives
| Compound | Assay | Activity | Reference |
| 5-chloro-1,3-benzothiazole-2-amine | Carrageenan-induced paw edema | Comparable to diclofenac | [13] |
| 6-methoxy-1,3-benzothiazole-2-amine | Carrageenan-induced paw edema | Comparable to diclofenac | [13][16] |
| Sulfonamide derivative of 2,6-disubstituted benzothiazole | In vitro | Very good anti-inflammatory activity | [14] |
The results in Table 3 highlight that substitutions on the benzene ring, such as chloro and methoxy groups, can significantly influence anti-inflammatory activity. Notably, a 6-methoxy substituent confers potent anti-inflammatory effects, suggesting that a methoxy group at the 5-position in this compound could also contribute to this biological activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.
Materials:
-
Wistar albino rats
-
Carrageenan solution (1% in sterile saline)
-
Test compound suspension/solution in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Diclofenac sodium)
-
Pletysmometer
Procedure:
-
Animal Grouping: Divide the rats into several groups: a control group, a standard drug group, and one or more test compound groups.
-
Compound Administration: Administer the vehicle, standard drug, or test compound to the respective groups of rats, typically via oral or intraperitoneal injection.
-
Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a pletysmometer at regular intervals after the carrageenan injection (e.g., 0, 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for the standard and test compound groups compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.
Structure-Activity Relationship (SAR) and Future Directions
The collective evidence strongly supports the benzothiazole nucleus as a highly adaptable scaffold for developing new therapeutic agents. The biological activity is intricately linked to the substitution pattern.
-
2-Position: Modifications at this position with various aryl, heterocyclic, or substituted amino groups have yielded compounds with potent anticancer and antimicrobial activities.[4][7][11] The presence of a carboxylic acid at this position introduces a key functional group for potential interactions with biological targets.
-
5- and 6-Positions: Substituents on the benzene ring, such as methoxy and chloro groups, have been shown to enhance anti-inflammatory and anticancer activities.[5][13][14] The electron-donating nature of the methoxy group at the 5-position in this compound is likely to modulate the electronic distribution of the entire ring system, which can influence its binding affinity to target proteins.
Based on these established SAR trends, it is plausible to hypothesize that This compound possesses a promising profile for anticancer, antimicrobial, and anti-inflammatory activities. Further experimental validation is necessary to quantify its potency and elucidate its precise mechanisms of action.
Visualizing Experimental Workflows
To aid in the conceptualization of the experimental processes described, the following diagrams illustrate a typical workflow for in vitro biological activity screening.
In Vitro Anticancer Screening Workflow
Caption: Workflow for determining the in vitro anticancer activity of a test compound using the MTT assay.
Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
Conclusion
The benzothiazole scaffold represents a highly fruitful area for the discovery of novel therapeutic agents. While direct experimental data for this compound remains to be fully elucidated in the public domain, a comprehensive analysis of structurally related compounds and established structure-activity relationships provides a strong rationale for its potential as a multifunctional biological agent. The presence of the 2-carboxylic acid and 5-methoxy substituents are features that have been independently associated with favorable anticancer, antimicrobial, and anti-inflammatory properties in other benzothiazole derivatives. This guide provides a framework for the comparative evaluation of this and other novel benzothiazole compounds and underscores the importance of continued research in this promising area of medicinal chemistry.
References
-
TSI Journals. (2009, October 25). SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE. Retrieved from [Link]
- Kurt, H., Ceylan, M., Al-Ghorbani, M., & Erman, B. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6263-6270.
- Hassanzadeh, F., Jafari, E., Feiz, A., Sadeghialiabadi, H., & Akbari, V. (2022). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences.
- El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Salem, H. M. (2022). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 12(45), 29471-29491.
- Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 27-33.
- Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2016). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 108-117.
- Venkatesh, P., & Pandeya, S. N. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358.
- Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431.
-
Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
-
Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]
- Geronikaki, A., Babaev, E., Dearden, J., Dehaen, W., Filimonov, D., Galaeva, I., ... & Poroikov, V. (2021). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules, 26(11), 3192.
- El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Salem, H. M. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2097.
- Lihumis, H. S., Al-Amiery, A. A., & Kadhum, A. A. H. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
- Kumar, A., Kumar, A., Kumar, S., & Singh, P. (2022). Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. Journal of Drug Delivery and Therapeutics, 12(4-S), 1-8.
- Ibrahim, M. A., Gridan, S. A., Alafeefy, A. M., & El-Faham, A. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Tropical Journal of Pharmaceutical Research, 20(3), 551-560.
- Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives.
-
Semantic Scholar. (2010). Synthesis and Biological Activities of Some Benzothiazole Derivatives. Retrieved from [Link]
- Yakan, B., Erdogan, C. S., Sunguroglu, A., & Ceylan, M. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Applied Biochemistry and Biotechnology.
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. Bioorganic & Medicinal Chemistry, 11(8), 1701-1708.
-
ResearchGate. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of the most active compounds. Retrieved from [Link]
- Sapienza, C., Bonfanti, E., Chimirri, F., Fazio, A., Amodeo, F., De Luca, G., ... & Montalbano, A. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Antioxidants, 11(2), 411.
- Kikelj, D., & Ilaš, J. (2013). Structure–activity relationships of benzothiazole-based Hsp90 C-terminal-domain inhibitors. Molecules, 18(7), 8477-8495.
- Tu, Z., Xu, J., Chen, X., & Jones, L. A. (2011). Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Sigma Receptor Ligands. Bioorganic & Medicinal Chemistry Letters, 21(18), 5469-5472.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. office2.jmbfs.org [office2.jmbfs.org]
- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. benthamscience.com [benthamscience.com]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jchr.org [jchr.org]
- 11. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. jocpr.com [jocpr.com]
- 15. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of 5-Methoxybenzo[d]thiazole-2-carboxylic acid as a High-Throughput Screening Hit
In the landscape of modern drug discovery, High-Throughput Screening (HTS) serves as a crucial engine for identifying initial "hits"—compounds that modulate a biological target of interest.[1][2] However, the journey from a primary hit to a validated lead candidate is fraught with potential pitfalls, most notably the prevalence of false positives.[3][4] It is therefore imperative to implement a rigorous, multi-faceted validation cascade to ensure that resources are invested in chemically tractable series with genuine, on-target activity.[3][5]
This guide provides an in-depth, experience-driven framework for the validation of a specific hit compound, 5-Methoxybenzo[d]thiazole-2-carboxylic acid , a member of the benzothiazole class of compounds known for a wide range of biological activities.[6][7][8][9][10] We will objectively compare its performance metrics throughout a typical validation workflow against a hypothetical alternative hit, 4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)morpholine , representing a distinct chemical scaffold. This comparison will be supported by illustrative experimental data and detailed protocols, providing researchers, scientists, and drug development professionals with a practical guide to robust hit validation.
The Hit Validation Funnel: A Strategic Overview
The primary goal of the hit validation process is to systematically eliminate compounds that are not viable starting points for a medicinal chemistry program.[3] This involves confirming the initial activity, ruling out assay artifacts, establishing direct target engagement, and gathering preliminary structure-activity relationship (SAR) data.[11][12] The process is best visualized as a funnel, where a large number of initial hits are progressively filtered through a series of increasingly stringent assays.
Caption: A typical hit validation workflow.
Step 1: Hit Reconfirmation and Potency Determination
The first and most critical step is to confirm that the observed activity is reproducible.[5] Hits from the primary screen, often stored in DMSO, are re-tested in the same assay. For this guide, we will assume our target is a protein kinase, and the primary assay is a luminescence-based kinase activity assay.
Experimental Protocol: Dose-Response Confirmation
-
Compound Preparation : Obtain fresh, powdered samples of this compound and the alternative hit. Prepare 10 mM stock solutions in 100% DMSO.
-
Serial Dilution : Create a 10-point, 3-fold serial dilution series for each compound in an appropriate assay plate, starting from a top concentration of 100 µM.
-
Assay Execution : Perform the kinase activity assay according to the established HTS protocol, including positive (no inhibitor) and negative (staurosporine, a potent kinase inhibitor) controls.
-
Data Analysis : Measure luminescence and normalize the data to the controls (% inhibition). Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data:
| Compound | Scaffold | Reconfirmed Activity (at 10 µM) | IC50 (µM) |
| Hit A (Lead) | This compound | Yes | 1.2 |
| Hit B (Alternative) | 4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)morpholine | Yes | 2.5 |
Insight : Both compounds reconfirm their activity and exhibit dose-dependent inhibition. Hit A shows slightly higher potency, making it a more attractive starting point based on this initial data.
Step 2: Ruling out False Positives with Counterscreens
Many compounds identified in HTS are artifacts that interfere with the assay technology rather than the biological target.[3][4][13] It is essential to run counterscreens to identify and eliminate these promiscuous compounds early.[4][13][14] For a luminescence-based assay, a direct luciferase inhibition counterscreen is critical.[13][14]
Caption: Differentiating true hits from assay interference.
Experimental Protocol: Luciferase Inhibition Counterscreen
-
Assay Setup : In an assay plate, add the compounds at their IC50 and 10x IC50 concentrations.
-
Reagent Addition : Add the luciferase enzyme and its substrate (luciferin) directly to the wells, bypassing the kinase reaction.
-
Measurement : Immediately measure luminescence. A significant drop in signal compared to the vehicle control indicates direct inhibition of the luciferase reporter enzyme.
Comparative Data:
| Compound | IC50 in Primary Assay (µM) | % Luciferase Inhibition at 10 µM | Result |
| Hit A (Lead) | 1.2 | < 5% | Pass |
| Hit B (Alternative) | 2.5 | 65% | Fail (False Positive) |
Insight : Hit A shows no significant inhibition of the luciferase enzyme, increasing confidence that its activity in the primary assay is due to interaction with the kinase. Hit B, however, is a potent luciferase inhibitor and is therefore deprioritized as an assay artifact. From this point, we will focus the validation effort on Hit A.
Step 3: Orthogonal Assay Validation
To further ensure the hit is not a result of a technology-specific artifact, it's crucial to confirm its activity in an orthogonal assay.[15] This assay should measure the same biological activity but use a different detection method. For a kinase target, a fluorescence polarization (FP) assay is an excellent orthogonal choice.
Experimental Protocol: Fluorescence Polarization (FP) Kinase Assay
-
Principle : This assay measures the binding of a fluorescently labeled tracer to the kinase. An active inhibitor will displace the tracer, leading to a decrease in fluorescence polarization.
-
Assay Setup : Titrate this compound in an appropriate assay buffer.
-
Reagent Addition : Add the kinase enzyme and the fluorescent tracer.
-
Measurement : After incubation, measure fluorescence polarization. Calculate the IC50 from the dose-response curve.
Validation Data for Hit A:
| Assay Type | Detection Method | IC50 (µM) |
| Primary Assay | Luminescence | 1.2 |
| Orthogonal Assay | Fluorescence Polarization | 1.8 |
Insight : The activity of Hit A is confirmed in a label-free, biophysical assay, with a comparable IC50 value. This consistency across different assay platforms strongly suggests that the compound's activity is genuine and not an artifact of the primary assay's detection system.
Step 4: Confirming Direct Target Engagement via Biophysical Methods
While functional assays demonstrate inhibition, they do not definitively prove direct binding to the target protein. Biophysical assays are the gold standard for confirming a direct interaction.[16][][18][19] Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays (TSA) are commonly employed.[16][][18][19][20] TSA is often chosen for its higher throughput and lower protein requirement, making it suitable for early-stage validation.[16][20]
Experimental Protocol: Thermal Shift Assay (TSA)
-
Principle : The binding of a ligand typically stabilizes a protein, increasing its melting temperature (Tm). This change can be monitored using a fluorescent dye that binds to unfolded proteins.
-
Assay Setup : In a PCR plate, mix the target kinase, a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of this compound.
-
Thermal Denaturation : Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
Data Analysis : The temperature at which the fluorescence signal is maximal corresponds to the Tm. A positive shift in Tm (ΔTm) in the presence of the compound confirms binding.
Validation Data for Hit A:
| Compound Concentration (µM) | Melting Temperature (Tm, °C) | Shift (ΔTm, °C) | Result |
| 0 (Vehicle) | 42.5 | - | - |
| 10 | 45.0 | +2.5 | Binding Confirmed |
| 50 | 47.8 | +5.3 | Binding Confirmed |
Insight : this compound induces a concentration-dependent thermal shift, providing strong evidence of direct physical binding to the target kinase. This is a critical milestone in the validation process.
Step 5: Preliminary Structure-Activity Relationship (SAR)
The final step in the initial validation is to understand the chemical features of the hit that are important for its activity.[11][12][21] This is achieved by testing commercially available, structurally similar analogs.[22] This "SAR by catalog" approach provides early insights that guide the initial efforts of medicinal chemists.[11][12][22]
Analog Analysis for Hit A:
| Analog | Structure Modification | IC50 (µM) |
| Hit A | This compound | 1.2 |
| Analog 1 | 5-Hydroxy -benzo[d]thiazole-2-carboxylic acid | 3.8 |
| Analog 2 | 5-Methoxybenzo[d]thiazole-2-carboxamide | 15.7 |
| Analog 3 | Benzo[d]thiazole-2-carboxylic acid (unsubstituted) | > 50 |
Insight :
-
The methoxy group at the 5-position is important for potency, as replacing it with a hydroxyl group (Analog 1) or removing it entirely (Analog 3) reduces activity.
-
The carboxylic acid at the 2-position is critical for activity. Converting it to an amide (Analog 2) results in a significant loss of potency.
This preliminary SAR provides a clear, data-driven starting point for a medicinal chemistry campaign to optimize the hit compound.[11][23]
Conclusion and Path Forward
Through a systematic and rigorous validation cascade, we have successfully triaged two initial HTS hits. The alternative hit, 4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)morpholine, was identified as a false positive due to assay interference. In contrast, This compound has been validated through a series of orthogonal and biophysical experiments:
-
Confirmed Potency : It displays reproducible, dose-dependent inhibition with a low micromolar IC50.
-
Clean Profile in Counterscreens : It does not interfere with the assay technology.
-
Orthogonal Confirmation : Its activity is verified in a different assay format.
-
Direct Target Engagement : Biophysical data confirms it physically binds to the target kinase.
-
Actionable SAR : Preliminary analysis of analogs provides a clear direction for chemical optimization.
This body of evidence elevates this compound from a simple "hit" to a "validated hit," making it a high-quality starting point for a formal hit-to-lead drug discovery program.[11] The subsequent steps will involve medicinal chemistry efforts to improve potency, selectivity, and drug-like properties, guided by the foundational data generated in this validation workflow.
References
-
Sygnature Discovery. The Importance of Counter Screens in HTS. Available from: [Link]
-
Martin, A., & Rigoreau, L. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available from: [Link]
-
Sygnature Discovery. The art of selecting the best HTS hits through biophysics. Available from: [Link]
-
Sygnature Discovery. High Throughput Screening (HTS). Available from: [Link]
-
Excelra. Structure–Activity Relationship (SAR) in Drug Discovery. Available from: [Link]
-
Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Available from: [Link]
-
GARDP Revive. Structure-activity relationship (SAR). Available from: [Link]
-
Patsnap Synapse. (2025). How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery?. Available from: [Link]
-
Creative Biolabs. Hit Validation Services. Available from: [Link]
-
Oncodesign Services. Structure-Activity Relationship (SAR) Studies. Available from: [Link]
-
Creative Biolabs. Counter-Screen Service. Available from: [Link]
-
CD BioGlyco. Structure-Activity Relationship (SAR) Optimization of Hits. Available from: [Link]
-
Reaction Biology. Biophysical Brochure. Available from: [Link]
-
Pharma Innovation. Platform/Biophysical Assays. Available from: [Link]
-
Charles River Laboratories. Biophysical Assays. Available from: [Link]
-
LabKey. (2024). What is High-Throughput Screening (HTS)?. Available from: [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Available from: [Link]
-
Evotec. High Throughput Screening (HTS) Services. Available from: [Link]
-
PubChem. AID 651698 - Counter screen for HTS for Beta-2AR agonists with FAP-tagged mouse CCR5 with Powderset1. Available from: [Link]
-
BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available from: [Link]
-
Malvern Panalytical. High-Throughput Screening (HTS). Available from: [Link]
-
Mohamed-Ezzat, R. A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. Available from: [Link]
-
Al-Ostath, A., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Molecules, 29(12), 2843. Available from: [Link]
-
Popli, J. V., et al. (2021). Benzothiazole analogues and their biological aspects: A Review. Indian Journal of Chemistry, 60B, 1659-1669. Available from: [Link]
-
Wang, Y., et al. (2011). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 54(20), 7166–7178. Available from: [Link]
-
Al-Omaim, W. S., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(13), 3045. Available from: [Link]
-
Elgemeie, G. H., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances. Available from: [Link]
-
Nikolova, I., et al. (2023). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 28(21), 7380. Available from: [Link]
-
Jadhavar, S., et al. (2014). N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation. Medicinal Chemistry Communication, 5(10). Available from: [Link]
-
Slaninova, V., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8251–8261. Available from: [Link]
-
Nitek, W., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(19), 6823. Available from: [Link]
- Google Patents. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
Sources
- 1. labkey.com [labkey.com]
- 2. High Throughput Screening (HTS) Services | Evotec [evotec.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hit Validation Services - Creative Biolabs [dataverify.creative-biolabs.com]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 7. jchemrev.com [jchemrev.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. excelra.com [excelra.com]
- 12. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. alfa-chemclinix.com [alfa-chemclinix.com]
- 20. criver.com [criver.com]
- 21. How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? [synapse.patsnap.com]
- 22. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 23. Structure-Activity Relationship (SAR) Optimization of Hits - CD BioGlyco [bioglyco.com]
comparative analysis of different synthesis routes for 5-Methoxybenzo[d]thiazole-2-carboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key heterocyclic building blocks is paramount. 5-Methoxybenzo[d]thiazole-2-carboxylic acid is a valuable scaffold in medicinal chemistry, appearing in compounds targeted for a range of therapeutic areas. The strategic choice of a synthetic route can significantly impact yield, purity, cost, and the overall timeline of a research and development program.
This guide provides an in-depth comparative analysis of two primary synthetic routes for this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a quantitative comparison to inform your selection process.
Introduction to Synthetic Strategies
The construction of the this compound core can be approached from two mechanistically distinct directions:
-
Route A: Cyclocondensation of 4-Methoxy-2-aminothiophenol. This is a convergent approach where the benzothiazole ring is constructed from a pre-functionalized aniline precursor, with the C2-carboxylic acid moiety (or its precursor) being introduced during the cyclization step.
-
Route B: Oxidation of 2-Methyl-5-methoxybenzo[d]thiazole. This is a linear approach that first involves the synthesis of a stable 2-methylbenzothiazole intermediate, which is then oxidized in a subsequent step to afford the target carboxylic acid.
Each route presents a unique set of advantages and challenges related to starting material availability, reaction conditions, and scalability.
Route A: Cyclocondensation Pathway
This strategy leverages the classic Hantzsch-type synthesis of thiazoles, adapted for the benzofused system. The key starting material is 4-methoxy-2-aminothiophenol, which undergoes condensation with a two-carbon electrophile that already contains a carboxylic acid or ester functionality. A common and effective choice for this electrophile is ethyl 2-oxoacetate (ethyl glyoxylate) or its derivatives.
Mechanistic Rationale
The reaction proceeds via an initial nucleophilic attack of the thiophenol sulfur onto the electrophilic carbonyl carbon of the glyoxylate. This is followed by the formation of a Schiff base (imine) between the aniline nitrogen and the remaining carbonyl group (or a related functional group). The subsequent intramolecular cyclization and dehydration (aromatization) lead to the formation of the stable benzothiazole ring system. If an ester is used, a final hydrolysis step is required to yield the carboxylic acid.
Route B: Post-Cyclization Oxidation Pathway
This route builds the benzothiazole core first and then modifies the C2 substituent. It begins with the condensation of 4-methoxy-2-aminothiophenol with acetic acid or acetic anhydride to form 2-methyl-5-methoxybenzo[d]thiazole. This intermediate is then subjected to strong oxidizing conditions to convert the methyl group into a carboxylic acid.
Mechanistic Rationale
The initial cyclocondensation is a robust and high-yielding reaction. The subsequent oxidation of the C2-methyl group is the critical step. This transformation typically requires a potent oxidizing agent, such as potassium permanganate (KMnO₄).[1] The reaction proceeds via a radical mechanism, where the benzylic protons of the methyl group are abstracted, leading to the formation of a manganese ester intermediate which is then hydrolyzed to the carboxylic acid upon workup. The electron-rich nature of the benzothiazole ring system makes it susceptible to oxidation, necessitating careful control of reaction conditions to avoid ring degradation.
Comparative Analysis
To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data is compiled from analogous reactions reported in the literature and represents typical outcomes.
| Parameter | Route A: Cyclocondensation | Route B: Oxidation of 2-Methyl Intermediate |
| Overall Yield | Moderate to Good (60-75% over 2 steps) | Good (70-85% over 2 steps) |
| Starting Materials | 4-Methoxy-2-aminothiophenol, Ethyl 2-oxoacetate | 4-Methoxy-2-aminothiophenol, Acetic Acid, KMnO₄ |
| Scalability | Good; avoids highly energetic oxidation | Moderate; large-scale oxidations can be hazardous |
| Purity & Workup | Generally clean; purification by recrystallization | Can be challenging; MnO₂ byproduct removal |
| Safety Concerns | Standard laboratory hazards | Strong oxidant (KMnO₄) requires careful handling |
| Cost-Effectiveness | Depends on the cost of the C2-electrophile | Generally cost-effective; KMnO₄ is inexpensive |
Logical Workflow Diagrams
Caption: Comparative workflow of the two main synthetic routes.
Detailed Experimental Protocols
The following protocols are representative procedures for each synthetic route, adapted from established methods for benzothiazole synthesis.[2][3]
Protocol for Route A: Cyclocondensation
Step 1: Synthesis of Ethyl 5-Methoxybenzo[d]thiazole-2-carboxylate
-
To a round-bottom flask equipped with a reflux condenser, add 4-methoxy-2-aminothiophenol (1.0 eq) and ethanol (10 mL per gram of thiophenol).
-
Add ethyl 2-oxoacetate (1.1 eq, as a 50% solution in toluene) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the residue into cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol/water to yield the ester intermediate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.
Protocol for Route B: Oxidation
Step 1: Synthesis of 2-Methyl-5-methoxybenzo[d]thiazole
-
In a round-bottom flask, combine 4-methoxy-2-aminothiophenol (1.0 eq) and glacial acetic acid (5-10 eq).
-
Heat the mixture to reflux (approx. 120 °C) for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 2-methyl intermediate, which can often be used in the next step without further purification.
Step 2: Oxidation to this compound
-
Suspend the 2-methyl-5-methoxybenzo[d]thiazole (1.0 eq) in a mixture of pyridine and water (10:1 v/v).
-
Heat the mixture to reflux (approx. 100 °C).
-
Slowly add potassium permanganate (KMnO₄, 3.0-4.0 eq) portion-wise over 1-2 hours, ensuring the purple color dissipates between additions.
-
After the addition is complete, continue to reflux for an additional 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.
-
Combine the filtrates, cool in an ice bath, and acidify to pH 2-3 with concentrated HCl.
-
Collect the precipitated product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from ethanol or acetic acid may be necessary for higher purity.[1]
Conclusion and Recommendations
Both synthetic routes are viable for the preparation of this compound.
-
Route A (Cyclocondensation) is often preferred for smaller-scale laboratory synthesis. It offers a more direct path if the appropriate C2-electrophile is readily available and avoids the use of strong, potentially hazardous oxidizing agents. The workup and purification are generally more straightforward.
-
Route B (Oxidation) is a robust and often higher-yielding alternative. The starting materials are inexpensive and readily available, making it potentially more cost-effective for larger-scale production. However, careful management of the exothermic oxidation reaction and the removal of the MnO₂ byproduct are critical considerations for scalability and safety.
The ultimate choice of synthesis will depend on the specific needs of the project, including the scale of the reaction, available starting materials, and the safety infrastructure of the laboratory.
References
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. 2019;24(9):1697. Available from: [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. 2024;6(1):1-23. Available from: [Link]
-
Synthesis of carboxylic acids by oxidation of benzylic substrates. Organic Chemistry Portal. Available from: [Link]
-
Trapani, G., et al. Synthesis of substituted 2-ethoxycarbonyl-imidazo benzothiazole derivatives. Der Pharma Chemica. 2023;15(5):1-28. Available from: [Link]
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
in vitro ADME properties of 5-Methoxybenzo[d]thiazole-2-carboxylic acid compared to known drugs
An Objective Guide to the In Vitro ADME Profile of 5-Methoxybenzo[d]thiazole-2-carboxylic acid in Comparison to Established Drugs
Introduction: The Critical Role of Early ADME Profiling in Drug Discovery
In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant percentage of drug candidates historically failed in late-stage clinical trials due to unfavorable pharmacokinetic properties.[1] To mitigate this risk, in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are conducted early in the discovery process.[1][2] These assays provide crucial data that guide the optimization of a compound's structure, helping to select candidates with a higher probability of success in humans.[2][3]
This guide provides a comparative analysis of the in vitro ADME properties of this compound, a novel heterocyclic compound, against three well-characterized drugs: Warfarin, Ibuprofen, and Propranolol. The benzothiazole scaffold is found in numerous bioactive compounds, including the marketed drug Riluzole, indicating its relevance in medicinal chemistry.[4] By benchmarking the ADME profile of this novel entity against established drugs with diverse physicochemical and pharmacokinetic characteristics, we can gain valuable insights into its potential developability.
The selected comparators offer a robust framework for this analysis:
-
Warfarin: A weak acid, highly protein-bound anticoagulant with a narrow therapeutic index.[5][6]
-
Ibuprofen: A commonly used non-steroidal anti-inflammatory drug (NSAID), also a weak acid, which is rapidly absorbed and extensively metabolized.[7][8]
-
Propranolol: A lipophilic, basic β-blocker that is highly permeable but subject to extensive first-pass metabolism.[9]
Comparative In Vitro ADME Data Summary
The following table summarizes the key in vitro ADME parameters for this compound and the selected reference drugs. The data for the test compound is based on typical values for structurally related molecules containing a carboxylic acid moiety, which generally enhances solubility.[10]
| Parameter | This compound | Warfarin | Ibuprofen | Propranolol |
| Molecular Weight ( g/mol ) | 209.22 | 308.33 | 206.29 | 259.34 |
| LogP | ~2.5 (Predicted) | 2.7 | 3.97 | 3.1 |
| Aqueous Solubility | Moderate to High | Low (pH-dependent)[5] | Low | High[9] |
| Permeability (PAMPA) Pe (10⁻⁶ cm/s) | Moderate | Moderate | High | High |
| Metabolic Stability (Human Liver Microsomes, t½ min) | > 60 | ~45[6] | > 60[8] | < 15[9] |
| Plasma Protein Binding (%) | High (>90%) | Very High (>99%) | Very High (>98%)[8] | High (~90%)[10] |
In-Depth Methodologies and Experimental Workflows
A foundational principle of robust ADME science is the use of validated, reproducible protocols. The following sections detail the standard methodologies for determining the key parameters summarized above.
Aqueous Solubility Assessment (Kinetic Method)
Expertise & Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability.[10] Kinetic solubility is assessed via a high-throughput "shake-flask" method, which measures the solubility of a compound from a solid state after a defined incubation period. This provides a practical measure of how readily a compound will dissolve, which is essential for oral absorption.
Experimental Protocol:
-
Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in DMSO).
-
Add a small volume of the stock solution to a buffered aqueous solution (e.g., Phosphate Buffered Saline, pH 7.4) to achieve a target concentration that exceeds the expected solubility. The final DMSO concentration should be kept low (e.g., <1%) to avoid co-solvency effects.
-
Seal the plate or vials and shake at room temperature for a defined period (e.g., 2-4 hours).
-
After incubation, filter the samples to remove any undissolved precipitate.
-
Quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS analysis against a standard curve.
Workflow Diagram:
Caption: Parallel Artificial Membrane Permeability Assay (PAMPA) workflow.
Metabolic Stability Assessment (Liver Microsomal Stability Assay)
Expertise & Rationale: The liver is the primary site of drug metabolism, which is a key factor in determining a drug's half-life and clearance. [11]Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs). [12][13]This assay measures the rate at which a compound is depleted over time, providing an estimate of its intrinsic clearance. [13] Experimental Protocol:
-
Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound at a final concentration (e.g., 1 µM).
-
Pre-incubation: Pre-incubate the compound-microsome mixture at 37°C for a few minutes to equilibrate the temperature.
-
Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system. A control reaction without NADPH is run in parallel to account for non-enzymatic degradation. [14]4. Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. [14][15]5. Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (Clint). [12] Workflow Diagram:
Caption: Microsomal metabolic stability assay workflow.
Plasma Protein Binding (PPB) Assessment (Rapid Equilibrium Dialysis - RED)
Expertise & Rationale: The extent to which a drug binds to plasma proteins is a critical parameter, as only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, or be excreted. [10][16]High protein binding can limit a drug's efficacy and volume of distribution. [17]Rapid Equilibrium Dialysis (RED) is considered a gold-standard method for determining the unbound fraction. [17][18]It uses a device with two chambers separated by a semipermeable membrane that allows only the unbound drug to pass through until equilibrium is reached. [19] Experimental Protocol:
-
Device Preparation: Prepare the RED device inserts, which contain a dialysis membrane (typically 8-14 kDa MWCO). [17]2. Sample Loading: Add plasma (e.g., human plasma) spiked with the test compound (e.g., 2 µM) to one chamber (the sample chamber).
-
Add an equal volume of dialysis buffer (PBS, pH 7.4) to the other chamber (the buffer chamber).
-
Incubation: Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours). [20]5. Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.
-
Matrix Matching: To avoid analytical artifacts, mix the buffer aliquot with blank plasma and the plasma aliquot with buffer to ensure both final samples have the same matrix composition.
-
Analysis: Quantify the compound concentration in both matched samples using LC-MS/MS.
-
Calculation: The percentage of bound drug is calculated based on the concentration difference between the plasma and buffer chambers.
Workflow Diagram:
Caption: Plasma protein binding determination using the RED method.
References
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). Assay Guidance Manual - NCBI. [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. [Link]
-
In Vitro ADME Assays. (2019). Alera Labs. [Link]
-
In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. [Link]
-
Spectroscopic Studies of Quinobenzothiazine Derivative in Terms of the In Vitro Interaction with Selected Human Plasma Proteins: Part 2. (2023). MDPI. [Link]
-
Novel Properties of Old Propranolol: Assessment of Antiglycation Activity through In Vitro and In Silico Approaches. (2024). ACS Omega. [Link]
-
Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]
-
Modification of ibuprofen to improve the medicinal effect; structural, biological, and toxicological study. (2024). PubMed Central. [Link]
-
In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. PubMed Central. [Link]
-
Integrating In Vitro, Modeling, and In Vivo Approaches to Investigate Warfarin Bioequivalence. PMC - NIH. [Link]
-
In Silico Pharmacogenetics: Warfarin Metabolism. PMC - NIH. [Link]
-
(A) In-vitro anti-inflammatory activity of ibuprofen derivatives. (B)... ResearchGate. [Link]
-
(PDF) In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds. ResearchGate. [Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data. PubMed Central. [Link]
-
AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]
-
Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. (2024). MDPI. [Link]
-
(PDF) Integrating In Vitro, Modeling, and In Vivo Approaches to Investigate Warfarin Bioequivalence. ResearchGate. [Link]
- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
PharmGKB summary: ibuprofen pathways. PMC - PubMed Central. [Link]
-
The clinical relevance of plasma protein binding changes. PubMed. [Link]
-
Plasma Protein Binding Assay. BioIVT. [Link]
-
Assessment of antiglycooxidant properties of propranolol – in vitro study. ResearchGate. [Link]
-
11 Metabolic pathways of warfarin enantiomers. ResearchGate. [Link]
-
(PDF) N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation. ResearchGate. [Link]
-
Simultaneous determination of plasma protein binding of five C-glycosylflavones from TFDS by rapid equilibrium dialysis. (2024). PubMed. [Link]
-
ADME Microsomal Stability Assay. BioDuro. [Link]
-
NSAIDs and Oral Drug Absorption: Ibuprofen through a Pharmacokinetic Lens. (2023). Digital Commons @ Gardner-Webb University. [Link]
-
(PDF) In vitro evaluation of S-(+)-ibuprofen as drug candidate for intra-articular drug delivery system. ResearchGate. [Link]
-
"2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers. PubMed. [Link]
-
Determination of drug binding to plasma proteins using competitive equilibrium binding to dextran-coated charcoal. PubMed. [Link]
-
Protein Binding by Equilibrium Dialysis. Bio-protocol. [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC - NIH. [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
(PDF) Development and In Vitro Evaluation of Propranolol Hydrochloride Controlled Release Tablets Using HPMC as Matrix Former. ResearchGate. [Link]
Sources
- 1. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. criver.com [criver.com]
- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrating In Vitro, Modeling, and In Vivo Approaches to Investigate Warfarin Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Pharmacogenetics: Warfarin Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification of ibuprofen to improve the medicinal effect; structural, biological, and toxicological study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. merckmillipore.com [merckmillipore.com]
- 14. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. The clinical relevance of plasma protein binding changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. bioivt.com [bioivt.com]
- 19. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-Methoxybenzo[d]thiazole-2-carboxylic Acid Analogs in Cancer Cell Lines: A Guide for Researchers
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1] Among these, analogs of 5-Methoxybenzo[d]thiazole-2-carboxylic acid have emerged as a promising class of compounds, exhibiting significant cytotoxicity against various cancer cell lines. This guide provides a comprehensive head-to-head comparison of these analogs, synthesizing available experimental data to illuminate structure-activity relationships (SAR) and guide future drug discovery efforts. We will delve into their mechanisms of action, present detailed experimental protocols for their evaluation, and visualize the key cellular pathways they modulate.
The Anticancer Potential of Methoxy-Substituted Benzothiazoles
The introduction of a methoxy group onto the benzothiazole scaffold has been shown to significantly influence the anticancer activity of these compounds. Its position and the nature of other substituents on the molecule can dramatically alter cytotoxic potency and selectivity against different cancer cell lines. The following sections will compare the performance of various analogs, drawing from several key studies to build a comprehensive picture of their potential.
Comparative Cytotoxicity in Various Cancer Cell Lines
The true measure of a compound's potential lies in its performance. The following table summarizes the in vitro anticancer activity (IC50 values) of a selection of this compound analogs and related methoxy-substituted benzothiazoles against a panel of human cancer cell lines. This data provides a quantitative basis for comparing the efficacy of different structural modifications.
| Compound ID/Series | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Benzothiazole-trimethoxyphenyl hybrids | ||||
| Compound 9a | 22RV1 | Prostate Cancer | 5.24 | [2] |
| Compound 12a | 22RV1 | Prostate Cancer | 2.87 | [2] |
| Phenylacetamide derivatives | ||||
| Compound 4g (m-methoxy) | PANC-1 | Pancreatic Cancer | > 2b | [3] |
| 2-Substituted Benzothiazoles | ||||
| Compound 6g (p-methoxy) | HepG2 | Liver Cancer | 36.07 | [4] |
| Compound 6g (p-methoxy) | MCF-7 | Breast Cancer | 33.82 | [4] |
| Thiazole Derivatives | ||||
| Compound 8f (3,4,5-trimethoxy) | Various | Melanoma, Prostate | 0.021 - 0.071 | [3] |
| Compound 8g (3,5-dimethoxy) | Various | Melanoma, Prostate | 0.170 - 0.424 | [3] |
| Compound 8e (3-methoxy) | Various | Melanoma, Prostate | > 20 | [3] |
Key Structure-Activity Relationship (SAR) Insights:
-
The 3,4,5-trimethoxyphenyl moiety is crucial for potent activity , as demonstrated by the high potency of compound 8f.[3] The removal of even one or two methoxy groups, as seen in compounds 8g and 8e, leads to a dramatic decrease in cytotoxicity.[3]
-
The presence of a methoxy group at the para-position of a benzene ring at the 2-position can decrease activity against certain cell lines, as observed with compound 6g.[4]
-
In some series, the introduction of a methoxy group can enhance selective antiproliferative effects . For instance, a methoxy-substituted benzimidazole analog (45c and 46c) showed pronounced and selective activity against HuT78 cells while being non-toxic to normal cells.[5]
Unraveling the Mechanism of Action
The anticancer activity of this compound analogs is often attributed to their ability to interfere with critical cellular processes, primarily tubulin polymerization and the induction of apoptosis.
Inhibition of Tubulin Polymerization
Several potent benzothiazole derivatives exert their anticancer effects by targeting the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization.[2][6] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7] The 3,4,5-trimethoxyphenyl group, a common feature in many potent analogs, is known to have a high affinity for the colchicine-binding site.[7]
Figure 1: Simplified workflow of tubulin polymerization inhibition by benzothiazole analogs.
Induction of Apoptosis via the Mitochondrial Pathway
Many benzothiazole derivatives, including those with methoxy substitutions, have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[8][9] This process is characterized by:
-
Increased production of Reactive Oxygen Species (ROS): The compounds can induce cellular stress, leading to an increase in ROS.[1]
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The increase in ROS can lead to the loss of mitochondrial membrane potential.[1]
-
Release of Cytochrome c: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[4][8]
-
Activation of Caspases: Cytochrome c activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis.[4][8]
-
Modulation of Bcl-2 Family Proteins: These compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[8][9]
Some studies also suggest the involvement of the PI3K/AKT signaling pathway, where the benzothiazole derivatives suppress this pro-survival pathway, further promoting apoptosis.[4]
Figure 2: Signaling pathway for apoptosis induction by benzothiazole analogs.
Experimental Protocols for In Vitro Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays used to evaluate the anticancer activity of this compound analogs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 4 x 104 to 5 x 104 cells/well in 50 µL of complete medium.[1][4] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Add 50 µL of fresh medium containing various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin or cisplatin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20-50 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4][8]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[4][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm or 595 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
cross-reactivity profiling of 5-Methoxybenzo[d]thiazole-2-carboxylic acid-based inhibitors
An Application Scientist's Guide to Cross-Reactivity Profiling of 5-Methoxybenzo[d]thiazole-2-carboxylic Acid-Based Inhibitors
Introduction: The Double-Edged Sword of Specificity
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a diverse range of proteins.[1][2][3] Its rigid, planar structure and versatile substitution points allow for fine-tuning of interactions within a target's binding site. However, this same chemical versatility can lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target activity.
Unforeseen off-target binding can lead to a spectrum of consequences, from misleading structure-activity relationship (SAR) data to severe clinical adverse drug reactions (ADRs).[4][5] Therefore, a rigorous and systematic cross-reactivity profiling campaign is not merely a supplementary check; it is a cornerstone of modern drug discovery, essential for building a comprehensive understanding of a compound's biological activity and ensuring the selection of a safe and effective clinical candidate.
This guide provides a strategic framework for assessing the selectivity of this compound-based inhibitors. We will move beyond a simple checklist of assays, delving into the causality behind experimental choices and providing field-proven protocols to build a robust, self-validating selectivity profile. For illustrative purposes, we will focus on a hypothetical inhibitor of Phosphoinositide 3-kinase γ (PI3Kγ), a key target in inflammation and oncology, and a class where benzothiazole inhibitors have shown promise.[6][7]
Phase 1: Charting the Selectivity Landscape with In Silico Profiling
Before committing to resource-intensive wet lab experiments, computational methods provide an invaluable initial assessment of potential off-target liabilities. These approaches leverage vast databases of known protein structures and ligand interactions to predict a compound's likely binding partners.
The primary causality for starting with in silico methods is efficiency. They are rapid, cost-effective, and can screen a compound against thousands of potential targets, helping to prioritize subsequent experimental assays and flag high-risk interactions early.
Key Computational Approaches:
-
Ligand-Based Methods: These techniques, such as 2D chemical similarity searching and Quantitative Structure-Activity Relationship (QSAR) models, compare the inhibitor's structure to databases of compounds with known biological activities.[8][9] The underlying principle is that structurally similar molecules are likely to have similar biological targets.
-
Structure-Based Methods: When a high-resolution crystal structure of the primary target exists, methods like molecular docking and binding site similarity analysis can be employed.[10][11][12] These approaches computationally place the inhibitor into the binding sites of known off-targets to predict binding affinity. This can reveal unexpected cross-reactivity with proteins that are structurally distinct overall but share a similar binding pocket.
Caption: Simplified PI3K signaling pathway inhibited by a benzothiazole derivative.
Phase 4: Comparative Analysis and Decision Making
The ultimate goal is to integrate data from all phases to build a holistic view of the inhibitor's selectivity. This allows for direct comparison with alternative compounds and informs the decision to advance, optimize, or terminate a chemical series.
Table 2: Comparison of Profiling Methodologies
| Method | Principle | Throughput | Cost | Data Output | Key Advantage |
| In Silico Screening | Similarity/Docking | Very High | Very Low | List of potential off-targets | Rapid, cost-effective hypothesis generation |
| Biochemical Kinome Scan | Competition Binding | High | High | Kd values against hundreds of kinases | Broad, unbiased view of kinome-wide selectivity |
| Cellular Thermal Shift Assay (CETSA) | Thermal Stabilization | Medium | Medium | Target engagement (Tm shift) in cells | Confirms binding in a physiological context |
| Safety Pharmacology Panel | Binding/Functional Assays | High | High | % Inhibition against ADR-related targets | Early identification of potential safety liabilities |
Comparative Data: Compound X vs. Alternative Inhibitor (e.g., an Imidazopyridine)
| Parameter | Compound X (Benzothiazole) | Alternative (Imidazopyridine) | Interpretation |
| PI3Kγ IC50 (Biochemical) | 8 nM | 10 nM | Both are potent inhibitors. |
| PI3Kγ Cellular EC50 (Downstream) | 50 nM | 300 nM | Compound X is more potent in cells, suggesting better permeability/lower efflux. |
| CETSA Tm Shift @ 1 µM | +4.5 °C | +1.2 °C | Stronger, more durable target engagement for Compound X in cells. |
| Selectivity (PI3Kα/γ ratio) | 30-fold | 5-fold | Compound X has a superior isoform selectivity profile. |
| Kinome Scan S10 Score | 0.02 | 0.15 | Compound X is significantly more selective across the kinome. |
| hERG Inhibition (Safety Panel) | >30 µM | 2 µM | Alternative inhibitor has a potential cardiotoxicity liability. |
This comparative data clearly demonstrates the superiority of Compound X. Despite similar biochemical potency, its comprehensive cross-reactivity profile reveals better cellular activity, higher selectivity, and a cleaner safety profile, making it the preferred candidate for progression.
Caption: Decision-making tree based on cross-reactivity profiling outcomes.
Conclusion
Systematic cross-reactivity profiling is an indispensable component of drug discovery. For a versatile scaffold like this compound, a multi-faceted approach is essential. By logically progressing from broad in silico predictions to high-throughput biochemical screens and finally to physiologically relevant cellular target engagement assays, researchers can build a robust, data-driven understanding of an inhibitor's true mechanism and selectivity. This rigorous, evidence-based cascade not only mitigates the risk of late-stage failure but also illuminates the path toward designing safer, more effective medicines.
References
- Vertex AI Search, based on Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig
- Vertex AI Search, based on Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
- Vertex AI Search, based on Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflamm
- Vertex AI Search, based on Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel
- Vertex AI Search, based on Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing.
- Vertex AI Search, based on 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases - ResearchG
- Vertex AI Search, based on Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties - MDPI.
- Vertex AI Search, based on 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed.
- Vertex AI Search, based on Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed.
- Vertex AI Search, based on Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH.
- Vertex AI Search, based on KINOMEscan Technology - Eurofins Discovery.
- Vertex AI Search, based on Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
- Vertex AI Search, based on Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression.
- Vertex AI Search, based on Specialized In Vitro Safety Pharmacology Profiling Panels - Eurofins Discovery.
- Vertex AI Search, based on Computational methods for binding site prediction on macromolecules | Quarterly Reviews of Biophysics - Cambridge University Press & Assessment.
- Vertex AI Search, based on Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Public
- Vertex AI Search, based on Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
- Vertex AI Search, based on In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery.
- Vertex AI Search, based on Safety Pharmacology Profiling for Drug Development - Indigo Biosciences.
- Vertex AI Search, based on Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC - PubMed Central.
- Vertex AI Search, based on Kinase Screening & Profiling Service | Drug Discovery Support.
- Vertex AI Search, based on Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinform
- Vertex AI Search, based on Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction.
- Vertex AI Search, based on Safety and Off-Target Drug Screening Services - Reaction Biology.
- Vertex AI Search, based on A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv.
- Vertex AI Search, based on Kinome Profiling Service | MtoZ Biolabs.
- Vertex AI Search, based on Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - MDPI.
- Vertex AI Search, based on In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Eco-Vector Journals Portal.
- Vertex AI Search, based on DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review.
- Vertex AI Search, based on Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Comput
- Vertex AI Search, based on Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling - ResearchG
- Vertex AI Search, based on Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries - Wiley-VCH.
- Vertex AI Search, based on In vitro safety pharmacology profiling - European Pharmaceutical Review.
- Vertex AI Search, based on Structural basis for isoform selectivity in a class of benzothiazole inhibitors of phosphoinositide 3-kinase γ - PubMed.
- Vertex AI Search, based on Biochemical Kinase Assays | Thermo Fisher Scientific - US.
- Vertex AI Search, based on Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed.
- Vertex AI Search, based on KINOMEscan® Kinase Screening & Profiling Services - Technology Networks.
- Vertex AI Search, based on Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery - ICESTP Safety Panel™ 44 & 77 - ICE Bioscience.
- Vertex AI Search, based on A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects | LDRD Annual Report.
- Vertex AI Search, based on Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors.
- Vertex AI Search, based on Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
- Vertex AI Search, based on Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for isoform selectivity in a class of benzothiazole inhibitors of phosphoinositide 3-kinase γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction [frontiersin.org]
- 10. Computational methods for binding site prediction on macromolecules | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
A Senior Application Scientist's Guide to the Synthetic Efficiency of 5-Methoxybenzo[d]thiazole-2-carboxylic Acid
Introduction
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] 5-Methoxybenzo[d]thiazole-2-carboxylic acid, in particular, represents a vital building block for the synthesis of novel drug candidates. The strategic placement of the methoxy group can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile, while the carboxylic acid handle provides a versatile point for derivatization and conjugation.
This guide provides an in-depth, comparative analysis of plausible synthetic routes to this target molecule. As no single, optimized protocol is widely published for this specific compound, we will leverage established benzothiazole synthesis methodologies to construct and benchmark several logical pathways. This document is intended for researchers, medicinal chemists, and process development professionals, offering a critical evaluation of synthetic efficiency based on yield, scalability, cost-effectiveness, and adherence to green chemistry principles.[4][5]
Retrosynthetic Analysis: Deconstructing the Target
A logical retrosynthetic analysis of this compound reveals two primary disconnection points, leading to distinct synthetic strategies. The most common approach involves the formation of the thiazole ring through condensation, while an alternative strategy relies on the functionalization of a pre-formed benzothiazole core.
Caption: Workflow for the Direct Condensation synthesis (Method A).
Experimental Protocol (Method A):
-
Step 1: Synthesis of 2-Amino-4-methoxythiophenol
-
To a solution of 2-amino-4-methoxyphenol (1 equiv.) in glacial acetic acid, add potassium thiocyanate (KSCN, 2.2 equiv.).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of bromine (1.1 equiv.) in acetic acid dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 12-16 hours. The intermediate thiocyanate can be isolated or used directly.
-
For reduction, carefully add a reducing agent like sodium borohydride (NaBH₄) in portions at 0 °C until the reaction is complete (monitored by TLC).
-
Perform an acidic workup followed by extraction with an organic solvent (e.g., ethyl acetate) to isolate the crude 2-amino-4-methoxythiophenol. Purification is typically achieved by column chromatography.
-
-
Step 2: Cyclocondensation
-
Dissolve the purified 2-amino-4-methoxythiophenol (1 equiv.) in a suitable solvent such as ethanol or a water/ethanol mixture.
-
Add an aqueous solution of glyoxylic acid (1.1 equiv.).
-
Heat the mixture to reflux (approx. 80 °C) for 4-6 hours. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum. If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.
-
Causality and Field Insights: The choice of KSCN and bromine is a classic and cost-effective method for introducing the thiocyanate group ortho to an amino group. The subsequent reduction to the thiol is crucial and must be handled carefully to avoid side reactions. The final condensation is an acid-catalyzed process where the carbonyl of glyoxylic acid is attacked by the exocyclic amino group, followed by intramolecular cyclization involving the thiol and subsequent oxidation/aromatization to form the stable benzothiazole ring. This one-pot condensation is highly efficient for electron-rich aminothiophenols.
Method B: Oxidation of a 2-Methyl Precursor
This two-step approach involves first synthesizing 2-methyl-5-methoxybenzo[d]thiazole, a relatively simple condensation, followed by the more challenging oxidation of the C2-methyl group to a carboxylic acid.
Workflow:
Caption: Workflow for the 2-Methyl Precursor Oxidation (Method B).
Experimental Protocol (Method B):
-
Step 1: Synthesis of 2-Methyl-5-methoxybenzo[d]thiazole
-
Combine 2-amino-4-methoxythiophenol (1 equiv., synthesized as in Method A) and acetic anhydride (1.5 equiv.).
-
Heat the mixture gently to 100-120 °C for 2-3 hours.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove excess acetic acid, and dry. The crude product is often pure enough for the next step, or can be recrystallized from ethanol.
-
-
Step 2: Oxidation to Carboxylic Acid
-
Suspend the 2-methyl-5-methoxybenzo[d]thiazole (1 equiv.) in a mixture of pyridine and water.
-
Heat the suspension to reflux.
-
Add potassium permanganate (KMnO₄, 3-4 equiv.) portion-wise over several hours, maintaining a gentle reflux. The purple color of the permanganate should disappear as it is consumed.
-
After the addition is complete, continue refluxing until the starting material is consumed (monitored by TLC).
-
Cool the mixture and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated HCl to a pH of ~2, which will precipitate the carboxylic acid product.
-
Collect the product by filtration, wash with water, and dry.
-
Causality and Field Insights: The initial condensation with acetic anhydride is typically high-yielding and straightforward. The main challenge of this route is the oxidation step. The C2-methyl group on the benzothiazole ring is activated but can be resistant to oxidation. Strong oxidants like KMnO₄ are required, which can lead to over-oxidation or degradation of the electron-rich aromatic ring if not carefully controlled. An alternative, though more toxic, reagent is selenium dioxide (SeO₂). This route is often less favored due to the harsh conditions and potential for low yields in the second step.
Method C: Green, Solvent-Free Condensation
Driven by the principles of green chemistry, this method adapts the condensation strategy to minimize solvent use and potentially avoid hazardous reagents. [5][6]This approach involves the direct reaction of the aminothiophenol with a carboxylic acid under solvent-free, thermal conditions.
Workflow:
Caption: Workflow for the Green, Solvent-Free Condensation (Method C).
Experimental Protocol (Method C):
-
Combine 2-amino-4-methoxythiophenol (1 equiv., synthesized as in Method A) and oxalic acid (1 equiv.) in a reaction vessel. Note: Oxalic acid serves as a stable, solid precursor to the required 2-oxoacid functionality via in-situ decarboxylation.
-
Heat the solid mixture directly, without solvent, to 150 °C for 30-60 minutes. [6]The reaction proceeds in a melt phase.
-
Monitor the reaction by taking small aliquots, dissolving them in a solvent, and running a TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid residue can be purified by first washing with a non-polar solvent (like hexane) to remove less polar impurities, followed by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality and Field Insights: This method's primary advantage is its adherence to green chemistry principles by eliminating bulk solvent waste. [4][7]The high temperature facilitates both the condensation and the necessary dehydration/aromatization steps. Using oxalic acid is a clever way to handle the often-unstable glyoxylic acid; at high temperatures, it decarboxylates to generate the reactive species needed for cyclization. While potentially rapid and efficient, this method can sometimes lead to thermal decomposition and charring, making purification challenging. Its scalability must be carefully evaluated, as heat transfer in a large, solvent-free reaction can be non-uniform.
Performance Benchmarking
To provide a clear, objective comparison, the three proposed synthetic routes are benchmarked against key performance indicators relevant to drug discovery and development professionals.
| Metric | Method A: Direct Condensation | Method B: 2-Methyl Oxidation | Method C: Green, Solvent-Free |
| Overall Step Count | 2 (from 2-amino-4-methoxyphenol) | 2 (from 2-amino-4-methoxythiophenol) | 2 (from 2-amino-4-methoxyphenol) |
| Estimated Overall Yield | Moderate to High (50-70%) | Low to Moderate (20-40%) | Moderate (40-60%) |
| Scalability | Good | Poor to Moderate | Moderate |
| Cost of Reagents | Moderate (Glyoxylic acid can be pricey) | Low (Acetic anhydride is cheap) | Low (Oxalic acid is very cheap) |
| Safety & Environmental | Uses bromine and organic solvents. | Uses strong, hazardous oxidant (KMnO₄). | Excellent; solvent-free primary step. |
| Key Advantage | Convergent and reliable. | Uses inexpensive starting materials. | Environmentally friendly and rapid. |
| Key Disadvantage | Requires handling of bromine. | Harsh conditions, low yield in oxidation. | Potential for thermal decomposition. |
Conclusion and Recommendations
The synthesis of this compound can be approached through several viable pathways, each with distinct advantages and drawbacks.
-
Method A (Direct Condensation) stands out as the most balanced and reliable approach for laboratory-scale synthesis and initial lead optimization. Its convergent nature and generally good yields make it a robust choice for predictably generating material for further studies.
-
Method B (Oxidation of a 2-Methyl Precursor) is the least recommended route. The harsh oxidative conditions are difficult to control, often result in low yields, and pose significant challenges for purification and scale-up.
-
Method C (Green, Solvent-Free Condensation) is a compelling alternative, particularly for research groups prioritizing environmental sustainability. Its speed and low cost are attractive, but it requires careful optimization to manage potential thermal degradation and ensure consistent results, especially when moving beyond the milligram scale.
For drug development professionals, Method A represents the most pragmatic starting point. For process chemists looking towards large-scale production, an optimized version of Method C could ultimately prove to be the most cost-effective and environmentally responsible pathway, warranting further investigation into its scalability and purification efficiency.
References
-
Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Available at: [Link] [4][5][7]2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). National Institutes of Health. Available at: [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). Royal Society of Chemistry. Available at: [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (n.d.). PubMed Central. Available at: [Link]
-
The common synthetic routes for benzothiazoles. (n.d.). ResearchGate. Available at: [Link]
-
Gaikwad, N. D. (2018). An efficient green protocol for the synthesis of 2-substituted benzothiazole under solvent and catalyst free condition. International Journal of Chemical and Physical Sciences, 7. Available at: [Link]
-
A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcps.org [ijcps.org]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of 5-Methoxybenzo[d]thiazole-2-carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and antimicrobial effects.[1][2] Specifically, 5-Methoxybenzo[d]thiazole-2-carboxylic acid and its derivatives represent a promising, yet mechanistically uncharacterized, class of compounds. The critical step following the discovery of a biologically active molecule is the rigorous validation of its mechanism of action (MoA). A confirmed MoA is essential for building structure-activity relationships, optimizing lead compounds, and de-risking progression into clinical trials.[3][4]
This guide provides a comprehensive, multi-phase framework for elucidating and validating the MoA of this compound class. We will move beyond simple activity readouts to confirm direct target engagement and characterize the functional consequences of this interaction. The experimental choices described herein are grounded in a philosophy of self-validation, where data from orthogonal assays are integrated to build a cohesive and trustworthy mechanistic model.
Phase 1: Hypothesis Generation and Unbiased Target Identification
Given that derivatives of the broader benzothiazole core are known to inhibit key enzymes like protein kinases, a logical starting hypothesis is that this compound derivatives act as enzyme inhibitors.[2][5] However, to avoid confirmation bias, a prudent strategy begins with an unbiased approach to identify all potential protein binding partners in a physiologically relevant context.
Chemical proteomics is the gold standard for this purpose. It allows for the identification of protein targets directly from complex biological samples, such as cell lysates.[6]
Comparative Analysis of Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | The compound is immobilized on a solid support (e.g., beads) and used to "pull down" binding partners from a cell lysate.[7] | Unbiased; identifies direct binding partners; relatively straightforward. | Requires chemical modification of the compound, which may alter its binding properties; can identify non-specific binders.[7] |
| Kinobeads Profiling | A specialized form of affinity chromatography where beads are coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[6][8] The test compound competes for binding with the beads.[8] | Excellent for kinase-focused discovery; provides quantitative binding affinity (Kdapp); uses endogenous proteins.[8][9] | Limited to ATP-competitive inhibitors; will not identify non-kinase targets or allosteric modulators.[10] |
For our purpose, a Kinobeads approach is an excellent starting point due to the prevalence of kinase inhibition among benzothiazole derivatives.[2] This method directly assesses competition at the ATP-binding site, providing immediate, actionable insights into a likely MoA.
Experimental Workflow: Kinobeads Competition Binding Assay
The following diagram and protocol outline the workflow for identifying kinase targets.
Caption: Workflow for Kinobeads-based target identification.
Protocol: Kinobeads Competition Binding Assay
-
Cell Lysis: Culture relevant human cancer cell lines (e.g., K-562, COLO-205) to a high density. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve the native state of the kinases.[8]
-
Compound Incubation: Aliquot the cell lysate. Treat aliquots with the this compound derivative at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a DMSO vehicle control.[8] Incubate for 1 hour at 4°C. The rationale for multiple concentrations is to observe dose-dependent competition, which strengthens the evidence for a specific interaction.
-
Kinobeads Incubation: Add Kinobeads slurry to each lysate aliquot. Incubate for 1 hour at 4°C with gentle rotation. During this step, kinases not bound to the test compound will bind to the immobilized ligands on the beads.[8]
-
Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove proteins that are non-specifically bound to the matrix.
-
Elution and Digestion: Elute the bound proteins from the beads. The eluted proteins are then digested into peptides using trypsin in preparation for mass spectrometry.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Data Analysis: Quantify the relative abundance of each identified kinase in the compound-treated samples versus the DMSO control. A protein that shows a dose-dependent decrease in abundance in the presence of the compound is a putative target, as the compound has competed for its binding to the Kinobeads.[8]
Phase 2: Validating Target Engagement in a Cellular Context
Identifying a binding partner in a lysate is a crucial first step, but it does not guarantee that the compound engages the target within the complex environment of an intact cell.[4] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm target engagement in living cells.[11][12] The principle is that ligand binding stabilizes a target protein against thermal denaturation.[11][13]
Comparative Analysis of Target Engagement Assays
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in intact cells or lysates.[12] | Label-free; confirms target engagement in a physiological context; applicable to many target classes.[11][14] | Lower throughput than some biochemical assays; requires a specific antibody for detection (Western Blot) or mass spectrometry. |
| NanoBRET™ | Measures target engagement via Bioluminescence Resonance Energy Transfer between a NanoLuc® fusion protein and a fluorescent ligand. | High-throughput; provides quantitative binding data in live cells. | Requires genetic modification of the target protein; requires a specific fluorescent tracer. |
| In-Cell Western | An immunocytochemistry-based method to quantify protein levels or post-translational modifications in fixed cells. | Can be high-throughput; measures downstream effects of target engagement. | Indirect measure of engagement; fixation can introduce artifacts. |
CETSA is the superior choice for our validation workflow because it directly measures the physical interaction between the compound and the endogenous target protein without the need for cellular engineering or specialized chemical probes.[11]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with the this compound derivative or DMSO vehicle control for a defined period (e.g., 1-2 hours) at 37°C.[15]
-
Heating: After treatment, harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.[15] The rationale for the temperature gradient is to generate a "melting curve" for the target protein.
-
Lysis: Lyse the cells to release intracellular contents. Freeze-thaw cycles are a common method that avoids detergents which might interfere with protein complexes.
-
Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated (denatured) protein by high-speed centrifugation.[13]
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein identified in Phase 1 using Western Blotting or other protein quantification methods.
-
Data Interpretation: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and DMSO-treated samples. A shift of the melting curve to higher temperatures in the compound-treated sample confirms that the drug binds to and stabilizes the target protein in the cell.[12]
Expected Data Presentation: CETSA Melt Curve
| Temperature (°C) | Soluble Target (DMSO) | Soluble Target (Compound) |
| 42 | 100% | 100% |
| 46 | 95% | 98% |
| 50 | 75% | 92% |
| 54 | 50% (Tm) | 80% |
| 58 | 25% | 55% (Tm shift) |
| 62 | 10% | 30% |
Phase 3: Functional Validation and Mechanistic Comparison
Confirming target binding is necessary but not sufficient. The final phase is to demonstrate that this binding event leads to a functional consequence, such as the inhibition of enzymatic activity.[16] This step connects target engagement to the observed biological effect of the compound.
Protocol: In Vitro Enzyme Inhibition Assay
This protocol assumes the identified target is a protein kinase, a common class of enzymes.[17]
-
Assay Setup: In a microplate, combine the recombinant purified target kinase, a suitable kinase substrate (e.g., a generic peptide), and ATP.
-
Inhibitor Addition: Add the this compound derivative across a range of concentrations (e.g., 1 nM to 100 µM). Include a positive control inhibitor (if available for the target) and a DMSO negative control.
-
Reaction: Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Detection: Stop the reaction and measure the amount of product formed. This is often done using luminescence-based assays (e.g., Kinase-Glo®) that quantify the amount of ATP remaining, or by detecting the phosphorylated substrate with a specific antibody.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Determining the Mode of Inhibition
To further characterize the MoA, it is crucial to determine how the compound inhibits the enzyme. This is typically done by measuring enzyme kinetics at different concentrations of both the substrate (ATP) and the inhibitor.[16][18]
Caption: Competitive inhibition, a common MoA for kinase inhibitors.
-
Competitive Inhibition: The inhibitor binds to the same site as the substrate (e.g., the ATP pocket). This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, Vmax remains unchanged, but the apparent Km increases.[18]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. This reduces the Vmax, but the Km remains unchanged.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition reduces both Vmax and Km.
By analyzing Lineweaver-Burk plots of the kinetic data, the specific mode of inhibition for the this compound derivative can be determined, providing a deep, mechanistic understanding of its function.
Synthesizing the Evidence: A Comparison Guide
Upon completion of these three phases, the data can be compiled to build a comprehensive profile of the compound and compare it to existing alternatives.
| Parameter | This compound Derivative | Alternative Inhibitor (e.g., Staurosporine) |
| Primary Target(s) | Kinase X, Kinase Y (from Kinobeads) | Broad-spectrum kinase inhibitor |
| Cellular Target Engagement (CETSA) | Tm Shift of +4°C for Kinase X at 1 µM | Tm Shift of +6°C for Kinase X at 1 µM |
| Biochemical Potency (IC50) | Kinase X: 50 nM; Kinase Y: 500 nM | Kinase X: 5 nM; Kinase Y: 10 nM |
| Mode of Inhibition | ATP-competitive | ATP-competitive |
| Cellular Potency (e.g., anti-proliferative IC50) | 200 nM in a Kinase X-dependent cell line | 25 nM in a Kinase X-dependent cell line |
This comparative table, built upon a foundation of rigorous, orthogonal experimental data, provides the necessary context for drug development professionals to make informed decisions. It validates the mechanism of action, quantifies potency at the biochemical and cellular levels, and benchmarks the novel compound against established standards in the field. This systematic approach transforms a promising chemical scaffold into a well-understood asset for a drug discovery program.
References
- Benchchem. (n.d.). In-depth Technical Guide: 5-Hydroxybenzothiazole-2-carboxylic Acid (CAS 1261809-89-5).
- Benchchem. (n.d.). Applications of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry.
- Abdel-Wahab, B. F., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
- Martinez Molina, D., & Nordlund, P. (2016). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Methods in Molecular Biology.
- MDPI. (n.d.). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties.
- Eco-Vector Journals Portal. (n.d.). In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
- National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery.
- Nature. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors.
- PubMed. (2025). Target Engagement Assays in Early Drug Discovery.
- ACS Publications. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
- MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
- Selvita. (2025). A Practical Guide to Target Engagement Assays.
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- News-Medical.Net. (2025). Redefining target engagement with new strategies in drug discovery.
- ResearchGate. (n.d.). Characterization of binding, depletion and competition properties of....
- Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
- PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
- DiscoverX. (n.d.). Target Engagement Assays.
- Biology LibreTexts. (2025). 6.4: Enzyme Inhibition.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. tandfonline.com [tandfonline.com]
- 13. news-medical.net [news-medical.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. bio.libretexts.org [bio.libretexts.org]
A Senior Application Scientist's Guide to Comparative Docking of 5-Methoxybenzo[d]thiazole-2-carboxylic Acid and its Analogs
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, objective comparison of the in silico docking performance of 5-Methoxybenzo[d]thiazole-2-carboxylic acid and its analogs. Moving beyond a simple list of procedures, this guide delves into the causality behind experimental choices in molecular docking, ensuring a robust and self-validating approach to computational drug design.
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4] this compound, with its specific substitution pattern, presents a molecule of significant interest for further investigation. This guide will walk you through a comparative analysis of its potential interactions with biological targets, leveraging the power of molecular docking.
The Rationale for Comparative Docking Studies
In the realm of drug discovery, it is not sufficient to know that a single compound exhibits a good binding affinity for a target protein. A comparative analysis against a series of structurally related analogs is crucial for several reasons:
-
Structure-Activity Relationship (SAR) Elucidation: By comparing the docking scores and binding modes of a series of analogs, we can begin to understand the contribution of different functional groups to the binding affinity. This is the foundation of rational drug design.
-
Identification of Key Interactions: Comparative docking can highlight which chemical modifications enhance or diminish critical interactions (e.g., hydrogen bonds, hydrophobic interactions) within the active site of the target protein.
-
Optimization of Lead Compounds: The insights gained from comparative studies guide the synthetic chemist in designing next-generation analogs with improved potency and selectivity.
Comparative Docking Scores: A Synthesized Analysis
| Compound/Analog Class | Target Protein | Docking Score (kcal/mol) | Key Interactions/Observations |
| Benzothiazole-Thiazole Hybrids | p56lck (Protein Kinase) | Not specified numerically in abstract, but identified competitive inhibitors.[5] | Binding to the ATP binding site is crucial for inhibition.[5] |
| Benzothiazole Derivatives | Dihydroorotase (Antimicrobial Target) | Not specified numerically, but key residue interactions identified.[6] | Hydrogen bonds with active site residues LEU222 or ASN44 are important.[6] |
| Benzothiazole Derivatives with Pyrazolone Ring | DHPS Enzyme (Antimicrobial Target) | IC50 values reported, which correlate with docking; compound 16b showed IC50 of 7.85 µg/mL.[7] | Arene-H interactions with Lys220 within the PABA pocket were observed.[7] |
| 5-Methoxy-2-mercaptobenzimidazole Derivatives | Estrogen Receptor Alpha (Anticancer Target) | Good docking scores reported relative to the standard raloxifene.[8] | Piperidine, methyl-piperazine, and morpholine moieties showed tight binding.[8] |
| Thiazole-Thiophene Scaffolds | Breast Cancer Protein (PDB: 2W3L) | -5.436 to -6.161 | Hydrophilic interactions were noted.[9] |
Note: The docking scores are not directly comparable across different studies due to variations in the software, force fields, and target proteins used. However, this table provides a valuable overview of the potential of the benzothiazole scaffold to interact with a range of biologically relevant targets.
Experimental Protocol: A Self-Validating System for Comparative Molecular Docking
To ensure the trustworthiness and reproducibility of your in silico experiments, it is imperative to follow a well-defined and validated protocol. The following step-by-step methodology outlines a robust workflow for the comparative docking of this compound and its analogs.
Part 1: Ligand Preparation
The accuracy of your docking results is highly dependent on the quality of your input ligand structures.
-
2D Structure Sketching: Draw the 2D structures of this compound and its analogs using a chemical drawing software like ChemDraw or MarvinSketch.
-
3D Structure Generation: Convert the 2D structures into 3D conformers.
-
Energy Minimization: This is a critical step. The 3D structures must be energy-minimized to obtain their most stable, low-energy conformation. This is typically done using a molecular mechanics force field such as MMFF94.
-
Charge Assignment: Assign appropriate partial charges to each atom of the ligands.
Part 2: Protein Preparation
The target protein structure must be carefully prepared to ensure it is suitable for docking.
-
Protein Acquisition: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Cleaning the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.
-
Adding Hydrogens: Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures but are crucial for hydrogen bonding interactions.
-
Charge and Protonation State Assignment: Assign appropriate charges and determine the protonation states of the amino acid residues, particularly for histidine, aspartate, and glutamate, at a physiological pH.
Part 3: Molecular Docking Simulation
This is the core of the in silico experiment where the ligand-protein interactions are predicted.
-
Software Selection: Choose a well-validated docking software. Popular choices include AutoDock Vina, GOLD, or Glide (Schrödinger).
-
Defining the Binding Site: Define the grid box, which is a three-dimensional cube that encompasses the active site of the protein. The size and center of the grid box are critical parameters.
-
Running the Docking Simulation: The software will systematically search for the best binding poses of each ligand within the defined grid box, calculating the binding affinity for each pose.
-
Pose Selection and Analysis: The binding pose with the lowest binding energy is generally considered the most favorable. Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues in the active site using visualization software like PyMOL or Discovery Studio.
Part 4: Post-Docking Analysis and Comparison
-
Tabulate Docking Scores: Create a table comparing the docking scores (binding energies) of all the analogs.
-
Visualize Binding Modes: Generate images of the binding poses of the most promising analogs within the active site of the protein.
-
Correlate with Experimental Data: If available, correlate the docking scores with experimental data, such as IC50 values from in vitro assays. This is a crucial step for validating your computational model.
Visualizing the Workflow and Key Concepts
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: Key non-covalent interactions governing ligand-protein binding.
Conclusion
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of this compound and its analogs. By adhering to a rigorous and self-validating protocol, researchers can gain valuable insights into the structure-activity relationships of this important class of compounds. The synthesized data from various studies underscores the therapeutic potential of the benzothiazole scaffold. Future in silico and in vitro studies, guided by the principles outlined herein, will undoubtedly accelerate the discovery of novel and effective therapeutic agents.
References
-
Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024). Biointerface Research in Applied Chemistry. [Link]
-
Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). Molecules. [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). Antibiotics. [Link]
-
Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies. (2023). Egyptian Journal of Basic and Applied Sciences. [Link]
-
Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. (2018). Molecules. [Link]
-
Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). Molecules. [Link]
-
Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. (2022). Molecules. [Link]
-
Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole D. (2024). Chemical Review and Letters. [Link]
-
The docking scores, ligand efficiency, and interaction parameters of benzothiazole compounds with Escherichia coli dihydroorotase. (n.d.). ResearchGate. [Link]
-
Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024). Biointerface Research in Applied Chemistry. [Link]
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2018). Journal of Young Pharmacists. [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2010). Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2018). Journal of Young Pharmacists. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). Antibiotics. [Link]
-
Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). BMC Chemistry. [Link]
-
Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. (2024). Journal of Medicinal Chemistry. [Link]
Sources
- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 5-Methoxybenzo[d]thiazole-2-carboxylic acid: A Technical Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 5-Methoxybenzo[d]thiazole-2-carboxylic acid. As a trusted partner in your research, we are committed to providing essential safety information that extends beyond the product itself, ensuring a secure and sustainable laboratory environment. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard Identification and Risk Assessment
This compound is a heterocyclic compound containing a benzothiazole core. While specific toxicity data is limited, related benzothiazole derivatives exhibit a range of hazards. The carboxylic acid functional group imparts acidic properties.
Potential Hazards:
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Toxicity: The toxicological properties have not been fully investigated. Similar heterocyclic compounds can be harmful if ingested, inhaled, or absorbed through the skin.
-
Environmental Hazard: The environmental fate and effects of this compound are unknown. As a precautionary measure, it should be considered potentially harmful to aquatic life. Do not empty into drains or surface water.[1]
Due to the unknown nature of this compound, a thorough risk assessment should be conducted before handling, considering the quantities used and the specific laboratory procedures involved.
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE is mandatory when handling this compound in solid or solution form:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile rubber gloves (minimum thickness >0.1 mm). Gloves should be inspected before use and changed frequently.[1] | Provides a barrier against skin contact. The short perforation time of some gloves necessitates frequent changes.[1] |
| Body Protection | A lab coat or chemical-resistant apron. | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. | Minimizes the inhalation of dust or aerosols. |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
3.1. Small Spills (Solid)
-
Evacuate and Secure: Restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Absorb: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
3.2. Large Spills
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's EHS department and follow their emergency protocols.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Contain: Prevent the spill from spreading or entering drains.
Waste Collection and Storage
Proper segregation and storage of chemical waste are fundamental to laboratory safety and regulatory compliance.
Step-by-Step Waste Collection Protocol:
-
Container Selection: Use a dedicated, chemically compatible, and leak-proof container for collecting waste this compound and any contaminated materials. The container must have a secure lid.
-
Labeling: As soon as the first waste is added, label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.[2]
-
Segregation: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. As a carboxylic acid, it should be segregated from bases, oxidizing agents, and reducing agents.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks.[2][3]
-
Accumulation Time: Be aware of your facility's hazardous waste accumulation time limits (e.g., 90 days for large quantity generators).[2]
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste, available facilities, and local regulations. The following options are presented in order of preference, from most to least environmentally sound.
5.1. Option 1: Incineration (Recommended)
High-temperature incineration is the preferred method for the complete destruction of many organic chemical wastes.
-
Causality: Incineration at high temperatures in the presence of sufficient oxygen will break down the organic structure of this compound into simpler, less harmful compounds such as carbon dioxide, water, nitrogen oxides, and sulfur oxides. The acidic gases (NOx and SOx) are typically removed by scrubbers in the incinerator's exhaust system.
-
Procedure:
-
Package the securely sealed and labeled waste container according to your institution's EHS guidelines for incineration.
-
Arrange for pickup by a licensed hazardous waste disposal contractor.
-
5.2. Option 2: Neutralization (for Small Aqueous Waste Streams)
For small quantities of aqueous solutions containing this compound, neutralization can be a viable pretreatment step to reduce its corrosivity before final disposal.
-
Causality: As a carboxylic acid, it will react with a weak base to form a salt and water, resulting in a solution with a more neutral pH.[4][5] This can make the waste less hazardous and potentially acceptable for further treatment or disposal.
-
Experimental Protocol:
-
Work in a chemical fume hood and wear appropriate PPE.
-
Dilute the aqueous waste solution with water to less than 1% concentration.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5% sodium carbonate solution, while stirring.[6] Be cautious as this reaction may produce carbon dioxide gas, causing fizzing.[4]
-
Monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Continue adding the base until the pH is between 6.0 and 8.0.
-
Collect the neutralized solution in a labeled hazardous waste container for disposal via your institution's aqueous waste stream. Do not pour down the drain unless explicitly permitted by your EHS department.
-
5.3. Option 3: Landfilling (Least Preferred)
Landfilling of untreated chemical waste is highly regulated and generally discouraged.[7]
-
Causality: This method isolates the chemical from the environment in a specially designed hazardous waste landfill.[8] These landfills have features like double liners and leachate collection systems to prevent groundwater contamination.[9]
-
Procedure:
-
This option should only be considered if incineration is not available.
-
The waste must be packaged and manifested by a licensed hazardous waste contractor in accordance with EPA and Department of Transportation (DOT) regulations.
-
The contractor will transport the waste to a permitted hazardous waste landfill.
-
Disposal Method Decision Workflow
Caption: Decision workflow for selecting the appropriate disposal method.
References
- Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348. (n.d.).
-
MDPI. (2022). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Retrieved from [Link]
-
Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. (2025, February 21). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste. Retrieved from [Link]
-
ResearchGate. (2026, January 14). Removal of aqueous benzothiazoles using immobilized bacteria. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 25.4 Ionization and Neutralization of Carboxylic Acids. Retrieved from [Link]
-
National Institutes of Health. (2016, December 20). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Real Chemistry. (2022, March 4). Neutralizing carboxylic acids. Retrieved from [Link]
-
California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]
-
RSC Publishing. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
-
FedCenter. (2017, July 5). Hazardous Waste Landfills. Retrieved from [Link]
-
BHHC Safety Center. (n.d.). Neutralize Acids and Bases – Quick Tips. Retrieved from [Link]
-
ACTenviro. (n.d.). Landfill, Hazardous Waste. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Retrieved from [Link]
-
Lab Alley. (n.d.). How to neutralize hydrochloric acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Benzothiazole. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. bhhcsafetycenter.com [bhhcsafetycenter.com]
- 7. epa.gov [epa.gov]
- 8. actenviro.com [actenviro.com]
- 9. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 5-Methoxybenzo[d]thiazole-2-carboxylic acid
An Essential Operational and Safety Blueprint for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, 5-Methoxybenzo[d]thiazole-2-carboxylic acid, a compound of interest, requires meticulous attention to safety protocols. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring both personal safety and experimental integrity.
Hazard Assessment and Risk Mitigation
The primary hazards associated with compounds analogous to this compound include:
-
Skin and Eye Irritation: Direct contact can lead to irritation or more severe damage.[2][3][4][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3]
-
Toxicity: Some benzothiazole derivatives are toxic if swallowed, in contact with skin, or inhaled.[1][7]
Given these risks, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to this compound.[8][9][10] The minimum required PPE for handling this compound includes:
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical splash goggles are mandatory to protect against splashes and dust.[10] In situations with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in conjunction with goggles.[8][10] |
| Hand | Chemical-resistant gloves , such as nitrile rubber, are essential to prevent skin contact.[11] It is crucial to check gloves for any signs of degradation or perforation before use and to change them immediately if contamination occurs. For prolonged handling, consider double-gloving.[10] |
| Body | A laboratory coat must be worn to protect skin and clothing from accidental spills.[8] Ensure the lab coat is fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron may be necessary. |
| Respiratory | Work should be conducted in a well-ventilated area , preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols.[7][12] If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator may be required.[11][13] |
| Footwear | Closed-toe shoes are required in the laboratory at all times to protect against spills and falling objects.[8][14] |
This tiered approach to PPE selection is crucial for ensuring an appropriate level of protection based on the specific laboratory task being performed.
Operational and Disposal Plans
Step-by-Step Handling Procedures
-
Preparation: Before handling the compound, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, followed by safety goggles, and then gloves.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize dust exposure. Use a spatula for solid transfers and handle containers carefully to avoid spills.
-
In Case of a Spill:
-
For small spills, use an inert absorbent material to clean the area.[11]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
In either case, ensure you are wearing the appropriate PPE during cleanup.
-
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the lab coat, and finally the safety goggles. Wash hands thoroughly with soap and water after removing all PPE.
Waste Disposal
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: The compound and any solutions containing it should be disposed of as hazardous chemical waste.[2][11] Do not pour it down the drain.[1][2][15][16]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be placed in a designated hazardous waste container.[11]
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name and associated hazards.[11]
-
Collection: Follow your institution's guidelines for the collection and disposal of hazardous waste.[11]
By adhering to these stringent safety and handling protocols, researchers can confidently work with this compound, minimizing personal risk and ensuring a safe and productive laboratory environment.
References
- Synerzine. (2019, February 15).
- LANXESS. (2015, August). Benzothiazole.
- Sigma-Aldrich. (2025, November 6).
- Fisher Scientific.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Sigma-Aldrich. (2024, September 6).
- UAH Labor
- Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- Benchchem.
- The University of Edinburgh. (2024, July 22). Personal Protective Equipment | Health & Safety.
- Fisher Scientific. (2014, September 19).
- Angene Chemical. (2025, May 29).
- 2 - SAFETY D
- 5-Methoxy-2-methylbenzothiazole - SAFETY D
- 10 - Safety D
- TCI Chemicals.
- Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348.
- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
- Benchchem. Proper Disposal Procedures for 5-Bromothiophene-2-carboxylic Acid: A Comprehensive Guide.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.pt [fishersci.pt]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. synerzine.com [synerzine.com]
- 8. uah.edu [uah.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lanxess.com [lanxess.com]
- 14. Personal Protective Equipment | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 15. fishersci.com [fishersci.com]
- 16. api.henkeldx.com [api.henkeldx.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
